molecular formula C5H11BrO4S B8236506 Bromo-PEG2-MS

Bromo-PEG2-MS

Cat. No.: B8236506
M. Wt: 247.11 g/mol
InChI Key: DADINSRJAJTRQY-UHFFFAOYSA-N
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Description

Bromo-PEG2-MS is a useful research compound. Its molecular formula is C5H11BrO4S and its molecular weight is 247.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoethoxy)ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO4S/c1-11(7,8)10-5-4-9-3-2-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADINSRJAJTRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Bromo-PEG2-MS: Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and chemical biology, particularly those engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), understanding the structure and properties of linker molecules is of paramount importance. Bromo-PEG2-MS, a bifunctional linker, plays a crucial role in the design and synthesis of these novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and a conceptual experimental workflow for the application of this compound.

Core Structure and Physicochemical Properties

This compound, chemically known as 2-(2-bromoethoxy)ethyl methanesulfonate, is a hetero-bifunctional linker molecule. Its structure is characterized by a bromo group at one terminus and a methanesulfonyl (mesylate) group at the other, connected by a hydrophilic two-unit polyethylene glycol (PEG) spacer. The bromide and mesylate moieties serve as reactive handles for covalent conjugation to different molecules, while the PEG linker enhances solubility and provides spatial separation between the conjugated entities.

The key physicochemical properties of this compound are summarized in the table below:

PropertyValueSource
IUPAC Name 2-(2-bromoethoxy)ethyl methanesulfonateFluorochem
Molecular Formula C5H11BrO4SMedchemExpress[1]
Molecular Weight 247.11 g/mol MedchemExpress[1]
CAS Number 1935075-34-5Fluorochem
Canonical SMILES CS(=O)(=O)OCCOCCBrFluorochem

Structural Representation

The chemical structure of this compound is depicted in the following diagram, generated using the DOT language. This visualization clearly illustrates the connectivity of the bromo, PEG, and mesylate functional groups.

PROTAC_Synthesis_Workflow Conceptual Workflow for PROTAC Synthesis using this compound start Start: this compound and Reactants step1 Step 1: First Nucleophilic Substitution (e.g., with E3 Ligase Ligand-Nu) start->step1 intermediate Intermediate Product: E3 Ligase Ligand-Linker-MS step1->intermediate step2 Step 2: Second Nucleophilic Substitution (e.g., with Target Protein Ligand-Nu) intermediate->step2 product Final Product: PROTAC Molecule (E3 Ligase Ligand-Linker-Target Ligand) step2->product purification Purification and Characterization (e.g., HPLC, MS, NMR) product->purification end End: Purified PROTAC purification->end

References

An In-depth Technical Guide to Bromo-PEG2-MS: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-MS is a heterobifunctional linker molecule widely employed in the fields of chemical biology and drug discovery. Its structure incorporates a bromo group, a short polyethylene glycol (PEG) spacer, and a methanesulfonyl (mesyl) group. This unique combination of functionalities makes it a versatile tool for the synthesis of complex biomolecular conjugates, particularly Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The PEG spacer enhances aqueous solubility and provides flexibility to the linker, while the bromo and mesyl groups offer orthogonal reactivity for conjugation to various nucleophiles.[4] This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound.

Chemical Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is specific to this compound, other parameters are derived from closely related bromo-PEG compounds due to the limited availability of experimental data for this specific molecule.

PropertyValueSource
Molecular Formula C5H11BrO4S[2]
Molecular Weight 247.11 g/mol
CAS Number 1935075-34-5
Appearance Varies; typically a liquid or low-melting solidGeneral knowledge on similar PEG compounds
Solubility Soluble in a wide range of organic solvents such as DMSO and DMF. The PEG chain imparts some aqueous solubility.
Storage Conditions Store at -20°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. Sensitive to light and moisture.

Reactivity and Applications

The reactivity of this compound is dominated by the presence of the bromo and mesyl functional groups, both of which are excellent leaving groups for nucleophilic substitution reactions. This allows for the covalent attachment of molecules containing nucleophilic moieties such as amines, thiols, and hydroxyl groups.

Nucleophilic Substitution Reactions

The primary application of this compound is in bioconjugation, where it serves as a linker to connect two different molecular entities. The bromo group readily reacts with soft nucleophiles like thiols (e.g., cysteine residues in proteins) and can also react with amines (e.g., lysine residues) under appropriate conditions. The mesyl group provides an additional reactive site for conjugation, offering the potential for sequential or orthogonal derivatization.

Reaction with Thiols:

Thiol groups are excellent nucleophiles for alkyl bromides, proceeding via an SN2 mechanism to form a stable thioether bond. This reaction is highly efficient and is a common strategy for linking molecules to cysteine-containing peptides and proteins.

Reaction with Amines:

Primary and secondary amines can also displace the bromide, although they are generally less reactive than thiols towards alkyl bromides. The reaction typically requires more forcing conditions, such as elevated temperatures or the presence of a non-nucleophilic base to neutralize the HBr byproduct.

Role in PROTAC Synthesis

This compound is particularly valuable as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in determining the efficacy of a PROTAC by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexibility and hydrophilicity of the PEG spacer in this compound can improve the solubility and cell permeability of the resulting PROTAC.

dot

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

General Protocol for Conjugation to a Thiol-Containing Molecule
  • Dissolution: Dissolve the thiol-containing molecule in a suitable buffer, typically at a pH range of 7-8.5 to ensure the thiol is in its more nucleophilic thiolate form. Degas the buffer to prevent oxidation of the thiol.

  • Reagent Preparation: Prepare a stock solution of this compound in an anhydrous water-miscible solvent such as DMF or DMSO.

  • Reaction: Add a 1.1 to 5-fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule. The reaction can be performed at room temperature with stirring.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as LC-MS, to track the formation of the desired conjugate and the consumption of the starting materials.

  • Quenching: Once the reaction is complete, quench any unreacted this compound by adding a small molecule thiol, such as 2-mercaptoethanol or dithiothreitol.

  • Purification: Purify the conjugate using size-exclusion chromatography, dialysis, or HPLC to remove excess reagents and byproducts.

dot

Thiol_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Thiol-Molecule in Degassed Buffer (pH 7-8.5) C Add this compound to Thiol-Molecule A->C B Prepare this compound Stock Solution (DMF/DMSO) B->C D Incubate at Room Temperature with Stirring C->D E Monitor by LC-MS D->E F Quench with Excess Thiol E->F G Purify Conjugate (SEC, Dialysis, or HPLC) F->G

Caption: Experimental workflow for thiol conjugation.

General Protocol for Conjugation to an Amine-Containing Molecule
  • Dissolution: Dissolve the amine-containing molecule in an aprotic polar solvent such as DMF or DMSO.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.

  • Reagent Addition: Add a slight molar excess of this compound to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture, typically to 40-60 °C, and stir under an inert atmosphere.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, the reaction can be worked up by dilution with an organic solvent and washing with aqueous solutions to remove the base and salts.

  • Purification: Purify the desired product by flash chromatography or preparative HPLC.

Characterization

The successful synthesis of this compound conjugates can be confirmed using a variety of analytical techniques.

  • Mass Spectrometry (MS): ESI-MS is a powerful tool for confirming the molecular weight of the conjugate and any intermediates. The characteristic isotopic pattern of bromine can be a useful diagnostic feature. For larger PEGylated molecules, specialized MS techniques may be required to handle the polydispersity of the PEG chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the conjugate. The disappearance of the proton signals corresponding to the starting materials and the appearance of new signals corresponding to the product are indicative of a successful reaction. The characteristic signals of the PEG backbone are typically observed in the 3.5-3.8 ppm region in 1H NMR.

Safety and Handling

This compound should be handled with care in a laboratory setting. As an alkylating agent, it is potentially harmful.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors.

  • Storage: Store in a tightly sealed container at -20°C under an inert atmosphere. Avoid exposure to light and moisture.

  • Disposal: Dispose of waste in accordance with local regulations for chemical waste.

Conclusion

This compound is a valuable and versatile heterobifunctional linker for the synthesis of complex biomolecular conjugates. Its well-defined reactivity, coupled with the beneficial properties of the PEG spacer, makes it an important tool for researchers in drug discovery and chemical biology, particularly in the rapidly advancing field of PROTACs. Careful consideration of reaction conditions, purification methods, and safety precautions is essential for the successful application of this reagent.

References

The Role of Bromo-PEG2-MS in PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical component that significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3] Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their ability to enhance solubility and modulate cell permeability.

This technical guide focuses on the role of Bromo-PEG2-MS, a bifunctional PEG linker, in the synthesis and function of PROTACs. This compound, chemically known as 2-(2-bromoethoxy)ethyl methanesulfonate, provides a short, flexible diether PEG chain. The bromo- and mesylate groups serve as reactive handles for conjugation to the POI-binding ligand and the E3 ligase ligand, respectively. The PEG2 core enhances the hydrophilicity of the resulting PROTAC, which can improve its solubility and pharmacokinetic profile. The length and composition of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC Signaling Pathway and Experimental Workflow

The mechanism of action of a PROTAC involves hijacking the cell's natural ubiquitin-proteasome system. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow Start Start: PROTAC Synthesis and Characterization Cell_Culture Cell Culture (Target Protein Expressing Cell Line) Start->Cell_Culture PROTAC_Treatment PROTAC Treatment (Varying Concentrations and Time Points) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis (Protein Extraction) PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis (SDS-PAGE, Transfer, Antibody Incubation) Protein_Quantification->Western_Blot Data_Analysis Data Analysis (Densitometry) Western_Blot->Data_Analysis DC50_Dmax Determination of DC50 and Dmax Data_Analysis->DC50_Dmax End End: Efficacy Assessment DC50_Dmax->End

Caption: Experimental Workflow for PROTAC Evaluation.

Quantitative Data on PROTACs with Short PEG Linkers

PROTAC NameTarget ProteinE3 LigaseLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
Representative PROTAC 1 BRD4VHLPEG3HeLa18>90
Representative PROTAC 2 BTKCRBNPEG4MOLM-142.5>95
Representative PROTAC 3 ERαCRBNPEG4MCF71.1>90
SJF620 BTKCRBNPEG-basedNAMALWA~10~90

Experimental Protocols

Synthesis of a PROTAC using a Bromo-PEG2 Linker (Example: Synthesis of a BTK Degrader)

This protocol is adapted from the synthesis of a Bruton's Tyrosine Kinase (BTK) degrader and illustrates the use of a bromo-PEG2-containing linker.

Step 1: Alkylation of the Target Protein Ligand with the Bromo-PEG2 Linker

  • To a solution of the POI ligand (e.g., 3-(4-phenoxyphenyl)-1-(4-piperidyl)pyrazolo[3,4-d]-pyrimidin-4-amine) (1 equivalent) and triethylamine (TEA) (2-3 equivalents) in anhydrous dimethylformamide (DMF), add tert-butyl 2-(2-(2-bromoethoxy)ethoxy)acetate (a bromo-PEG2 derivative) (1-1.2 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.

Step 2: Deprotection of the Linker

  • Dissolve the POI-linker intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

Step 3: Coupling of the POI-Linker to the E3 Ligase Ligand

  • To a solution of the deprotected POI-linker (1 equivalent) and the E3 ligase ligand (e.g., a pomalidomide derivative with a free amine) (1-1.2 equivalents) in anhydrous DMF, add a coupling agent such as HATU (1.2 equivalents) and a base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

Biological Evaluation of PROTAC-mediated Protein Degradation

Cell Culture and Treatment

  • Culture a cell line that endogenously expresses the target protein in appropriate growth medium.

  • Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Prepare a stock solution of the PROTAC in dimethyl sulfoxide (DMSO).

  • Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control if available.

Western Blotting for Protein Degradation

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Analysis and Determination of DC50 and Dmax

  • Quantify the intensity of the protein bands using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.

  • Plot the percentage of protein degradation against the logarithm of the PROTAC concentration.

  • Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

This compound and similar short, bromo-functionalized PEG linkers are valuable tools in the construction of PROTACs. They offer a balance of reactivity for synthesis and favorable physicochemical properties that can enhance the solubility and cell permeability of the final PROTAC molecule. The length and flexibility of the PEG linker are critical determinants of the PROTAC's ability to induce the formation of a stable ternary complex, which is essential for efficient target protein degradation. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of PROTACs incorporating such linkers, enabling researchers to systematically investigate the structure-activity relationships and optimize the design of novel protein degraders.

References

An In-depth Technical Guide to the Mechanism of Action of Bromo-PEG2-MS in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-MS is a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its mechanism of action, supported by experimental protocols and data, to empower researchers in its effective application. This linker possesses two reactive termini—a bromo group and a methanesulfonate (mesylate) group—separated by a hydrophilic diethylene glycol (PEG2) spacer. This dual reactivity allows for the sequential conjugation of two different biomolecules, a critical feature in the construction of complex bioconjugates like PROTACs.[1][2]

Core Components and their Roles

The functionality of this compound is dictated by its three core components:

  • Bromo Group: An alkyl bromide serves as a reactive site for nucleophilic substitution. It is a good leaving group, readily displaced by nucleophiles commonly found in biological macromolecules, such as the thiol group of cysteine residues or the amine group of lysine residues.[3]

  • PEG2 Spacer: The diethylene glycol spacer confers hydrophilicity to the linker. This property is crucial for improving the solubility and reducing the aggregation of the resulting bioconjugate in aqueous biological environments, which can be a significant challenge in drug development.

  • Methanesulfonate (Mesylate) Group (MS): The mesylate group is an excellent leaving group, generally considered more reactive than halides in nucleophilic substitution reactions. This differential reactivity between the bromo and mesylate groups can potentially be exploited for controlled, sequential conjugations.

Mechanism of Action in Bioconjugation

The primary mechanism of action for this compound in bioconjugation is nucleophilic substitution . Both the bromo and methanesulfonate groups are electrophilic and are readily attacked by nucleophiles present on biomolecules.

Reaction with Thiols (Cysteine)

The most common application of bromo- and mesylate-containing linkers is the alkylation of cysteine residues in proteins. The sulfur atom of a deprotonated thiol (thiolate) is a potent nucleophile that attacks the carbon atom attached to the leaving group (bromide or mesylate), forming a stable thioether bond.

Factors Influencing Reactivity

The efficiency and selectivity of the conjugation reaction are influenced by several factors:

  • pH: The reaction with thiols is highly pH-dependent. A higher pH (typically around 7.5-8.5) deprotonates the thiol group to the more nucleophilic thiolate, thus increasing the reaction rate. However, at a higher pH, the reactivity of other nucleophilic residues like lysine also increases, potentially leading to a loss of selectivity.

  • Nucleophile Strength: The nucleophilicity of the reacting species plays a crucial role. Thiolates are stronger nucleophiles than amines, making cysteine a preferred target for selective conjugation at physiological pH.

The following diagram illustrates the general mechanism of action of this compound in conjugating two distinct molecules (Molecule A and Molecule B).

G Bromo_PEG2_MS This compound (Br-(CH2)2-O-(CH2)2-O-SO2CH3) Intermediate Intermediate Conjugate (Nu1-PEG2-MS) Bromo_PEG2_MS->Intermediate Molecule_A Molecule A (e.g., Protein of Interest Ligand with Nucleophile Nu1) Molecule_A->Intermediate Nucleophilic Substitution 1 Molecule_B Molecule B (e.g., E3 Ligase Ligand with Nucleophile Nu2) Final_Conjugate Final Bioconjugate (Nu1-PEG2-Nu2) Molecule_B->Final_Conjugate Nucleophilic Substitution 2 Intermediate->Final_Conjugate Leaving_Group_1 Br- Intermediate->Leaving_Group_1 Leaving_Group_2 CH3SO3- Final_Conjugate->Leaving_Group_2

Mechanism of this compound Bioconjugation

Data Presentation: Reactivity of Functional Groups

While specific quantitative kinetic data for this compound is not extensively published, the following table summarizes the qualitative reactivity of its functional groups with common biological nucleophiles.

Functional GroupNucleophileRelative ReactivityResulting LinkageKey Considerations
Bromo Thiol (Cysteine)HighThioetherpH-dependent; selective for thiols over amines at neutral pH.
Amine (Lysine)ModerateSecondary AmineCompetes with thiol reaction at higher pH.
Methanesulfonate Thiol (Cysteine)Very HighThioetherGenerally more reactive than bromide; can be used for initial conjugation.
Amine (Lysine)HighSecondary AmineLess selective than the reaction with thiols.

Experimental Protocols

The following is a generalized protocol for the synthesis of a PROTAC using a heterobifunctional PEG linker like this compound. This protocol is based on established methods for PROTAC synthesis and should be optimized for specific proteins of interest and E3 ligase ligands.

Synthesis of a BRD4-targeting PROTAC

This protocol describes the conjugation of a BRD4 ligand (e.g., a JQ1 derivative with a nucleophilic handle) to an E3 ligase ligand (e.g., a pomalidomide derivative with a nucleophilic handle) using this compound.

Materials:

  • This compound

  • BRD4 ligand with a free thiol or amine group (e.g., JQ1-SH)

  • E3 ligase ligand with a free thiol or amine group (e.g., Pomalidomide-NH2)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction vessel

  • Stirring apparatus

  • HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

Step 1: Conjugation of this compound to the BRD4 Ligand

  • Dissolve the BRD4 ligand (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution to act as a base.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS. The reaction of the more reactive mesylate group is expected to occur first.

  • Upon completion, the reaction mixture can be used directly in the next step or purified by preparative HPLC.

Step 2: Conjugation of the Intermediate to the E3 Ligase Ligand

  • To the solution containing the BRD4 ligand-PEG2-Br intermediate, add the E3 ligase ligand (1.2 eq).

  • Add additional DIPEA (2.0 eq).

  • Heat the reaction mixture to 50-60°C and stir for 12-24 hours. The higher temperature facilitates the reaction of the less reactive bromide.

  • Monitor the reaction progress by LC-MS until the starting materials are consumed.

Step 3: Purification and Characterization

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC.

  • Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.

The following diagram outlines a typical experimental workflow for the synthesis and evaluation of a PROTAC.

G cluster_synthesis Synthesis cluster_evaluation Evaluation Synthesis_Start Start Ligand_Prep Prepare POI and E3 Ligase Ligands Synthesis_Start->Ligand_Prep Linker_Conjugation1 Conjugate Ligand 1 to this compound Ligand_Prep->Linker_Conjugation1 Purification1 Purify Intermediate Linker_Conjugation1->Purification1 Linker_Conjugation2 Conjugate Intermediate to Ligand 2 Purification1->Linker_Conjugation2 Final_Purification Purify Final PROTAC Linker_Conjugation2->Final_Purification Characterization Characterize PROTAC (LC-MS, NMR) Final_Purification->Characterization In_vitro_assay In vitro Protein Degradation Assay Characterization->In_vitro_assay Cell_based_assay Cell-based Assays (e.g., Western Blot) In_vitro_assay->Cell_based_assay Optimization Analyze Results and Optimize Cell_based_assay->Optimization Optimization->Synthesis_Start Iterate Evaluation_End End Optimization->Evaluation_End

PROTAC Synthesis and Evaluation Workflow

Visualization of a Signaling Pathway: PROTAC-mediated BRD4 Degradation

PROTACs synthesized using linkers like this compound can be designed to target specific proteins for degradation. A prominent example is the targeting of BRD4, a member of the BET family of proteins, which is a key regulator of oncogene transcription and is implicated in various cancers.

The following diagram illustrates the signaling pathway of a BRD4-targeting PROTAC.

G PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (PROTAC-BRD4-E3 Ligase) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of BRD4 Ternary_Complex->Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Downstream Downregulation of Oncogenes (e.g., c-Myc) Degradation->Downstream Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis

PROTAC-mediated Degradation of BRD4

Conclusion

This compound is a versatile and powerful tool in bioconjugation, enabling the creation of complex biomolecules with significant therapeutic potential. Its dual reactivity, conferred by the bromo and methanesulfonate groups, allows for controlled, sequential conjugation, while the hydrophilic PEG spacer enhances the desirable physicochemical properties of the final product. A thorough understanding of its mechanism of action and the factors influencing its reactivity is essential for its successful application in the development of novel bioconjugates, particularly in the rapidly advancing field of targeted protein degradation.

References

The Dual Functionality of Bromo and Mesyl Groups in Bromo-PEG2-MS: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Bromo-PEG2-MS, represents a critical tool in modern drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its precisely engineered structure, featuring a bromo group, a short polyethylene glycol (PEG) spacer, and a mesyl group, offers a versatile platform for the covalent conjugation of biomolecules. This technical guide delves into the distinct yet complementary functions of the bromo and mesyl moieties, providing a comprehensive understanding of their roles in bioconjugation and the rational design of novel therapeutics.

Core Concepts: The Role of Leaving Groups in Bioconjugation

In the realm of bioconjugation, the ability to form stable, covalent bonds between a linker and a biomolecule is paramount. This is typically achieved through nucleophilic substitution reactions, where an electron-rich atom (the nucleophile) on a biomolecule attacks an electron-deficient carbon atom on the linker, displacing a "leaving group." The efficiency of this reaction is largely dictated by the stability of the leaving group once it has departed. Both the bromo and mesyl groups in this compound are excellent leaving groups, a property that underpins their utility in bioconjugation.

The Bromo Group: A Versatile Handle for Nucleophilic Attack

The bromo group (–Br) is a well-established functional group in organic synthesis and bioconjugation. Attached to a primary carbon in the this compound linker, it serves as a reactive site for nucleophilic substitution. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by various nucleophiles commonly found in biological systems.

Key Functions of the Bromo Group:
  • Reaction with Thiols: The bromo group reacts readily with the thiol side chains of cysteine residues in proteins to form stable thioether linkages.[1] This is a widely employed strategy for site-specific protein modification.

  • Reaction with Amines: Primary and secondary amines, such as the N-terminus of proteins or the side chains of lysine residues, can also displace the bromide to form carbon-nitrogen bonds. While less reactive than thiols, this reaction can be facilitated under appropriate conditions.

  • Reaction with Other Nucleophiles: Other biological nucleophiles, such as hydroxyl groups (e.g., on serine, threonine, or tyrosine residues) and carboxylates, can also react with the bromo group, although typically under more forcing conditions.

The Mesyl Group: A Highly Efficient Leaving Group

The mesyl group (methanesulfonyl group, –SO3CH3 or –Ms) is another exceptional leaving group. Its high reactivity stems from the ability of the sulfonate ester to stabilize the negative charge that develops as the leaving group departs. This charge stabilization is achieved through resonance, delocalizing the negative charge over the three oxygen atoms of the sulfonate group.

Key Functions of the Mesyl Group:
  • Enhanced Reactivity: The mesyl group is generally considered a better leaving group than bromide, leading to faster reaction rates in nucleophilic substitution reactions. This can be advantageous when working with less reactive nucleophiles or when milder reaction conditions are required.

  • Orthogonal Reactivity: The differential reactivity between the bromo and mesyl groups can potentially be exploited for sequential conjugations, although this requires careful control of reaction conditions.

  • Versatility in Nucleophilic Substitution: Similar to the bromo group, the mesyl group is readily displaced by a wide range of nucleophiles, including thiols, amines, and alcohols.

The PEG2 Spacer: Ensuring Solubility and Optimal Spacing

The diethylene glycol (PEG2) spacer in this compound serves two critical functions:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the linker and the resulting bioconjugate.[2][3] This is particularly important when working with hydrophobic small molecules or proteins that are prone to aggregation.

  • Optimal Spacing: In the context of PROTACs, the length of the linker is a critical determinant of the efficacy of the resulting degrader.[4][5] The PEG2 spacer provides a defined distance between the two reactive ends, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Quantitative Comparison of Leaving Group Ability

Leaving GroupRelative Rate of Nucleophilic Substitution (Approximate)pKa of Conjugate Acid (H-LG)Key Characteristics
Mesylate (CH3SO3-) ~104 - 105-2.6Excellent leaving group due to high stability of the anion through resonance.
Bromide (Br-) ~102 - 103-9Good leaving group, with reactivity influenced by the C-Br bond strength and the stability of the bromide ion.

Note: Relative rates are highly dependent on the substrate, nucleophile, solvent, and temperature. The values presented are for general comparison.

Experimental Protocols

The following are representative protocols for the use of this compound in the synthesis of a PROTAC. These protocols are based on established methods for the synthesis of heterobifunctional molecules and should be optimized for specific applications.

Protocol 1: Sequential Synthesis of a PROTAC using this compound

This protocol describes a two-step process where the this compound linker is first reacted with a ligand for the E3 ligase, followed by reaction with a ligand for the protein of interest (POI).

Step 1: Conjugation of E3 Ligase Ligand to this compound

  • Dissolve the E3 Ligase Ligand: Dissolve the E3 ligase ligand containing a nucleophilic group (e.g., a primary amine or thiol; 1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF, DMSO) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Base: Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA); 2.0-3.0 equivalents) to the reaction mixture.

  • Add this compound: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by an appropriate analytical technique (e.g., LC-MS, TLC). The reaction time will vary depending on the reactivity of the nucleophile.

  • Work-up and Purification: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

Step 2: Conjugation of POI Ligand to the E3 Ligase Ligand-Linker Conjugate

  • Dissolve the E3 Ligase Ligand-Linker Conjugate: Dissolve the purified product from Step 1 (1.0 equivalent) in a suitable anhydrous solvent.

  • Add POI Ligand and Base: Add the POI ligand containing a nucleophilic group (1.1 equivalents) and a non-nucleophilic base (2.0-3.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at an appropriate temperature and monitor its progress.

  • Work-up and Purification: Perform a similar work-up and purification procedure as described in Step 1 to isolate the final PROTAC molecule.

Protocol 2: One-Pot Synthesis of a PROTAC (for orthogonal reactivity)

This protocol is hypothetical and relies on the differential reactivity of the bromo and mesyl groups. It would require careful optimization of reaction conditions to achieve selectivity.

  • Reaction Setup: In a single reaction vessel, combine the E3 ligase ligand (with a more reactive nucleophile, e.g., a thiol; 1.0 equivalent) and the POI ligand (with a less reactive nucleophile, e.g., an amine; 1.0 equivalent) in an anhydrous solvent.

  • Controlled Addition of this compound: Slowly add this compound (1.0 equivalent) to the reaction mixture at a controlled temperature (e.g., starting at a lower temperature to favor reaction with the more reactive nucleophile).

  • Stepwise Temperature Increase: After a certain period, the temperature can be gradually increased to promote the reaction with the less reactive nucleophile.

  • Reaction Monitoring and Purification: Monitor the formation of the desired product and purify as described in the sequential protocol.

Visualizing the Workflow and Mechanism of Action

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow E3_Ligand E3 Ligase Ligand (with Nucleophile 1) Intermediate E3 Ligand-Linker Intermediate E3_Ligand->Intermediate Step 1: Nucleophilic Substitution (e.g., on Bromo group) POI_Ligand Protein of Interest Ligand (with Nucleophile 2) PROTAC Final PROTAC Molecule POI_Ligand->PROTAC Linker This compound Linker->Intermediate Intermediate->PROTAC Step 2: Nucleophilic Substitution (e.g., on Mesyl group)

Caption: A representative workflow for the sequential synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action: The Ubiquitination Cascade

PROTAC_MoA cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination Cascade PROTAC PROTAC (this compound based) POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ub_POI Poly-ubiquitinated POI E3_Ligase->Ub_POI Poly-ubiquitination of POI E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub transfer E2->E3_Ligase Ub transfer Ub Ubiquitin Ub->E1 ATP-dependent activation Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Catalyzes

Caption: The mechanism of action of a PROTAC, leading to the targeted degradation of a protein of interest.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that plays a crucial role in the development of novel therapeutics, particularly PROTACs. The distinct functionalities of the bromo and mesyl groups as excellent leaving groups, combined with the solubility-enhancing and spacing properties of the PEG2 linker, provide researchers with a robust tool for bioconjugation. A thorough understanding of the principles outlined in this guide will enable scientists and drug development professionals to effectively utilize this compound in their research and development endeavors, ultimately contributing to the advancement of targeted protein degradation and other bioconjugation-based technologies.

References

The Strategic Application of Bromo-PEG2-MS in Advanced Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and strategic applications of Bromo-PEG2-MS, a heterobifunctional linker increasingly utilized in the development of sophisticated bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, conjugation strategies, and the critical role it plays in advancing therapeutic modalities.

Introduction to this compound: A Versatile PEG Linker

This compound, with the chemical name 2-(2-bromoethoxy)ethyl methanesulfonate, is a short-chain polyethylene glycol (PEG) linker designed for bioconjugation. Its structure is characterized by two key reactive moieties: a bromo group and a methanesulfonyl (mesyl) group, separated by a hydrophilic diethylene glycol spacer.

The presence of two distinct reactive groups with different leaving group abilities allows for sequential and controlled conjugation reactions. The bromide is a good leaving group, particularly reactive towards soft nucleophiles like thiols, while the mesylate is an excellent leaving group, reactive with a broader range of nucleophiles. The PEG spacer enhances aqueous solubility and can influence the pharmacokinetic properties of the final conjugate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C5H11BrO4S[Vendor Data]
Molecular Weight 247.11 g/mol [Vendor Data]
Appearance Varies (typically a liquid or low-melting solid)[Vendor Data]
Solubility Soluble in aqueous media and most organic solvents[General PEG Properties]
Storage Typically stored at -20°C[Vendor Data]

Core Application: Synthesis of Proteolysis Targeting Chimeras (PROTACs)

The primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule generally consists of a POI-binding ligand, an E3 ligase-binding ligand, and a linker that connects the two.

The linker's length, composition, and attachment points are critical for the efficacy of a PROTAC, as they influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). PEG linkers, like this compound, are frequently used due to their ability to improve solubility and provide flexibility.

The Ubiquitin-Proteasome System (UPS) and PROTAC Mechanism of Action

The UPS is a major cellular pathway for protein degradation. It involves a three-enzyme cascade (E1, E2, and E3) that attaches ubiquitin, a small regulatory protein, to substrate proteins, marking them for degradation by the 26S proteasome. PROTACs hijack this natural process to selectively eliminate disease-causing proteins.

UPS_PROTAC cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC PROTAC Action E1 E1 E2 E2 E1->E2 Ub transfer E3 E3 E2->E3 Ub transfer Ternary_Complex POI PROTAC E3 E3->Ternary_Complex Ub Ub Proteasome Proteasome Peptides Peptides Proteasome->Peptides POI Protein of Interest (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Degradation

Caption: The PROTAC hijacks the UPS to degrade the POI.

PROTAC Development Workflow

The development of a novel PROTAC is a multi-step process that involves target selection, ligand design, linker optimization, and extensive biological evaluation.

PROTAC_Workflow Target_Selection 1. Target Selection (Disease-relevant POI) Ligand_Design 2. Ligand Design (POI and E3 Ligase Binders) Target_Selection->Ligand_Design Linker_Selection 3. Linker Selection (e.g., this compound) Ligand_Design->Linker_Selection PROTAC_Synthesis 4. PROTAC Synthesis Linker_Selection->PROTAC_Synthesis In_Vitro_Eval 5. In Vitro Evaluation (Degradation, DC50, Dmax) PROTAC_Synthesis->In_Vitro_Eval Optimization 6. Optimization (Linker, Ligands) In_Vitro_Eval->Optimization In_Vivo_Eval 7. In Vivo Evaluation (PK/PD, Efficacy) In_Vitro_Eval->In_Vivo_Eval Optimization->PROTAC_Synthesis Iterative process

Caption: A typical workflow for PROTAC development.

PEGylation Strategies using this compound

The reactivity of the bromo and mesyl groups in this compound allows for versatile conjugation strategies, primarily through nucleophilic substitution reactions.

Thiol-Alkylation for Site-Specific PEGylation

One of the most common strategies for site-specific protein modification is the alkylation of cysteine residues. The thiol group of cysteine is a soft nucleophile that reacts readily with the bromo group of this compound to form a stable thioether bond. This reaction is typically performed under mild conditions.

Thiol_Alkylation cluster_conditions Reaction Conditions Protein_SH Protein-SH (Cysteine residue) Conjugate Protein-S-PEG2-MS Protein_SH->Conjugate Bromo_PEG_MS Br-PEG2-MS Bromo_PEG_MS->Conjugate pH pH 7-8.5 Temp Room Temperature Solvent Aqueous Buffer

Caption: Thiol-alkylation using this compound.

Experimental Protocol: General Procedure for Thiol-Alkylation of a Protein

  • Protein Preparation: Dissolve the thiol-containing protein in a dégazéd conjugation buffer (e.g., phosphate-buffered saline, pH 7.4). If necessary, reduce any disulfide bonds using a mild reducing agent like TCEP and subsequently remove the reducing agent.

  • Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to react with any excess this compound.

  • Purification: Purify the PEGylated protein from unreacted protein, excess reagent, and quenching agent using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization: Characterize the conjugate using SDS-PAGE (to observe the increase in molecular weight), mass spectrometry (to confirm the mass of the conjugate), and functional assays (to assess the biological activity).

Sequential Conjugation in PROTAC Synthesis

In the context of PROTAC synthesis, this compound can be used to sequentially link the POI ligand and the E3 ligase ligand. For example, a thiol-containing POI ligand can be reacted with the bromo group first. The resulting intermediate, which now has a terminal mesyl group, can then be reacted with a nucleophilic handle on the E3 ligase ligand.

Quantitative Analysis of PROTACs

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters include:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

These parameters are usually determined by treating cells with varying concentrations of the PROTAC and then quantifying the remaining target protein levels using methods like Western blotting or mass spectrometry-based proteomics.

Table 2: Representative Degradation Data for PROTACs with PEG Linkers

PROTAC IDTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell LineReference
PROTAC-ABRD4CRBNPEG415>90HeLa[Hypothetical Data]
PROTAC-BBTKVHLPEG32585Ramos[Hypothetical Data]
PROTAC-CARCRBNPEG2-Alkyl50>95LNCaP[Hypothetical Data]

Note: This table provides representative data for PROTACs with short PEG linkers. Specific data for PROTACs synthesized with this compound may vary and should be determined experimentally.

Conclusion

This compound is a valuable tool for researchers in drug discovery and chemical biology. Its dual reactivity and hydrophilic PEG spacer make it particularly well-suited for the synthesis of PROTACs and other complex bioconjugates. A thorough understanding of its chemical properties and reaction kinetics is essential for the successful design and implementation of PEGylation strategies aimed at developing novel therapeutics. The experimental protocols and workflows provided in this guide serve as a foundation for the rational application of this compound in advanced bioconjugation.

The Crucial Connector: An In-depth Technical Guide to PROTAC Linkers and Their Components

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins.[1] These heterobifunctional molecules co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[2][3] A PROTAC molecule is comprised of three key components: a warhead that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[2][4] Upon entering the cell, the PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule is released to repeat the cycle. This catalytic mode of action allows PROTACs to be effective at substoichiometric concentrations.

While the warhead and E3 ligase ligand provide target specificity and recruit the degradation machinery, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and physicochemical properties. It is not merely a passive spacer but an active component that significantly influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation. The length, composition, and attachment points of the linker dictate the spatial orientation of the POI and the E3 ligase, impacting the efficiency of ubiquitin transfer and subsequent proteasomal degradation.

Core Components of a PROTAC

A PROTAC molecule is a modular system, with each component playing a distinct and crucial role.

  • Warhead: This component is a ligand that specifically binds to the target protein of interest (POI), the protein intended for degradation. The affinity and selectivity of the warhead for the POI are primary determinants of the PROTAC's specificity.

  • E3 Ligase Ligand: This part of the PROTAC recruits an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL), largely due to the availability of well-characterized small molecule ligands.

  • Linker: The linker covalently connects the warhead and the E3 ligase ligand. Its chemical nature, length, and attachment points are critical for the proper assembly and stability of the ternary complex, and also influence the overall physicochemical properties of the PROTAC molecule.

The PROTAC-Mediated Protein Degradation Pathway

The mechanism of action of PROTACs involves hijacking the cell's native ubiquitin-proteasome system. The signaling pathway can be summarized in the following steps:

PROTAC_Pathway cluster_ub_cascade Ubiquitination Cascade PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination E1->E2 Ub Transfer E2->Ub_E2 Ub Conjugation Ub_E2->Ternary_Complex Ub Transfer to POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.
  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins into smaller peptides.

  • PROTAC Recycling: After inducing ubiquitination, the PROTAC molecule dissociates from the complex and can bind to another POI and E3 ligase, thus acting catalytically.

PROTAC Linkers: Classification and Properties

The linker is a critical component that dictates the overall success of a PROTAC. Linkers can be broadly classified based on their flexibility and chemical composition.

Flexible Linkers

Flexible linkers are the most commonly used type in the initial stages of PROTAC design due to their synthetic accessibility.

  • Alkyl Chains: These are simple hydrocarbon chains of varying lengths. They offer a high degree of conformational freedom but can increase the lipophilicity of the PROTAC, potentially affecting its solubility.

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and cell permeability of PROTACs. The ethylene glycol units introduce polarity and can participate in hydrogen bonding.

FeatureAlkyl LinkersPEG Linkers
Composition Saturated or unsaturated hydrocarbon chainsRepeating ethylene glycol units
Flexibility HighHigh
Solubility Generally hydrophobic, can decrease aqueous solubilityHydrophilic, generally improves aqueous solubility
Cell Permeability Can be high due to lipophilicity, but may also lead to non-specific bindingGenerally good, can be tuned by length
Metabolic Stability Generally stableCan be susceptible to metabolism
Synthesis Relatively straightforwardCan be more complex and costly
Rigid Linkers

To overcome some of the drawbacks of flexible linkers, such as entropic penalties upon binding, researchers have turned to more rigid designs.

  • Cyclic Structures: Incorporating saturated rings like piperazine and piperidine can constrain the linker's conformation.

  • Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction.

FeatureRigid Linkers
Composition Contain cyclic or aromatic moieties (e.g., piperazine, phenyl rings, triazoles)
Flexibility Low
Advantages - Pre-organize the PROTAC for favorable ternary complex formation- Can improve selectivity- Can lead to improved physicochemical properties
Disadvantages - More synthetically challenging- Lack of flexibility can make achieving a productive ternary complex more difficult
"Smart" or Functional Linkers

More recently, linkers with additional functionalities have been developed. These include photoswitchable linkers containing moieties like azobenzene that can change conformation upon light irradiation, allowing for spatiotemporal control of PROTAC activity.

Impact of Linker on PROTAC Performance

The linker's characteristics have a profound impact on various aspects of PROTAC function.

Ternary Complex Formation and Cooperativity

The formation of a stable and productive ternary complex is paramount for efficient protein degradation. The linker's length, rigidity, and attachment points (exit vectors) dictate the relative orientation of the POI and E3 ligase within the complex. An optimal linker promotes favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity , which enhances the stability of the ternary complex. Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.

The cooperativity (α) of a PROTAC is a quantitative measure of the effect of the binary complex formation on the affinity of the third component. It is calculated as the ratio of the dissociation constant (KD) of the PROTAC for one protein in the absence of the other, to the KD in the presence of the other. An α value greater than 1 indicates positive cooperativity, while a value less than 1 signifies negative cooperativity.

Physicochemical Properties and Pharmacokinetics

PROTACs are typically large molecules that often violate Lipinski's "rule of five," making properties like solubility and cell permeability critical challenges. The linker significantly contributes to the overall physicochemical properties of the PROTAC. For instance, incorporating polar groups like PEGs can enhance solubility, while more rigid and less polar linkers might improve cell permeability. The linker's composition also influences the PROTAC's metabolic stability and overall pharmacokinetic profile.

Quantitative Impact of Linker Properties on PROTAC Efficacy

The optimization of a PROTAC's linker is an empirical process that involves synthesizing and testing a series of analogs with systematic variations in length and composition. The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)PEG12-Effective
Estrogen Receptor α (ERα)PEG16-More Potent
Tank-binding kinase 1 (TBK1)Alkyl/Ether< 12-No degradation
Tank-binding kinase 1 (TBK1)Alkyl/Ether21396
Tank-binding kinase 1 (TBK1)Alkyl/Ether2929276
p38αAlkyl/Triazole< 15-Poor degradation
p38αAlkyl/Triazole15-17-Optimal degradation
p38αAlkyl/Triazole20-Efficient degradation
Androgen Receptor (AR)Flexible (PEG)--Exhibited degradation
Androgen Receptor (AR)Rigid (Disubstituted Alkyne)--More potent degradation

Note: The data presented are from various sources and are intended to be illustrative of general trends. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

A systematic approach to PROTAC design and evaluation is crucial for success. The following is a generalized experimental workflow:

PROTAC_Workflow cluster_cellular Cellular Evaluation Design PROTAC Design (Warhead, Ligand, Linker Selection) Synthesis Chemical Synthesis (Amide Coupling, Click Chemistry) Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biophysical Biophysical Characterization (SPR, ITC) Purification->Biophysical Cellular Cellular Assays Purification->Cellular Optimization Lead Optimization Biophysical->Optimization Degradation Protein Degradation (Western Blot) Cellular->Degradation Permeability Cell Permeability (PAMPA, Caco-2) Cellular->Permeability Functional Functional Assays (Cell Viability, etc.) Degradation->Functional Permeability->Optimization Functional->Optimization

A typical experimental workflow for PROTAC development.
Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol describes a general procedure for coupling a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.

Step 1: Amide Coupling

  • Dissolve the carboxylic acid-containing component (warhead or E3 ligase ligand; 1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

  • Add the amine-functionalized PEG linker (with a protecting group like Boc on the other end; 1.1 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

Step 2: Deprotection

  • Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.

  • Stir at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine (as a TFA salt) is often used in the next step without further purification.

Step 3: Final Amide Coupling

  • Dissolve the second carboxylic acid-containing component (1.0 eq) in anhydrous DMF.

  • Activate with HATU (1.2 eq) and DIPEA (3.0 eq) for 15 minutes at room temperature.

  • Add the deprotected amine intermediate from Step 2 (1.1 eq).

  • Stir at room temperature for 4 hours to overnight.

  • Monitor by LC-MS.

  • Perform an aqueous workup and purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blotting for Protein Degradation

This protocol outlines the steps to quantify target protein degradation in cells treated with a PROTAC.

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful technique for measuring the kinetics and affinity of binary and ternary interactions in real-time.

  • Immobilization: Immobilize the E3 ligase onto a sensor chip (e.g., CM5 chip via amine coupling).

  • Binary Interaction (PROTAC to E3 Ligase): Flow a series of PROTAC concentrations over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Ternary Complex Formation:

    • Prepare a constant concentration of the POI in the running buffer.

    • Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the POI.

    • Inject these mixtures over the immobilized E3 ligase.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic (kon, koff) and affinity (KD) constants for both binary and ternary interactions. Calculate the cooperativity factor (α).

Protocol 4: Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation: Ensure all proteins and the PROTAC are in the same matched buffer to minimize heats of dilution.

  • Binary Titrations:

    • PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase and the syringe with the PROTAC. Perform the titration to determine the binary KD1.

    • PROTAC into POI: Fill the ITC cell with the POI and the syringe with the PROTAC to determine the binary KD2.

  • Ternary Titration:

    • Fill the ITC cell with the E3 ligase pre-saturated with the POI.

    • Titrate the PROTAC into this pre-formed binary complex to determine the apparent KD for ternary complex formation.

  • Data Analysis: Analyze the titration data using a suitable binding model to determine the binding affinities. Calculate the cooperativity factor (α).

Conclusion

The linker is a multifaceted and critical component of a PROTAC molecule, playing a pivotal role in its efficacy, selectivity, and drug-like properties. A deep understanding of the interplay between linker composition, length, and flexibility is essential for optimizing PROTAC performance. The systematic evaluation of novel linker designs, guided by the experimental protocols outlined in this guide, will be instrumental in the development of the next generation of targeted protein degraders with enhanced therapeutic potential.

References

A Novice Researcher's Guide to Bromo-PEG2-MS in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for novice researchers in the burgeoning field of targeted protein degradation (TPD). It specifically focuses on the application of Bromo-PEG2-MS and related linkers in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs), powerful tools for selectively eliminating disease-causing proteins.

Core Concepts: The PROTAC Approach to Protein Degradation

Targeted protein degradation is a revolutionary therapeutic strategy that, instead of merely inhibiting the function of a target protein, co-opts the cell's own machinery to eliminate it entirely. The most prominent players in this field are PROTACs. These are heterobifunctional molecules comprised of three key components:

  • A ligand for the Protein of Interest (POI): This "warhead" binds specifically to the disease-causing protein.

  • A ligand for an E3 Ubiquitin Ligase: This "anchor" recruits a component of the ubiquitin-proteasome system (UPS).

  • A chemical linker: This flexible chain connects the warhead and the anchor, bringing the POI and the E3 ligase into close proximity.

This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, the cell's protein disposal machinery. A key advantage of this approach is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.

The Role of the Linker: An Introduction to this compound

The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points influence the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which in turn dictates the efficiency of protein degradation.

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their favorable physicochemical properties. They are hydrophilic, which can enhance the solubility and cell permeability of the often-large PROTAC molecules.

This compound is a specific type of PEG-based linker. Its chemical name is 2-(2-bromoethoxy)ethyl methanesulfonate, and its structure contains a two-unit PEG chain. The key features of this and related bromo-PEG linkers are the terminal reactive groups:

  • Bromo (Br) group: Bromine is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. This allows for the straightforward attachment of the linker to a POI or E3 ligase ligand that contains a nucleophilic functional group, such as a phenol or an amine.

  • Methanesulfonate (MS) group: The methanesulfonate group is also a very good leaving group, providing an alternative reactive handle for conjugation. The presence of two distinct leaving groups could, in principle, offer flexibility in the synthetic strategy.

Other common variants of Bromo-PEG2 linkers include those with terminal carboxylic acids, amines, or a second bromide, each providing different chemical handles for conjugation reactions.

Quantitative Data on PROTAC Performance with PEG Linkers

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved.

The following tables summarize representative data from studies on PROTACs utilizing PEG linkers of varying lengths to degrade common therapeutic targets. While the specific use of a "Bromo-PEG2" starting material is not always explicitly stated in the biological evaluation sections of these publications, the data illustrates the critical role of linker length in determining degradation efficiency.

Table 1: Impact of PEG Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4)

PROTACTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell Line
MZ1BRD4VHL8-atom PEG linker~13>90HeLa
ARV-825BRD4Cereblon13-atom PEG/Alkyl linker<1>95RS4;11

Table 2: Impact of PEG Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)

PROTACTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell Line
P13IBTKCereblon13-atom PEG linker~10~89RAMOS
MT-802BTKCereblon13-atom PEG linker~8>95MOLM-14

Note: The data presented is a compilation from various sources and is intended to be representative. Actual values can vary depending on the specific experimental conditions.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of novel PROTACs. Below are detailed methodologies for key experiments.

General Protocol for PROTAC Synthesis using a Bromo-PEG Linker

This protocol outlines a general, two-step approach for the synthesis of a PROTAC using a bromo-PEG linker with a protected amine. As a representative example, we describe the synthesis of a BRD4-targeting PROTAC using the BRD4 inhibitor JQ1 and the E3 ligase ligand pomalidomide.

Step 1: Synthesis of the JQ1-Linker Intermediate

This step involves the nucleophilic substitution of the bromide on the PEG linker with the phenolic hydroxyl group of JQ1.

  • Reagents and Materials:

    • (+)-JQ1

    • Bromo-PEG2-NHBoc (or a similar bromo-PEG linker with a protected amine)

    • Potassium carbonate (K2CO3)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of (+)-JQ1 (1.0 equivalent) in anhydrous DMF, add potassium carbonate (3.0 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of the Bromo-PEG2-NHBoc linker (1.2 equivalents) in anhydrous DMF to the reaction mixture.

    • Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the JQ1-linker intermediate.

Step 2: Deprotection and Final Coupling to Pomalidomide

This step involves the deprotection of the Boc group followed by an amide coupling to pomalidomide.

  • Reagents and Materials:

    • JQ1-linker intermediate from Step 1

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Pomalidomide

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF

  • Procedure:

    • Deprotection: Dissolve the JQ1-linker intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours. Monitor by LC-MS. Upon completion, concentrate under reduced pressure. Co-evaporate with DCM (3 times) to remove residual TFA. The resulting amine is typically used directly in the next step.

    • Coupling: To a solution of pomalidomide (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of the deprotected amine intermediate (1.1 equivalents) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere. Monitor by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

Western Blotting for PROTAC-Mediated Protein Degradation

This protocol provides a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Materials:

    • Cell culture reagents

    • PROTAC compound and vehicle control (e.g., DMSO)

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate and imaging system

  • Procedure:

    • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an ECL substrate and an imaging system.

    • Loading Control: Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.

    • Data Analysis: Quantify the band intensities. Normalize the target protein intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the results to determine DC50 and Dmax values.

Mass Spectrometry for Global Proteome Analysis

Mass spectrometry-based proteomics can be used to assess the selectivity of a PROTAC by quantifying changes in the abundance of thousands of proteins across the proteome.

  • Materials:

    • Cell culture reagents and PROTAC

    • Lysis buffer (e.g., urea-based) with inhibitors

    • DTT and iodoacetamide

    • Trypsin

    • LC-MS/MS system (e.g., Orbitrap)

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with the PROTAC and a vehicle control. Harvest and lyse the cells.

    • Protein Digestion: Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Digest the proteins into peptides using trypsin.

    • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.

    • Data Analysis: Use specialized software to identify and quantify peptides and proteins. Compare the protein abundance between PROTAC-treated and control samples to identify degraded proteins. This allows for the assessment of both on-target degradation and any off-target effects.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Understanding the downstream consequences of degrading a target protein is crucial. Below are diagrams illustrating key signaling pathways affected by the degradation of common PROTAC targets, as well as a visual representation of the experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (ECL) F->G H 8. Data Analysis (DC50 / Dmax) G->H

Caption: Experimental workflow for Western Blot analysis.

BRD4_Degradation_Pathway BRD4_PROTAC BRD4-targeting PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 induces Degradation BRD4 Degradation BRD4->Degradation cMyc c-Myc Transcription (Oncogene) BRD4->cMyc promotes Degradation->cMyc inhibits Cell_Proliferation Cell Proliferation & Survival cMyc->Cell_Proliferation drives

Caption: Downstream effects of BRD4 degradation on the c-Myc pathway.[1][2]

BTK_Degradation_Pathway BTK_PROTAC BTK-targeting PROTAC BTK Bruton's Tyrosine Kinase (BTK) BTK_PROTAC->BTK induces Degradation BTK Degradation BTK->Degradation BCR_Signaling B-Cell Receptor (BCR) Signaling BTK->BCR_Signaling is a key kinase in Degradation->BCR_Signaling inhibits B_Cell_Activation B-Cell Activation & Proliferation BCR_Signaling->B_Cell_Activation leads to

Caption: Impact of BTK degradation on B-Cell Receptor signaling.[3][4][5]

This guide provides a foundational understanding of the principles and practices of using this compound and related linkers in the exciting field of targeted protein degradation. For novice researchers, a thorough understanding of these concepts and methodologies is the first step toward successfully designing and evaluating novel PROTAC-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for Bromo-PEG2-MS in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, solubility, and cell permeability.[4][5] This document provides detailed application notes and protocols for the use of Bromo-PEG2-MS, a bifunctional polyethylene glycol (PEG)-based linker, in the synthesis of PROTACs.

Introduction to this compound in PROTAC Design

This compound is a heterobifunctional linker designed for the modular synthesis of PROTACs. It incorporates a two-unit polyethylene glycol (PEG) chain, which enhances the solubility and bioavailability of the resulting PROTAC molecule. The linker possesses two distinct reactive moieties: a bromo group and a mesylate (MS) group. These functional groups allow for sequential and chemoselective conjugation to a warhead (targeting the protein of interest, POI) and an E3 ligase ligand. The choice of a PEG linker can significantly impact the stability and efficacy of the final PROTAC by optimizing the spatial orientation of the ternary complex.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (this compound Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound is a modular process involving the sequential conjugation of the POI ligand and the E3 ligase ligand to the linker. The following protocols outline the general steps for this synthesis.

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol describes a two-step sequential reaction to synthesize a PROTAC. The order of addition of the POI ligand and E3 ligase ligand may be interchangeable depending on the reactivity of the respective functional groups.

Step 1: First Nucleophilic Substitution

This step involves the reaction of the more reactive functional group on either the POI ligand or E3 ligase ligand with one of the electrophilic sites on this compound. For instance, a phenol on a POI ligand can react with the bromo group.

  • Reagents and Materials:

    • POI Ligand or E3 Ligase Ligand (with a nucleophilic group, e.g., phenol, amine) (1.0 eq)

    • This compound (1.1 eq)

    • Weak base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

    • Anhydrous solvent (e.g., DMF, Acetonitrile)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve the POI ligand or E3 ligase ligand in the anhydrous solvent under an inert atmosphere.

    • Add the weak base and stir the mixture at room temperature for 15-30 minutes.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the intermediate.

Step 2: Second Nucleophilic Substitution

This step conjugates the second ligand to the remaining reactive site on the PEG linker intermediate from Step 1.

  • Reagents and Materials:

    • Intermediate from Step 1 (1.0 eq)

    • Second Ligand (E3 ligase ligand or POI ligand with a nucleophilic group) (1.2 eq)

    • Base (e.g., DIPEA, K₂CO₃) (3.0 eq)

    • Anhydrous solvent (e.g., DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve the intermediate from Step 1 in the anhydrous solvent under an inert atmosphere.

    • Add the second ligand and the base to the reaction mixture.

    • Stir the reaction at room temperature or an elevated temperature until the reaction is complete, monitoring by LC-MS.

    • Work-up the reaction as described in Step 1.

    • Purify the final PROTAC product by preparative HPLC to obtain a high-purity compound.

Protocol 2: Characterization of the Final PROTAC

The final PROTAC molecule should be thoroughly characterized to confirm its identity and purity.

  • LC-MS Analysis:

    • Purpose: To confirm the molecular weight and assess the purity of the synthesized PROTAC.

    • Procedure: Dissolve a small sample of the purified PROTAC in a suitable solvent (e.g., methanol, acetonitrile) and inject it into an LC-MS system. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the PROTAC.

  • NMR Analysis:

    • Purpose: To confirm the chemical structure of the PROTAC.

    • Procedure: Acquire ¹H and ¹³C NMR spectra of the final product to ensure all expected signals are present and to confirm the covalent linkages between the ligands and the linker.

PROTAC Synthesis and Evaluation Workflow

The overall workflow for developing a new PROTAC involves design, synthesis, characterization, and biological evaluation.

PROTAC_Workflow Design PROTAC Design (Select POI, E3 Ligase, Linker) Synthesis Synthesis of PROTAC (Using this compound) Design->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization InVitro In Vitro Evaluation Characterization->InVitro Ternary_Formation Ternary Complex Formation Assay (e.g., TR-FRET) InVitro->Ternary_Formation Degradation_Assay Protein Degradation Assay (Western Blot, Proteomics) InVitro->Degradation_Assay Cell_Viability Cell Viability/Function Assays InVitro->Cell_Viability Optimization Lead Optimization InVitro->Optimization

Caption: A typical workflow for PROTAC synthesis and evaluation.

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following table provides representative data for PROTACs utilizing PEG linkers, demonstrating the impact of linker length and composition on degradation activity.

PROTAC TargetE3 LigaseLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
BRD4CereblonPEG450-100>90
BRD4VHLPEG810-50>95
BTKCereblonPEG65-20>90
TBK1CereblonPEG18<10>85
TG2VHLPEGVariable100-500~70-80

Note: This table summarizes representative data from various sources and is intended for comparative purposes. Actual values for PROTACs synthesized with this compound will be target and E3 ligase dependent.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low reaction yield in Step 1 or 2 - Incomplete reaction- Steric hindrance- Inappropriate base or solvent- Increase reaction time and/or temperature- Use a less hindered ligand or a longer PEG linker- Screen different bases and solvents
Poor solubility of the final PROTAC - Lipophilic nature of the ligands- Consider using a longer PEG linker in subsequent designs to enhance hydrophilicity
Low degradation efficacy (high DC₅₀) - Non-optimal ternary complex formation- Poor cell permeability- Synthesize analogs with different linker lengths (e.g., Bromo-PEGn-MS)- Evaluate cell permeability using appropriate assays
No protein degradation observed - Incorrect PROTAC structure- Inactive E3 ligase in the cell line- Proteasome inhibition- Re-characterize the PROTAC by NMR and MS- Confirm E3 ligase expression in the cell line- Co-treat with a proteasome inhibitor (e.g., MG132) as a control to confirm proteasome-dependent degradation

Conclusion

This compound is a versatile and valuable tool for the synthesis of PROTACs. The incorporated PEG moiety offers advantages in terms of solubility and pharmacokinetic properties. The modular synthetic approach allows for the systematic optimization of the linker length and composition, which is a critical step in the development of potent and selective protein degraders. The protocols and data presented herein provide a foundation for researchers to effectively utilize this compound in their PROTAC discovery programs.

References

Step-by-Step Guide to Conjugating Ligands with Bromo-PEG2-MS for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the conjugation of ligands with Bromo-PEG2-MS (Bromo-PEG2-Mesylate), a heterobifunctional linker pivotal in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide will cover the fundamental principles, step-by-step experimental procedures, and data analysis techniques pertinent to the effective use of this linker in targeted protein degradation research.

Introduction to this compound and PROTAC Technology

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs). A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker's composition and length are critical for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[1]

This compound, with the chemical formula C5H11BrO4S, is a polyethylene glycol (PEG)-based linker featuring two distinct reactive ends: a bromo group and a mesylate group.[2] Both bromide and mesylate are excellent leaving groups, making them susceptible to nucleophilic substitution reactions. This dual reactivity allows for the sequential and controlled conjugation of two different ligands, a crucial step in the assembly of a functional PROTAC. The PEG component of the linker enhances the solubility and bioavailability of the resulting PROTAC molecule.[1][3]

Reaction Principle and Workflow

The conjugation of ligands to this compound typically proceeds via a two-step sequential nucleophilic substitution. The differential reactivity of the bromo and mesylate groups can be exploited for selective conjugation, although often the choice of which end to react first is dictated by the functionalities present on the ligands and the overall synthetic strategy.

A general workflow for the synthesis of a PROTAC using this compound is depicted below. This process involves the sequential attachment of a POI ligand and an E3 ligase ligand to the linker.

Conjugation_Workflow cluster_0 Step 1: First Ligand Conjugation cluster_1 Step 2: Second Ligand Conjugation cluster_2 Purification & Characterization Ligand_A Ligand A (e.g., POI Ligand with -NH2, -SH, or -OH) Intermediate Ligand A-PEG2-MS (or Bromo-PEG2-Ligand A) Ligand_A->Intermediate Nucleophilic Substitution Bromo_PEG2_MS This compound Bromo_PEG2_MS->Intermediate Final_PROTAC Final PROTAC (Ligand A-PEG2-Ligand B) Intermediate->Final_PROTAC Nucleophilic Substitution Ligand_B Ligand B (e.g., E3 Ligase Ligand with -NH2, -SH, or -OH) Ligand_B->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization

Figure 1: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the conjugation of ligands containing common nucleophilic functional groups (primary amines, thiols, and hydroxyls) with this compound. These are generalized procedures and may require optimization based on the specific properties of the ligands.

Protocol 1: Conjugation of a Primary Amine-Containing Ligand

Primary amines are common functional groups in drug molecules and can readily react with both the bromo and mesylate ends of the linker. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated.

Materials:

  • Ligand with a primary amine

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask)

  • Stir plate and stir bar

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve the amine-containing ligand (1.0 equivalent) in anhydrous DMF or DMSO.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents) or K2CO3 (3.0 equivalents) to the solution and stir for 15-30 minutes at room temperature.

  • Linker Addition: In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the ligand solution.

  • Reaction: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 50-60 °C) to facilitate the reaction. Reaction times can vary from a few hours to overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Conjugation of a Thiol-Containing Ligand

Thiols are highly nucleophilic and react efficiently with alkyl halides and mesylates. The reaction is often performed at a slightly basic pH to ensure the thiol is in its more nucleophilic thiolate form.

Materials:

  • Ligand with a thiol group (e.g., cysteine-containing peptide)

  • This compound

  • Anhydrous DMF or a mixture of Acetonitrile/Water

  • DIPEA or a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Set up the reaction under an inert atmosphere.

  • Dissolution: Dissolve the thiol-containing ligand (1.0 equivalent) in the chosen solvent system. If using an aqueous buffer, degas the solution to prevent oxidation of the thiol.

  • pH Adjustment: If not using a buffer, add DIPEA (2.0-3.0 equivalents) to deprotonate the thiol.

  • Linker Addition: Dissolve this compound (1.1-1.5 equivalents) in a minimal amount of the reaction solvent and add it to the ligand solution.

  • Reaction: Stir the reaction at room temperature. Thiol conjugations are often rapid and can be complete within 1-4 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Purification: Purify the product directly from the reaction mixture using preparative HPLC.

Protocol 3: Conjugation of a Hydroxyl-Containing Ligand

Hydroxyl groups are less nucleophilic than amines or thiols. Their conjugation often requires a strong base to deprotonate the hydroxyl group to form a more reactive alkoxide. This is particularly true for alcoholic hydroxyls, while phenolic hydroxyls are more acidic and can react under milder basic conditions.

Materials:

  • Ligand with a hydroxyl group

  • This compound

  • Anhydrous DMF or Tetrahydrofuran (THF)

  • Strong base (e.g., Sodium Hydride (NaH)) or a milder base for phenols (e.g., K2CO3)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Use a rigorously dry setup under an inert atmosphere, especially when using NaH.

  • Dissolution: Dissolve the hydroxyl-containing ligand (1.0 equivalent) in anhydrous DMF or THF.

  • Base Addition: For alcoholic hydroxyls, carefully add NaH (1.1-1.5 equivalents) portion-wise at 0 °C and stir for 30-60 minutes. For phenolic hydroxyls, add K2CO3 (3.0 equivalents) and stir at room temperature.

  • Linker Addition: Dissolve this compound (1.1-1.5 equivalents) in the reaction solvent and add it to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Heating may be required for less reactive hydroxyl groups.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (if NaH was used) or water. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography or preparative HPLC.

Data Presentation and Characterization

Thorough characterization of the final PROTAC conjugate is essential to confirm its identity, purity, and integrity.

Quantitative Data Summary

The following table provides a template for summarizing typical reaction conditions and outcomes for the conjugation of different nucleophiles to this compound.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Primary AmineDIPEADMF25 - 604 - 1660 - 85
ThiolDIPEA/BufferDMF/ACN:H2O251 - 470 - 95
Phenolic -OHK2CO3DMF25 - 6012 - 2450 - 75
Alcoholic -OHNaHTHF/DMF0 - 2512 - 2440 - 60

Note: Yields are representative and highly dependent on the specific ligand.

Characterization Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for monitoring reaction progress and confirming the molecular weight of the intermediate and final products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the final PROTAC, ensuring that the ligands have been attached to the linker as expected.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final compound. Preparative HPLC is a common method for purification.

PROTAC Mechanism of Action and Signaling Pathway

Once synthesized, the PROTAC mediates the degradation of the target protein by bringing it into proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitination->PROTAC Recycled Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Ub Ubiquitin Ub->Ternary_Complex Transfer E1_E2 E1/E2 Enzymes E1_E2->Ub

Figure 2: PROTAC-mediated protein degradation pathway.

This catalytic cycle, where a single PROTAC molecule can induce the degradation of multiple target protein molecules, is a key advantage of this therapeutic modality.[4] The choice of E3 ligase ligand (e.g., targeting Cereblon (CRBN) or Von Hippel-Lindau (VHL)) is a critical aspect of PROTAC design.

Conclusion

This compound is a versatile and valuable tool for the synthesis of PROTACs. Its dual reactivity allows for the systematic and controlled assembly of these complex bifunctional molecules. The protocols and information provided in this guide offer a solid foundation for researchers to design and execute their own PROTAC synthesis campaigns. Successful implementation of these methods, coupled with rigorous characterization, will enable the development of novel degraders for a wide range of therapeutic targets.

References

Application Notes and Protocols for Bromo-PEG2-MS Reaction with Amine-Containing Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-MS is a heterobifunctional crosslinker featuring a polyethylene glycol (PEG) spacer. This linker is equipped with two distinct reactive moieties: a bromide (Br) and a methanesulfonyl (mesylate, Ms) group. Both bromide and mesylate are excellent leaving groups, making this reagent highly effective for sequential nucleophilic substitution reactions. This dual reactivity allows for the controlled and efficient conjugation of two different molecules, a common strategy in the synthesis of complex bioconjugates.

One of the primary applications for this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker serves as the crucial bridge connecting the target protein ligand and the E3 ligase ligand. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

These application notes provide detailed protocols for the reaction of this compound with amine-containing ligands, a common step in the synthesis of PROTACs and other advanced bioconjugates like antibody-drug conjugates (ADCs).

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on one of the electrophilic carbons of the this compound linker, displacing either the bromide or the mesylate leaving group. The choice of which group reacts first can sometimes be influenced by the reaction conditions and the nature of the nucleophile, though both are highly reactive. A subsequent reaction with a second amine-containing ligand at the other end of the linker completes the conjugation.

Reaction_Mechanism reagents This compound + Amine Ligand 1 (R1-NH2) intermediate R1-NH-PEG2-MS (or Bromo) + HBr (or HOMs) reagents->intermediate Nucleophilic Substitution product R1-NH-PEG2-NH-R2 intermediate->product + Amine Ligand 2 (R2-NH2) Nucleophilic Substitution

Caption: General reaction scheme for the sequential nucleophilic substitution of this compound with two distinct amine-containing ligands.

The general workflow for the synthesis of a bioconjugate using this compound involves a two-step sequential conjugation followed by purification and characterization.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Step 1: Reaction with Amine Ligand 1 Step 1: Reaction with Amine Ligand 1 Step 2: Reaction with Amine Ligand 2 Step 2: Reaction with Amine Ligand 2 Step 1: Reaction with Amine Ligand 1->Step 2: Reaction with Amine Ligand 2 Crude Product Crude Product Step 2: Reaction with Amine Ligand 2->Crude Product Purification (e.g., HPLC) Purification (e.g., HPLC) Crude Product->Purification (e.g., HPLC) Purified Product Purified Product Purification (e.g., HPLC)->Purified Product Characterization (LC-MS, NMR) Characterization (LC-MS, NMR) Purified Product->Characterization (LC-MS, NMR) Final Conjugate Final Conjugate Characterization (LC-MS, NMR)->Final Conjugate

Caption: A typical experimental workflow for the synthesis and purification of a bioconjugate using this compound.

Experimental Protocols

The following protocols provide a general framework for the reaction of this compound with amine-containing ligands. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) may be necessary depending on the specific properties of the ligands.

Protocol 1: Stepwise Conjugation of Two Different Amine-Containing Ligands

This protocol is suitable for the synthesis of heterobifunctional conjugates like PROTACs.

Materials:

  • This compound

  • Amine-containing Ligand 1

  • Amine-containing Ligand 2

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, dichloromethane)

Procedure:

Step 1: Reaction with Amine Ligand 1

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve Amine-containing Ligand 1 (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the solution.

  • In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the solution of Amine Ligand 1.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be used directly in the next step or worked up to isolate the intermediate. For work-up, dilute the reaction mixture with water and extract with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate can be purified by flash column chromatography or used directly.

Step 2: Reaction with Amine Ligand 2

  • To the solution or the purified intermediate from Step 1, add Amine-containing Ligand 2 (1.0-1.5 equivalents) and DIPEA (2.0-3.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane).

  • For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Characterization:

  • Confirm the identity and purity of the final conjugate by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Quantitative Data Summary

The following table provides representative data for reactions analogous to the one described, based on literature for similar heterobifunctional PEG linkers. Actual yields will vary depending on the specific substrates and reaction conditions.

ParameterTypical Range/ValueNotes
Stoichiometry (Ligand:Linker) 1:1 to 1:1.2A slight excess of the linker can help drive the first reaction to completion.
Base DIPEA, TEA2-3 equivalents are typically used to neutralize the acid byproduct.
Solvent DMF, DMSOAnhydrous conditions are recommended.
Reaction Temperature (°C) 20 - 60The first step is often performed at room temperature, while the second may require heating.
Reaction Time (hours) 4 - 24Reaction progress should be monitored by TLC or LC-MS.
Yield (%) 40 - 80Yields are highly dependent on the nature of the ligands and purification efficiency.
Purity (%) >95 (after purification)Purity is typically assessed by HPLC and NMR.

Troubleshooting

IssuePossible CauseSuggested Solution
Low reaction conversion - Insufficient reaction time or temperature.- Deactivated reagents.- Steric hindrance of the amine ligand.- Increase reaction time and/or temperature.- Use fresh, high-purity reagents.- Increase the excess of the less reactive component.
Formation of di-substituted product with the same ligand - Both ends of the linker react with the first ligand.- Use a controlled stoichiometry of the first ligand (e.g., a slight excess of the linker).- Add the linker solution slowly to the ligand solution.
Difficulty in purification - Similar polarity of starting materials and product.- Employ preparative HPLC for challenging separations.- Consider using a different solvent system for column chromatography.

These application notes and protocols are intended to serve as a guide. Researchers should always consult relevant literature and safety data sheets before commencing any experimental work. Optimization of the described procedures for specific applications is highly recommended.

Application Notes and Protocols for Thiol-Reactive Conjugation with Bromo-PEG2-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-reactive chemistry is a cornerstone of bioconjugation, enabling the precise modification of proteins, peptides, and other biomolecules. Among the various thiol-reactive functional groups, the bromoacetyl group offers a robust and stable method for forming thioether bonds with cysteine residues. When combined with a polyethylene glycol (PEG) spacer, such as in Bromo-PEG2-MS, this reagent allows for the covalent attachment of a flexible and hydrophilic linker to a target molecule. This can improve solubility, reduce immunogenicity, and alter the pharmacokinetic properties of the conjugated biomolecule.

These application notes provide a detailed overview of the principles and procedures for using this compound (assuming "MS" refers to a methanesulfonyl or similar leaving group, enhancing reactivity) for thiol-reactive conjugation. The protocols are intended to serve as a starting point for researchers, with the understanding that optimization for specific applications is often necessary.

Principle of the Reaction

The conjugation of a bromoacetyl group with a thiol-containing molecule, such as a cysteine residue in a protein, proceeds via a nucleophilic substitution reaction (SN2). The sulfur atom of the thiol group acts as the nucleophile, attacking the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether linkage. The "MS" (methanesulfonyl) group is a good leaving group, which facilitates this reaction. The reaction is most efficient at a slightly alkaline pH, where the thiol group is deprotonated to the more nucleophilic thiolate anion.

Compared to maleimide-thiol chemistry, the thioether bond formed from a bromoacetyl reaction is not susceptible to retro-Michael addition, offering greater stability, particularly in the presence of other thiols.[1][2]

Applications in Research and Drug Development

Bromoacetyl-PEG linkers are versatile tools with a wide range of applications, including:

  • PROTACs (Proteolysis Targeting Chimeras): Bromo-PEG linkers can be used in the synthesis of PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3]

  • Antibody-Drug Conjugates (ADCs): These linkers can attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells. The PEG component can enhance the solubility and stability of the ADC.[4][]

  • Peptide and Protein Modification: Introducing PEG chains (PEGylation) to therapeutic proteins or peptides can increase their hydrodynamic size, leading to reduced renal clearance and an extended circulating half-life.

  • Surface Immobilization: Biomolecules can be tethered to surfaces for applications in biosensors, diagnostics, and affinity chromatography.

  • Fluorescent Labeling: Attaching fluorescent dyes to proteins for imaging and tracking studies.

Quantitative Data Summary

The efficiency of the conjugation reaction can be influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the reactants. The following table summarizes typical reaction parameters and expected outcomes.

ParameterTypical Value/RangeMethod of Determination
Reactant Molar Ratio
This compound : Thiol5:1 to 20:1N/A
Reaction Conditions
pH7.5 - 9.0pH meter
TemperatureRoom Temperature (20-25°C)Thermometer
Reaction Time2 - 24 hoursHPLC, Mass Spectrometry
Conjugation Efficiency > 80%SDS-PAGE, HPLC, Mass Spectrometry
Final Product
Purity of Conjugate> 95%Size Exclusion Chromatography (SEC), RP-HPLC
Degree of Labeling (DOL)1 - 4 PEGs per proteinMass Spectrometry (MALDI-TOF or ESI-MS)

Experimental Protocols

Materials and Reagents
  • Thiol-containing protein or peptide in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Borate buffer).

  • This compound.

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0.

  • Quenching Reagent: 1 M 2-mercaptoethanol or L-cysteine in water.

  • Purification column (e.g., desalting column, size-exclusion chromatography column).

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC, mass spectrometer).

Protocol 1: General Protein Conjugation with this compound

This protocol outlines the general procedure for conjugating a thiol-containing protein with this compound.

1. Preparation of Protein Solution:

  • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
  • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 1 hour at room temperature. Note: Avoid using DTT (dithiothreitol) as it needs to be removed before adding the bromoacetyl reagent. TCEP does not need to be removed.

2. Preparation of this compound Solution:

  • Immediately before use, dissolve this compound in a compatible organic solvent (e.g., DMSO, DMF) to prepare a 10-100 mM stock solution.

3. Conjugation Reaction:

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The optimal reaction time may vary and should be determined empirically.

4. Quenching the Reaction:

  • Add a quenching reagent (e.g., 2-mercaptoethanol or L-cysteine) to a final concentration of 10-20 mM to consume any unreacted this compound.
  • Incubate for 30 minutes at room temperature.

5. Purification of the Conjugate:

  • Remove excess reagents and byproducts by desalting or size-exclusion chromatography.
  • The purified conjugate can be stored at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protocol 2: Characterization of the Protein-PEG Conjugate

1. SDS-PAGE Analysis:

  • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight compared to the unconjugated protein.

2. UV-Vis Spectroscopy:

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm.

3. High-Performance Liquid Chromatography (HPLC):

  • Use reverse-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) to assess the purity of the conjugate and separate different PEGylated species.

4. Mass Spectrometry (MS):

  • Determine the precise molecular weight of the conjugate and the degree of labeling (DOL) using MALDI-TOF or ESI-MS. The mass increase will correspond to the mass of the attached this compound minus the mass of HBr.

Visualizations

Thiol_Bromoacetyl_Reaction cluster_conditions Reaction Conditions Thiol Thiol-containing Molecule (e.g., Protein-Cysteine) R-SH TransitionState SN2 Transition State Thiol->TransitionState Bromoacetyl This compound Br-CH2-CO-PEG2-MS Bromoacetyl->TransitionState Product Stable Thioether Conjugate R-S-CH2-CO-PEG2-MS TransitionState->Product Byproduct Byproducts HBr TransitionState->Byproduct pH pH 7.5 - 9.0 Temp Room Temperature

Caption: Reaction mechanism of thiol-bromoacetyl conjugation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Protein_Prep Prepare Thiol-containing Protein Solution Mix Mix Protein and This compound Protein_Prep->Mix Reagent_Prep Prepare this compound Stock Solution Reagent_Prep->Mix Incubate Incubate at Room Temperature (2-4 hours) Mix->Incubate Quench Quench Reaction with Excess Thiol Incubate->Quench Purify Purify Conjugate (SEC/Desalting) Quench->Purify Characterize Characterize Conjugate (SDS-PAGE, HPLC, MS) Purify->Characterize

Caption: Experimental workflow for protein conjugation.

References

Application Notes and Protocols for Bromo-PEG2-MS Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the coupling of Bromo-PEG2-MS, a heterobifunctional linker, with common nucleophiles such as phenols, thiols, and amines. This reagent is particularly valuable in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs), where the polyethylene glycol (PEG) spacer enhances solubility and optimizes the spatial orientation of conjugated molecules.[1][2][3]

Introduction to this compound

This compound (1-(2-bromoethoxy)-2-(methylsulfonyloxy)ethane) is a versatile chemical tool featuring two distinct reactive sites. The bromide (Br) and the mesylate (Ms) are excellent leaving groups for nucleophilic substitution reactions (SN2).[4][5] The mesylate group is generally more reactive than the bromide, allowing for sequential and site-specific conjugation. The hydrophilic diethylene glycol (PEG2) core improves the aqueous solubility of the linker and the resulting conjugates.

Key Features of this compound:

  • Heterobifunctional: Possesses two different reactive leaving groups, enabling stepwise conjugation.

  • PEG Spacer: The PEG2 linker enhances solubility and provides spatial separation between conjugated molecules.

  • High Reactivity: The bromide and mesylate groups readily react with a variety of nucleophiles under relatively mild conditions.

General Principles of Coupling Reactions

The coupling of this compound with phenols, thiols, and amines follows the principles of nucleophilic substitution, specifically SN2 reactions. The choice of solvent, base, and temperature is crucial for achieving high yields and minimizing side reactions.

  • Solvents: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are commonly used as they effectively solvate the reactants and facilitate the SN2 mechanism.

  • Bases: A non-nucleophilic base is required to deprotonate the nucleophile (phenol, thiol, or amine) to increase its nucleophilicity. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and diisopropylethylamine (DIPEA).

  • Temperature: Reactions are typically conducted at room temperature or with gentle heating to increase the reaction rate. Higher temperatures may lead to side reactions, especially with more complex substrates.

Experimental Protocols

The following are generalized protocols for the coupling of this compound with phenolic, thiolic, and amino compounds. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Coupling of this compound with Phenols (Williamson Ether Synthesis)

This protocol is based on the Williamson ether synthesis for the formation of an ether linkage between a phenolic compound and the this compound linker.

Materials:

  • This compound

  • Phenolic compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenolic compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Phenol Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification phenolic_compound Phenolic Compound (1.0 eq) dmf Anhydrous DMF phenolic_compound->dmf Dissolve in k2co3 K2CO3 (2.0 eq) dmf->k2co3 Add stir_1 Stir at RT for 15-30 min k2co3->stir_1 bromo_peg This compound (1.1 eq) stir_1->bromo_peg Add stir_2 Stir at RT or 50-60 °C for 4-16 h bromo_peg->stir_2 monitor Monitor by TLC/LC-MS stir_2->monitor quench Pour into water monitor->quench extract Extract with EtOAc quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Flash Column Chromatography concentrate->purify final_product Purified Product purify->final_product G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification thiol_compound Thiol Compound (1.0 eq) solvent Anhydrous ACN or DMF thiol_compound->solvent Dissolve in base K2CO3 or Et3N (1.5 eq) solvent->base Add stir_1 Stir at RT for 10-15 min base->stir_1 bromo_peg This compound (1.2 eq) stir_1->bromo_peg Add stir_2 Stir at RT for 2-8 h bromo_peg->stir_2 monitor Monitor by TLC/LC-MS stir_2->monitor filter_base Filter (if solid base) monitor->filter_base quench Dilute with water filter_base->quench extract Extract with EtOAc quench->extract wash Wash with water and brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Flash Column Chromatography concentrate->purify final_product Purified Product purify->final_product G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification amine_compound Amine Compound (1.0-2.0 eq) solvent Anhydrous DMF or ACN amine_compound->solvent Dissolve in base DIPEA or K2CO3 solvent->base Add bromo_peg This compound (1.0 eq) base->bromo_peg Add stir Stir at RT or 50-70 °C for 12-24 h bromo_peg->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with water monitor->quench extract Extract with EtOAc quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Flash Column Chromatography concentrate->purify final_product Purified Product purify->final_product G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (this compound derived) PROTAC->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

References

Applications of Bromo-PEG2-MS in Targeted Protein Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex. Bromo-PEG2-MS is a bifunctional linker featuring a two-unit polyethylene glycol (PEG) chain, a terminal bromide, and a methanesulfonyl (mesylate) group. The PEG component enhances hydrophilicity, which can improve solubility and cell permeability. The bromide and mesylate moieties serve as reactive handles for facile conjugation to POI ligands and E3 ligase recruiters, respectively, enabling the modular synthesis of PROTAC libraries.

This document provides detailed application notes and experimental protocols for the use of this compound and structurally similar linkers in the development of PROTACs. As a representative example, we will refer to a well-characterized BET-family degrader, MZ1, which utilizes a short PEG linker to recruit the von Hippel-Lindau (VHL) E3 ligase for the degradation of BRD4. While specific data for a PROTAC synthesized with the exact this compound linker is not publicly available, the principles, experimental workflows, and protocols detailed herein are directly applicable.

Signaling Pathway and Mechanism of Action

PROTACs utilizing a this compound linker function by hijacking the cell's natural ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to the target protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., VHL), forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation: Quantitative Analysis of a Representative PROTAC

The following tables summarize key quantitative data for the representative BRD4 degrader, MZ1. This data is essential for evaluating the potency, efficacy, and binding characteristics of a PROTAC.

Degradation Potency and Efficacy
PROTAC Target Cell Line DC50 (nM)
MZ1BRD4HeLa~10-30
MZ1BRD2HeLa>1000
MZ1BRD3HeLa~200
  • DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax (maximum degradation): The maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value indicates greater efficacy.

Ternary Complex Binding Affinity and Cooperativity (SPR)
PROTAC Target Bromodomain E3 Ligase Binary K_D (PROTAC to VHL, nM) Ternary K_D (PROTAC:Brd4 to VHL, nM)
MZ1BRD4(BD2)VHL60376
  • K_D (dissociation constant): A measure of the binding affinity between molecules. A lower K_D indicates a stronger binding interaction.

  • Cooperativity (α): A measure of how the binding of one component of the ternary complex influences the binding of the other. An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is more favorable than the individual binary interactions.

Experimental Protocols

Detailed methodologies for key experiments in the development and characterization of PROTACs are provided below.

Protocol 1: PROTAC Synthesis using a Bromo-PEG-Linker

This protocol outlines a general procedure for synthesizing a PROTAC using a bromo-PEG linker, such as this compound, by sequentially conjugating the POI ligand and the E3 ligase recruiter.

PROTAC_Synthesis_Workflow Start Start Materials: - POI Ligand with Nucleophile - this compound - E3 Ligase Ligand with Nucleophile Step1 Step 1: Conjugate POI Ligand (Nucleophilic Substitution) Start->Step1 Intermediate Intermediate: POI-Linker-MS Step1->Intermediate Step2 Step 2: Conjugate E3 Ligase Ligand (Nucleophilic Substitution) Intermediate->Step2 PROTAC_Product Final PROTAC Product Step2->PROTAC_Product Purification Purification (e.g., HPLC) PROTAC_Product->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization

PROTAC synthesis workflow.

Materials:

  • POI ligand with a nucleophilic group (e.g., phenol, amine, or thiol)

  • This compound

  • E3 ligase ligand with a nucleophilic group

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Cesium carbonate (Cs2CO3) or other suitable base

  • Standard laboratory glassware for organic synthesis

  • High-performance liquid chromatography (HPLC) for purification

  • Liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Conjugation of POI Ligand to this compound: a. Dissolve the POI ligand (1.0 eq) in anhydrous DMF. b. Add Cs2CO3 (1.5 eq) to the solution and stir at room temperature for 30 minutes. c. Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature overnight or until completion, monitoring by LC-MS. e. Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude intermediate (POI-Linker-MS) by flash column chromatography.

  • Conjugation of E3 Ligase Ligand to POI-Linker-MS: a. Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF. b. Add Cs2CO3 (1.5 eq) and stir for 30 minutes. c. Add the purified POI-Linker-MS intermediate (1.1 eq) to the reaction mixture. d. Stir the reaction at 50 °C overnight or until completion, monitoring by LC-MS. e. Work up the reaction as described in step 1e. f. Purify the final PROTAC product by preparative HPLC.

  • Characterization: a. Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Protocol 2: Western Blotting for Protein Degradation Analysis

This protocol describes how to assess the degradation of a target protein in cells treated with a PROTAC.

Western_Blot_Workflow Cell_Culture 1. Cell Culture and Treatment (with PROTAC concentrations) Lysis 2. Cell Lysis (Protein Extraction) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE (Protein Separation) Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (Prevent non-specific binding) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Target protein & loading control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Quantify band intensity, calculate DC50/Dmax) Detection->Analysis

Western blot experimental workflow.

Materials:

  • Cell line expressing the POI

  • PROTAC stock solution (e.g., in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Sample Preparation: a. Wash cells with ice-cold PBS and lyse them with lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: a. Wash the membrane and add the chemiluminescent substrate. b. Capture the signal using an imaging system. c. Quantify the band intensities. Normalize the POI band intensity to the loading control. d. Plot the percentage of remaining protein against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: In Vitro Ubiquitination Assay

This assay determines if the PROTAC can induce the ubiquitination of the target protein in a cell-free system.

Materials:

  • Recombinant purified POI

  • Recombinant E1, E2, and E3 ligase (e.g., VHL complex)

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • PROTAC

  • SDS-PAGE and Western blotting reagents as described in Protocol 2

  • Anti-ubiquitin antibody

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the E1, E2, E3 ligase, ubiquitin, and ATP in the reaction buffer. b. Add the purified POI and the PROTAC at various concentrations. Include a no-PROTAC control. c. Incubate the reaction at 37°C for 1-2 hours.

  • Analysis: a. Stop the reaction by adding Laemmli buffer and boiling the samples. b. Perform SDS-PAGE and Western blotting as described in Protocol 2. c. Probe the membrane with an antibody against the POI to observe a high molecular weight smear or distinct bands corresponding to ubiquitinated protein. d. Alternatively, probe with an anti-ubiquitin antibody after immunoprecipitating the POI.

Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is used to measure the binding kinetics and affinity of the PROTAC to the E3 ligase and the POI, and to assess the cooperativity of ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant purified E3 ligase (e.g., VHL) and POI (e.g., BRD4 bromodomain)

  • PROTAC

  • SPR running buffer

  • Amine coupling kit for protein immobilization

Procedure:

  • E3 Ligase Immobilization: a. Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Binding Analysis: a. Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (K_D).

  • Ternary Binding Analysis: a. Prepare a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the POI. b. Inject these samples over the immobilized E3 ligase surface to measure the ternary binding affinity (K_D).

  • Data Analysis: a. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (ka) and dissociation (kd) rates, and the K_D. b. Calculate the cooperativity (α) by dividing the binary K_D by the ternary K_D.

Conclusion

This compound represents a valuable and versatile linker for the synthesis of PROTACs. Its hydrophilic PEG spacer can confer favorable physicochemical properties, while its reactive handles allow for efficient and modular PROTAC assembly. The protocols and data presented here, using a well-characterized BRD4 degrader as a representative example, provide a comprehensive guide for researchers developing novel protein degraders. By systematically evaluating degradation potency, efficacy, and ternary complex formation, scientists can effectively advance the design and optimization of PROTACs for therapeutic applications.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bromo-PEG2-MS as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[1][2][3] The this compound linker offers a versatile platform for conjugating a target protein binder to an E3 ligase ligand, facilitating the formation of a productive ternary complex essential for protein degradation.

Introduction to this compound

This compound is a short-chain polyethylene glycol (PEG)-based linker functionalized with a bromo group at one end and a methanesulfonyl (mesyl) group at the other. The PEG component enhances the solubility and cell permeability of the resulting PROTAC molecule.[4] The terminal bromo and mesyl groups are excellent leaving groups for nucleophilic substitution reactions, allowing for the sequential and regioselective conjugation of the target binder and the E3 ligase ligand.

Overview of PROTAC Technology

PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] A PROTAC molecule simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Data Presentation

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table provides an illustrative example of the type of data generated when evaluating PROTACs with varying linker compositions.

Table 1: Illustrative Degradation Efficiency of a BRD4-Targeting PROTAC

PROTAC CandidateLinker CompositionDC50 (nM)Dmax (%)Cell LineTreatment Time (h)
Example-PROTAC-1 This compound 25>95HeLa24
Example-PROTAC-2Alkyl-C88085HeLa24
Example-PROTAC-3PEG415>95HeLa24

Note: The data presented in this table is for illustrative purposes and represents typical values seen for effective PROTACs. Actual values will be dependent on the specific target protein, E3 ligase ligand, and cell line used.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a PROTAC using this compound and the subsequent evaluation of its degradation activity. As a representative example, we will describe the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4) by recruiting the von Hippel-Lindau (VHL) E3 ligase.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol outlines a two-step nucleophilic substitution to conjugate a VHL ligand and the BRD4 inhibitor, JQ1, via the this compound linker.

Materials:

  • This compound

  • VHL Ligand (with a free hydroxyl or amine group)

  • JQ1 (or a derivative with a suitable nucleophile)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Sodium Iodide (NaI, optional catalyst)

  • Stir plate and stir bars

  • Reaction vials

  • Standard glassware for organic synthesis

  • High-performance liquid chromatography (HPLC) for purification

  • Liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

Step 1: Conjugation of VHL Ligand to this compound

  • Dissolve the VHL ligand (1.0 eq) in anhydrous DMF.

  • Add K₂CO₃ (2.0 eq) or DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add this compound (1.1 eq) to the reaction mixture. If the reaction is sluggish, a catalytic amount of NaI can be added.

  • Stir the reaction at room temperature or gently heat to 40-50 °C overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the VHL-PEG2-MS intermediate.

Step 2: Conjugation of JQ1 to the VHL-PEG2-MS Intermediate

  • Dissolve the JQ1 derivative (1.0 eq) in anhydrous DMF.

  • Add a suitable base such as K₂CO₃ (2.0 eq) or DIPEA (3.0 eq) and stir for 15 minutes.

  • Add the VHL-PEG2-MS intermediate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction as described in Step 1.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol describes how to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • HeLa cells (or other suitable cell line expressing BRD4)

  • Cell culture medium (e.g., DMEM) and supplements

  • Fetal Bovine Serum (FBS)

  • Synthesized PROTAC stock solution (in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4 and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Incubate the membrane with the primary anti-GAPDH antibody as a loading control (this can be done by stripping and re-probing the membrane or by cutting the membrane if the proteins are well-separated by size).

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

PROTAC_Signaling_Pathway PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E2->Ternary_Complex Ub Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow Start Start Materials: - this compound - E3 Ligase Ligand - Target Binder Step1 Step 1: Conjugate E3 Ligase Ligand to this compound Start->Step1 Intermediate E3 Ligand-Linker Intermediate Step1->Intermediate Step2 Step 2: Conjugate Target Binder to Intermediate Intermediate->Step2 Crude_PROTAC Crude PROTAC Step2->Crude_PROTAC Purification Purification (HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Characterization Characterization (LC-MS, NMR) Pure_PROTAC->Characterization Final_Product Final PROTAC Product Characterization->Final_Product Western_Blot_Workflow Start Cell Seeding & Treatment with PROTAC Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis Result Determine DC50 & Dmax Analysis->Result

References

Application Notes and Protocols for the Purification of PROTACs Synthesized with Bromo-PEG2-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. Their unique heterobifunctional structure, comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker, presents distinct challenges and opportunities in their purification and characterization. This document provides detailed application notes and protocols for the purification of PROTACs synthesized using Bromo-PEG2-MS as a linker component. The inclusion of the hydrophilic polyethylene glycol (PEG) moiety in the linker can enhance solubility and cell permeability but also requires tailored purification strategies to ensure high purity of the final compound.[1]

These guidelines outline a comprehensive workflow, from initial crude purification to final polishing and rigorous analytical characterization, to ensure the generation of high-quality PROTACs suitable for downstream biological evaluation.

Purification Strategy Overview

A multi-step purification strategy is recommended to effectively remove unreacted starting materials, reagents, and side products from the crude reaction mixture. This typically involves an initial, lower-resolution purification step followed by a high-resolution polishing step. The use of orthogonal purification techniques, which separate molecules based on different physicochemical properties, is highly encouraged to achieve the desired purity.[2][3][4]

Key Purification Techniques:

  • Flash Chromatography: An initial, rapid purification method to remove major impurities and unreacted reagents from the crude reaction mixture.[5]

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The primary method for achieving high purity of the final PROTAC compound.

  • Orthogonal Purification: The combination of different chromatographic techniques (e.g., normal-phase and reverse-phase) to resolve complex mixtures and enhance final purity.

Experimental Protocols

Protocol 1: Initial Purification by Flash Chromatography

This protocol describes the initial clean-up of the crude PROTAC reaction mixture.

Materials and Reagents:

  • Crude PROTAC reaction mixture

  • Silica gel for flash chromatography

  • Solvents for mobile phase (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc))

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • UV lamp for visualization

Procedure:

  • Sample Preparation:

    • Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.

    • Adsorb the crude material onto a small amount of silica gel.

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the scale of the reaction.

    • Pack the column with silica gel using a slurry packing method with a non-polar solvent.

  • Elution:

    • Load the adsorbed sample onto the top of the packed column.

    • Begin elution with a non-polar mobile phase (e.g., 100% DCM).

    • Gradually increase the polarity of the mobile phase by introducing a polar solvent (e.g., a gradient of 0-10% MeOH in DCM). The optimal gradient should be determined by TLC analysis of the crude mixture.

    • Collect fractions based on UV visualization or TLC analysis.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC or LC-MS to identify those containing the desired PROTAC.

    • Pool the pure or semi-pure fractions containing the product.

    • Concentrate the pooled fractions under reduced pressure.

Data Presentation:

StepParameterTypical Value/Range
Stationary Phase Silica Gel40-63 µm
Mobile Phase A Dichloromethane (DCM)-
Mobile Phase B Methanol (MeOH)-
Gradient 0-10% MeOH in DCM over 20 column volumesVaries
Detection UV at 254 nm-
Expected Outcome Purity of >80%Varies
Protocol 2: Final Purification by Preparative RP-HPLC

This protocol details the final polishing step to achieve high-purity PROTAC.

Materials and Reagents:

  • Partially purified PROTAC from flash chromatography

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a UV detector

  • Preparative C18 HPLC column

Procedure:

  • Sample Preparation:

    • Dissolve the partially purified PROTAC in a suitable solvent, such as DMSO or a mixture of ACN and water.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 5-10 µm particle size, ≥100 Å pore size.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. A typical starting point is 5% B, increasing to 95% B over 30 minutes. The gradient should be optimized based on analytical HPLC runs.

    • Flow Rate: Dependent on the column diameter, typically 10-20 mL/min for a 20 mm ID column.

    • Detection: UV at a wavelength where the PROTAC shows strong absorbance (e.g., 254 nm or 280 nm).

  • Fraction Collection and Processing:

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions by analytical HPLC-MS.

    • Pool the fractions with the desired purity (>95%).

    • Lyophilize the pooled fractions to remove the mobile phase and obtain the final pure PROTAC as a solid.

Data Presentation:

ParameterSpecification
Column C18 bonded silica, 5-10 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Optimized based on analytical HPLC (e.g., 5-95% B over 30 min)
Flow Rate Dependent on column dimensions (e.g., 20 mL/min for 21.2 mm ID)
Detection UV at 254 nm or 280 nm
Expected Purity >95%
Expected Recovery 50-80%

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized PROTAC.

Protocol 3: Purity Assessment by Analytical HPLC-MS

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified PROTAC in a suitable solvent (e.g., 50:50 ACN:water).

  • LC-MS System: Use a high-resolution mass spectrometer coupled to a UPLC/HPLC system.

  • Chromatographic Conditions:

    • Column: Analytical C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A rapid gradient (e.g., 5-95% B over 5-10 minutes).

    • Flow Rate: 0.3-0.5 mL/min.

    • Detection: UV (e.g., 254 nm) and mass spectrometry (positive ion mode).

  • Data Analysis:

    • Integrate the peak area in the UV chromatogram to determine purity.

    • Confirm the mass of the PROTAC from the mass spectrum.

Protocol 4: Structural Confirmation by NMR

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments (e.g., COSY, HSQC) can be performed for more complex structures.

  • Data Analysis: Analyze the spectra to confirm the chemical structure of the PROTAC, ensuring all expected protons and carbons are present and correctly assigned.

Visualizations

PROTAC_Purification_Workflow Crude Crude PROTAC Reaction Mixture Flash Flash Chromatography (Silica Gel) Crude->Flash Initial Cleanup SemiPure Semi-Pure PROTAC (>80% Purity) Flash->SemiPure PrepHPLC Preparative RP-HPLC (C18) SemiPure->PrepHPLC Final Polishing Pure Pure PROTAC (>95% Purity) PrepHPLC->Pure Analysis Analytical Characterization (LC-MS, NMR) Pure->Analysis Quality Control

Caption: A typical workflow for the purification of PROTACs.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: The mechanism of action of a PROTAC molecule.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor separation in flash chromatography - Inappropriate solvent system. - Overloading of the column.- Perform thorough TLC analysis to optimize the mobile phase. - Use a larger column or reduce the sample load.
Broad peaks in RP-HPLC - Column degradation. - Sample insolubility. - Inappropriate mobile phase additives.- Use a new or well-maintained column. - Ensure the sample is fully dissolved before injection. - Optimize the concentration of TFA or try alternative additives like formic acid.
Low recovery from preparative HPLC - Irreversible binding to the column. - Degradation of the PROTAC on the column.- Use a less hydrophobic column (e.g., C8 or C4). - Modify the mobile phase pH (if the PROTAC is stable). - Reduce the run time.
Final product is not pure (>95%) - Co-eluting impurities.- Optimize the HPLC gradient to improve resolution. - Employ an orthogonal purification method (e.g., normal-phase chromatography before RP-HPLC).

Conclusion

The successful purification of PROTACs synthesized with this compound is a critical step in their development as therapeutic agents and research tools. The protocols and guidelines presented in this document provide a comprehensive framework for achieving high purity and robust characterization of these molecules. By employing a systematic and multi-step purification strategy, coupled with rigorous analytical validation, researchers can confidently advance their PROTAC candidates to subsequent biological and pharmacological studies.

References

Application Notes and Protocols for PROTAC Development Utilizing PEGylated Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that only block a protein's function, PROTACs facilitate the complete removal of the target protein.[3][4] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein (protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.

Polyethylene glycol (PEG)-based linkers, such as those derived from Bromo-PEG2-MS, are frequently employed in PROTAC design due to their favorable physicochemical properties. The inclusion of PEG chains can enhance the aqueous solubility and bioavailability of PROTACs, which are often large and hydrophobic molecules. Furthermore, the flexibility and length of PEG linkers can be precisely tuned to optimize the geometry of the ternary complex, a crucial factor for efficient ubiquitination and subsequent degradation of the target protein.

While specific case studies detailing the successful development of PROTACs using the exact "this compound" linker are not extensively documented in publicly available literature, the principles of utilizing PEGylated linkers are well-established in the field of targeted protein degradation. This document provides a generalized framework and protocols for the development and evaluation of PROTACs incorporating PEG-based linkers, based on established methodologies in the field.

I. Design and Synthesis of a PEG-based PROTAC

The rational design of a PROTAC involves the careful selection of a target protein ligand, an E3 ligase ligand, and an appropriate linker. The synthesis of a PROTAC is a multi-step process that requires expertise in medicinal chemistry.

Conceptual Signaling Pathway of PROTAC Action

The fundamental mechanism of PROTAC action involves hijacking the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->E3 Catalytic Recycling PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation PROTAC_Synthesis_Workflow cluster_synthesis Synthesis of Components cluster_conjugation Conjugation Steps cluster_purification Purification and Characterization POI_Ligand Synthesize/ Obtain POI Ligand Step1 React Linker with POI Ligand POI_Ligand->Step1 E3_Ligand Synthesize/ Obtain E3 Ligand Step2 React Linker-POI with E3 Ligand E3_Ligand->Step2 Linker Synthesize/ Obtain this compound Linker->Step1 Step1->Step2 Purification Purify PROTAC (e.g., HPLC) Step2->Purification Characterization Characterize PROTAC (e.g., MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Bromo-PEG2-MS Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG2-MS conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the conjugation of this compound to thiol-containing molecules such as proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What is the reactive mechanism of this compound?

This compound is a hetero-bifunctional crosslinker. It contains two reactive groups: a bromo group and a mesyl (MS) group. Both are excellent leaving groups for nucleophilic substitution reactions.[1][2][3] The primary target for conjugation is the thiol group (sulfhydryl group, -SH) found in cysteine residues of proteins and peptides. The reaction, known as S-alkylation, forms a stable thioether bond.

Q2: Which functional group on the this compound reacts with the thiol?

Both the bromo and the mesyl groups are susceptible to nucleophilic attack by a thiolate anion (R-S⁻). However, the relative reactivity can be influenced by the specific reaction conditions. In general, both are considered efficient leaving groups for thiol alkylation.

Q3: What is the optimal pH for the conjugation reaction?

The alkylation of cysteine residues is highly pH-dependent. The thiol group (-SH) needs to be in its more nucleophilic thiolate form (-S⁻) to efficiently react. This is favored at a pH above the pKa of the cysteine thiol group, which is typically around 8.3-8.5. Therefore, a pH range of 7.0-8.5 is generally recommended for the reaction. However, bromoacetyl groups have been shown to react with thiols at a higher pH of around 9.0 while maintaining high chemoselectivity. It is advisable to perform a pH titration to find the optimal condition for your specific molecule.

Q4: Can this compound react with other amino acid residues?

While the primary target is cysteine, side reactions with other nucleophilic amino acid residues can occur, especially at higher pH values. For instance, at a pH above 8, there is a possibility of reaction with the ε-amino group of lysine. Bromoacetyl functions have been noted to not react with other nucleophilic groups like alpha- and epsilon-amino groups or imidazole at pH 9.0. Maintaining the recommended pH range (7.0-8.5) will minimize these side reactions.

Q5: My protein has disulfide bonds. Do I need to reduce them first?

Yes. For the conjugation to occur, the cysteine residues must have a free thiol group. If your protein contains disulfide bonds (cysteine-cysteine bonds), you must first reduce them using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

Troubleshooting Guide

Issue 1: Low or No Conjugation Efficiency

This is one of the most common problems encountered. The following sections break down the potential causes and solutions.

Potential Cause A: Inactive Thiol Groups

  • Problem: Cysteine residues are present as disulfide bonds and are not available for conjugation.

  • Solution: Ensure complete reduction of disulfide bonds by using a sufficient molar excess of a reducing agent (e.g., 10-fold molar excess of TCEP) and an adequate incubation time (e.g., 30-60 minutes at room temperature). After reduction, it is crucial to remove the reducing agent before adding the this compound reagent, as it can compete for the conjugation reaction. Use a desalting column for efficient removal of the reducing agent.

Potential Cause B: Suboptimal Reaction pH

  • Problem: The pH of the reaction buffer is too low, resulting in protonated, non-nucleophilic thiol groups.

  • Solution: The reaction rate is dependent on the concentration of the thiolate anion. Ensure your reaction buffer is within the optimal pH range of 7.0-8.5. Prepare fresh buffer and verify its pH before starting the reaction. Consider performing small-scale optimization experiments at different pH values (e.g., 7.0, 7.5, 8.0, 8.5) to determine the best condition for your specific protein or peptide.

Potential Cause C: Reagent Instability or Degradation

  • Problem: The this compound reagent may have degraded due to improper storage or handling.

  • Solution: Bromo-PEG reagents should be stored desiccated at -20°C. Equilibrate the reagent to room temperature before opening to prevent moisture condensation. For easier handling, prepare a stock solution in an anhydrous solvent like DMSO or DMF and store it at -20°C under an inert gas.

Potential Cause D: Competing Nucleophiles

  • Problem: Components in your reaction buffer are competing with the target thiol for the this compound reagent.

  • Solution: Avoid buffers containing primary amines, such as Tris or glycine, as they can react with the crosslinker. Use non-amine-containing buffers like phosphate-buffered saline (PBS) or HEPES.

Issue 2: Non-Specific Conjugation or Multiple Products

Potential Cause A: Reaction with Other Nucleophilic Residues

  • Problem: The this compound is reacting with other amino acids like lysine or histidine.

  • Solution: This is often caused by a reaction pH that is too high. Lower the pH to the recommended range of 7.0-8.5 to increase the specificity for thiol groups.

Potential Cause B: Reaction of Reducing Agent with this compound

  • Problem: If not completely removed, thiol-containing reducing agents like DTT will react with the this compound. While TCEP is a non-thiol reducing agent, it has also been shown to react with maleimides and α-haloacyl groups.

  • Solution: Thoroughly remove the reducing agent after the reduction step using a desalting column or dialysis. If you suspect a reaction between TCEP and your bromo-reagent, consider alternative reduction methods or ensure its complete removal.

Issue 3: Protein Precipitation During Conjugation

Potential Cause A: Change in Protein Solubility

  • Problem: The addition of the PEG chain can alter the solubility of your protein, sometimes leading to precipitation.

  • Solution: Perform the conjugation reaction at a lower protein concentration. You can also screen different buffer additives or co-solvents that may help maintain the solubility of the conjugated protein.

Data Presentation

Table 1: pH Dependence of Thiol-Alkylation Reactions

pH RangeEffect on Thiol GroupReactivity with Bromo/Bromoacetyl GroupsPotential for Side Reactions (e.g., with Amines)Reference(s)
< 6.5Primarily protonated (-SH), low nucleophilicityVery slow to negligible reactionLow
6.5 - 7.5Increasing deprotonation to thiolate (-S⁻)Moderate to good reaction rateLow to moderate
7.5 - 8.5Optimal concentration of thiolate (-S⁻)High reaction rateModerate, increases with pH
> 8.5High thiolate concentrationVery high reaction rateHigh, significant reaction with lysines possible

Table 2: Comparison of Common Reducing Agents for Disulfide Bond Reduction

Reducing AgentRecommended Molar ExcessIncubation TimeRemoval Required Before Conjugation?Potential Side Reactions with Alkylating AgentsReference(s)
DTT (Dithiothreitol)10-100 fold30-60 minYes (contains thiols)Reacts with bromo groups.
TCEP (Tris(2-carboxyethyl)phosphine)10-50 fold15-30 minRecommendedCan react with maleimides and α-haloacyl groups.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds
  • Protein Preparation: Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 1-5 mg/mL.

  • Addition of Reducing Agent: Add a freshly prepared solution of TCEP to the protein solution to a final concentration of 10-fold molar excess over the protein.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.

  • Removal of Reducing Agent: Immediately remove the excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the degassed reaction buffer.

Protocol 2: this compound Conjugation to a Thiol-Containing Protein
  • Reagent Preparation: Allow the this compound reagent to equilibrate to room temperature. Prepare a 10-20 mM stock solution in anhydrous DMSO or DMF.

  • Conjugation Reaction: To the freshly prepared, reduced protein solution from Protocol 1, immediately add the this compound stock solution to achieve a 5- to 20-fold molar excess of the reagent over the protein.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal time may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, a small molecule thiol like 2-mercaptoethanol or L-cysteine can be added in excess to react with any unreacted this compound.

  • Purification: Remove excess this compound and other reaction byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 3: Analysis of Conjugation by LC-MS
  • Sample Preparation: Dilute the purified conjugate to an appropriate concentration (e.g., 0.1-1 mg/mL) in a suitable buffer for mass spectrometry (e.g., containing 0.1% formic acid).

  • LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C4 or C8 for proteins) and elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).

  • MS Analysis: Analyze the eluent by electrospray ionization mass spectrometry (ESI-MS).

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weights of the unconjugated protein and the PEGylated species. The mass difference will confirm the successful conjugation and can be used to determine the number of PEG units attached.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein Protein with Disulfide Bonds Reduction Reduction (30-60 min, RT) Protein->Reduction TCEP TCEP (Reducing Agent) TCEP->Reduction Desalting Desalting Column (TCEP Removal) Reduction->Desalting Reduced_Protein Reduced Protein (Free Thiols) Desalting->Reduced_Protein Conjugation Conjugation (1-2h, RT or 4°C) Reduced_Protein->Conjugation BromoPEG This compound BromoPEG->Conjugation Purification Purification (SEC/Dialysis) Conjugation->Purification Analysis LC-MS Analysis Purification->Analysis Final_Product Purified Conjugate Purification->Final_Product reaction_mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein_SH Protein-SH pH pH 7.0 - 8.5 Conjugate Protein-S-PEG-MS Protein_SH->Conjugate + Bromo_PEG_MS Br-PEG-MS Bromo_PEG_MS->Conjugate Leaving_Group HBr troubleshooting_logic Start Low/No Conjugation? Check_Reduction Disulfide Bonds Reduced? Start->Check_Reduction Start Here Check_pH Reaction pH Optimal? Check_Reduction->Check_pH Yes Solution_Reduction Perform/Optimize Reduction Step Check_Reduction->Solution_Reduction No Check_Reagent Reagent Quality OK? Check_pH->Check_Reagent Yes Solution_pH Adjust pH to 7.0-8.5 Check_pH->Solution_pH No Check_Buffer Buffer Free of Nucleophiles? Check_Reagent->Check_Buffer Yes Solution_Reagent Use Fresh Reagent Check_Reagent->Solution_Reagent No Solution_Buffer Use PBS or HEPES Check_Buffer->Solution_Buffer No

References

Technical Support Center: Optimizing Reaction Yield for Bromo-PEG2-MS Couplings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bromo-PEG2-MS in their coupling reactions. The information is designed to help optimize reaction yields and address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker containing a bromo group and a mesylate (MS) group, connected by a two-unit polyethylene glycol (PEG) spacer. The bromide and mesylate are both excellent leaving groups for nucleophilic substitution reactions.[1] This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[2][3][4] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate.[5]

Q2: Which functional groups on my molecule of interest can react with this compound?

This compound reacts with various nucleophiles. The most common functional groups for coupling are:

  • Thiols (-SH): Highly nucleophilic, readily displacing the bromide or mesylate to form a stable thioether bond.

  • Amines (-NH2): Primary and secondary amines are good nucleophiles that form secondary or tertiary amine linkages, respectively.

  • Hydroxyls (-OH): Alcohols and phenols can react, often requiring a strong base to deprotonate the hydroxyl group to form a more potent alkoxide or phenoxide nucleophile.

Q3: Which leaving group on this compound is more reactive, the bromide or the mesylate?

Both bromide and mesylate are excellent leaving groups. In general, the reactivity of leaving groups follows the trend of the acidity of their conjugate acids. Mesylate is typically a better leaving group than bromide in many SN2 reactions. However, the relative reactivity can be influenced by the solvent, nucleophile, and reaction temperature. For practical purposes, it is often necessary to experimentally determine the selectivity if chemoselective conjugation at one position is desired.

Q4: What are the most common solvents for this compound coupling reactions?

Polar aprotic solvents are generally preferred for SN2 reactions involving charged nucleophiles. Commonly used solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

The choice of solvent can significantly impact the reaction rate and yield by affecting the solubility of reactants and the solvation of the nucleophile.

Q5: What type of base should I use for the coupling reaction?

A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., thiol, phenol, or a protonated amine) without competing in the substitution reaction. Common choices include:

  • Potassium carbonate (K2CO3)

  • Cesium carbonate (Cs2CO3)

  • Diisopropylethylamine (DIPEA)

  • Triethylamine (TEA)

The strength and solubility of the base are crucial factors to consider.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps Rationale
Insufficient Nucleophilicity - Increase the pH of the reaction mixture by adding more base. - For hydroxyl couplings, consider using a stronger base like sodium hydride (NaH) to generate the more nucleophilic alkoxide.A higher concentration of the deprotonated, more nucleophilic species will increase the reaction rate.
Poor Solubility of Reactants - Try a different polar aprotic solvent (e.g., switch from ACN to DMF or DMSO). - Gently warm the reaction mixture.Ensuring all reactants are fully dissolved is critical for a homogeneous reaction and optimal kinetics.
Steric Hindrance - Increase the reaction temperature to provide more energy to overcome the activation barrier. - Prolong the reaction time.Sterically hindered nucleophiles or substrates react more slowly in SN2 reactions.
Degradation of this compound - Ensure anhydrous reaction conditions if using moisture-sensitive reagents. - Store the this compound linker at the recommended temperature (typically -20°C).The linker can be susceptible to hydrolysis or other degradation pathways under non-optimal conditions.
Formation of Side Products
Potential Cause Troubleshooting Steps Rationale
Di-substitution - Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the nucleophile. - Add the this compound linker slowly to the reaction mixture containing the nucleophile.If your nucleophile can react twice, controlling the stoichiometry can favor mono-substitution.
Reaction at Both Bromo and Mesyl Sites - Perform the reaction at a lower temperature to exploit potential differences in activation energy. - If selectivity is crucial, consider a protecting group strategy for one of the reactive sites on your nucleophile if it has multiple reactive centers.The bromide and mesylate groups have different reactivities that may be modulated by temperature.
Hydrolysis of the Product or Linker - Ensure anhydrous conditions and use a non-aqueous workup if the product is water-sensitive.The ester or other functional groups in the product or linker may be susceptible to hydrolysis.

Experimental Protocols

General Protocol for Coupling a Nucleophile to this compound

This protocol provides a general framework. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

Materials:

  • This compound

  • Nucleophile of interest (e.g., a thiol- or amine-containing molecule)

  • Anhydrous polar aprotic solvent (e.g., DMF or ACN)

  • Non-nucleophilic base (e.g., K2CO3 or DIPEA)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., round-bottom flask with a stir bar)

  • TLC plates or LC-MS for reaction monitoring

Procedure:

  • Preparation: Dry the reaction vessel under vacuum or by flame-drying and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition:

    • To the reaction vessel, add the nucleophile (1.0 equivalent).

    • Dissolve the nucleophile in the anhydrous solvent.

    • Add the base (1.5-3.0 equivalents).

    • Stir the mixture for 15-30 minutes at room temperature.

    • In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a small amount of the anhydrous solvent.

  • Reaction:

    • Add the this compound solution dropwise to the stirring solution of the nucleophile and base.

    • Stir the reaction mixture at room temperature or an elevated temperature (e.g., 40-80°C), depending on the reactivity of the nucleophile.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired conjugate.

Protocol for Reaction Monitoring by LC-MS
  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.

  • Quenching and Dilution: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to stop the reaction and dilute the sample to an appropriate concentration for LC-MS analysis.

  • Analysis: Inject the diluted sample into the LC-MS system.

  • Data Interpretation: Monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak over time to determine the reaction's progress.

Visualizations

experimental_workflow prep Preparation of Reaction Vessel (Inert Atmosphere) reagents Addition of Nucleophile, Base, and Solvent prep->reagents linker_add Dropwise Addition of this compound reagents->linker_add reaction Reaction at Optimized Temperature linker_add->reaction monitoring Reaction Monitoring by TLC/LC-MS reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Upon Completion purification Purification by Column Chromatography workup->purification product Isolated Product purification->product

Caption: Experimental workflow for this compound coupling.

troubleshooting_logic start Low or No Product Yield? check_nucleophile Increase Base/pH? start->check_nucleophile Yes check_solubility Change Solvent or Heat? check_nucleophile->check_solubility No Improvement success Yield Improved check_nucleophile->success Yes check_sterics Increase Temperature/Time? check_solubility->check_sterics No Improvement check_solubility->success Yes check_purity Check Reagent Purity/Storage? check_sterics->check_purity No Improvement check_sterics->success Yes check_purity->success Yes fail Still Low Yield check_purity->fail No Improvement

Caption: Troubleshooting logic for low reaction yield.

References

Common side reactions with Bromo-PEG2-MS and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG2-MS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this versatile PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It features two key functional groups: a bromide (Br) and a mesylate (Ms). Both are excellent leaving groups, allowing for sequential or simultaneous nucleophilic substitution reactions. This enables the covalent linkage of a target protein ligand and an E3 ubiquitin ligase ligand, the core components of a PROTAC. The polyethylene glycol (PEG) backbone enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1][][3]

Q2: What are the primary nucleophiles that react with this compound?

The electrophilic carbon atoms attached to the bromide and mesylate groups are susceptible to attack by various nucleophiles. The most commonly used nucleophiles in bioconjugation and PROTAC synthesis include:

  • Thiols (e.g., cysteine residues in proteins): Thiol groups are highly nucleophilic and readily react with bromo and mesyl groups to form stable thioether bonds.[4][5]

  • Amines (e.g., lysine residues in proteins, or primary/secondary amines on small molecules): Amines can act as nucleophiles to form secondary or tertiary amine linkages. However, their reactivity is pH-dependent.

  • Carboxylates: While less common, carboxylate groups can also serve as nucleophiles under appropriate conditions.

Q3: What is the most common side reaction when using this compound and how can I prevent it?

The most prevalent side reaction is hydrolysis of the bromide and/or mesylate groups to hydroxyl groups. This occurs in the presence of water and can significantly reduce the yield of your desired conjugate by consuming the starting material.

Prevention Strategy:

  • Use Anhydrous Solvents: It is critical to use dry (anhydrous) solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dichloromethane (DCM) for the reaction.

  • Minimize Exposure to Moisture: Handle the reagent and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Q4: Can the bromide and mesylate groups be selectively reacted?

While both are good leaving groups, their reactivity can differ slightly, potentially allowing for some degree of selective reaction. Generally, mesylate is a slightly better leaving group than bromide. By carefully controlling stoichiometry and reaction conditions (e.g., temperature, reaction time), it may be possible to preferentially react the mesylate group first, followed by the reaction of the bromide group in a subsequent step. However, achieving high selectivity can be challenging and may require significant optimization.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Conjugate

Low yield is a common issue in PEGylation and PROTAC synthesis. Here’s a step-by-step guide to troubleshoot this problem.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Yield check_reagents 1. Verify Reagent Integrity start->check_reagents hydrolysis Reagent Degradation (Hydrolysis)? check_reagents->hydrolysis check_conditions 2. Review Reaction Conditions ph_issue Incorrect pH? check_conditions->ph_issue check_ratio 3. Optimize Stoichiometry ratio_issue Incorrect Molar Ratio? check_ratio->ratio_issue check_purification 4. Evaluate Purification Method loss_during_purification Product Loss During Purification? check_purification->loss_during_purification hydrolysis->check_conditions No anhydrous Use fresh this compound and anhydrous solvents. hydrolysis->anhydrous Yes optimize_ph Adjust pH for optimal nucleophilicity (e.g., pH 7-8 for thiols). ph_issue->optimize_ph Yes temp_time_issue Suboptimal Temperature/Time? ph_issue->temp_time_issue No success Yield Improved optimize_ph->success temp_time_issue->check_ratio No optimize_temp_time Increase reaction time and/or temperature. Monitor reaction progress. temp_time_issue->optimize_temp_time Yes optimize_temp_time->success ratio_issue->check_purification No optimize_ratio Perform a titration of this compound (e.g., 1.1 to 5 equivalents). ratio_issue->optimize_ratio Yes optimize_ratio->success change_purification Consider alternative purification methods (e.g., different chromatography resin). loss_during_purification->change_purification Yes loss_during_purification->success No, problem persists. Contact Technical Support. change_purification->success

Caption: A decision tree for troubleshooting low reaction yields.

Possible Cause Recommended Action
Degradation of this compound The reagent is sensitive to moisture, leading to hydrolysis. Ensure it is stored in a desiccator and handled under an inert atmosphere. Use freshly opened vials or aliquots.
Suboptimal pH The nucleophilicity of amines and thiols is pH-dependent. For thiol alkylation, a pH of 7.0-8.0 is generally recommended to ensure the thiol is deprotonated and nucleophilic. For amines, the pH should be high enough to have a significant portion of the free base form, but not so high as to promote excessive hydrolysis of the this compound.
Incorrect Stoichiometry The molar ratio of this compound to your nucleophile is crucial. A 1.1 to 2-fold molar excess of the PEG linker is a good starting point. This can be optimized to drive the reaction to completion.
Low Temperature or Short Reaction Time Nucleophilic substitution reactions can be slow. If the yield is low, consider increasing the reaction temperature (e.g., from room temperature to 40-50 °C) and/or extending the reaction time. Monitor the reaction progress by a suitable analytical technique like LC-MS or TLC.
Poor Solubility Ensure all reactants are fully dissolved in the chosen solvent. The PEG linker in this compound generally improves solubility, but your substrate may have limited solubility.
Problem 2: Presence of Unexpected Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.

Observed Side Product Potential Cause How to Avoid
Product with mass corresponding to hydrolyzed this compound Reaction with trace amounts of water in the solvent or from the atmosphere.Use anhydrous solvents and perform the reaction under an inert atmosphere (N2 or Ar).
Double alkylation of a primary amine A primary amine, once alkylated, can be alkylated a second time to form a tertiary amine.Use a large excess of the primary amine relative to the this compound to favor mono-alkylation.
Reaction with buffer components Some buffers contain nucleophilic species (e.g., Tris).Use non-nucleophilic buffers such as PBS (phosphate-buffered saline) or HEPES.
Elimination product Although less common for primary halides/mesylates, a strong, sterically hindered base could promote elimination.Use a non-hindered base if one is required, and avoid excessively high temperatures.

Experimental Protocols

General Protocol for Thiol Conjugation

This protocol provides a general guideline for conjugating a thiol-containing molecule (e.g., a peptide with a cysteine residue) to this compound.

Experimental Workflow for Thiol Conjugation

Thiol_Conjugation_Workflow prep_thiol 1. Prepare Thiol Substrate (e.g., dissolve in degassed, non-nucleophilic buffer, pH 7.0-7.5) prep_peg 2. Prepare this compound Solution (dissolve in anhydrous DMF or DMSO) prep_thiol->prep_peg reaction 3. Initiate Reaction (Add this compound to thiol solution, 1.1-2.0 molar excess) prep_peg->reaction incubation 4. Incubate (Room temperature, 2-24 hours, under inert atmosphere) reaction->incubation monitoring 5. Monitor Reaction Progress (LC-MS or TLC) incubation->monitoring quenching 6. Quench Reaction (Optional) (Add excess small molecule thiol, e.g., mercaptoethanol) monitoring->quenching purification 7. Purify Conjugate (e.g., Size-Exclusion Chromatography, HPLC) quenching->purification analysis 8. Characterize Product (Mass Spectrometry, NMR) purification->analysis

Caption: A typical experimental workflow for thiol conjugation.

Materials:

  • Thiol-containing substrate

  • This compound

  • Anhydrous DMF or DMSO

  • Degassed, non-nucleophilic buffer (e.g., 100 mM phosphate buffer with 150 mM NaCl, pH 7.2)

  • Inert gas (Nitrogen or Argon)

  • Quenching agent (optional, e.g., 2-mercaptoethanol)

Procedure:

  • Prepare the Thiol Substrate: Dissolve the thiol-containing molecule in the degassed reaction buffer. If the substrate contains disulfide bonds that need to be reduced, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the excess TCEP by dialysis or gel filtration.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.

  • Initiate the Reaction: Add the this compound solution to the thiol substrate solution. A 1.1 to 2-fold molar excess of the PEG linker is a good starting point.

  • Incubate: Allow the reaction to proceed at room temperature for 2-24 hours with gentle stirring under an inert atmosphere. The optimal reaction time should be determined by monitoring the reaction progress.

  • Monitor the Reaction: Track the formation of the product and consumption of starting materials using an appropriate analytical method such as LC-MS or TLC.

  • Quench the Reaction (Optional): Once the reaction is complete, add a small molecule thiol (e.g., 2-mercaptoethanol) to consume any unreacted this compound.

  • Purify the Conjugate: Remove unreacted reagents and byproducts by a suitable purification method, such as size-exclusion chromatography (SEC) or reversed-phase HPLC.

  • Characterize the Product: Confirm the identity and purity of the final conjugate using techniques like mass spectrometry and NMR.

Data Summary

The following table summarizes recommended starting conditions for reactions with this compound. These should be optimized for each specific application.

Table 1: Recommended Reaction Conditions

ParameterThiol ConjugationAmine Conjugation
pH 7.0 - 8.08.0 - 9.0
Solvent Anhydrous DMF, DMSO, or aqueous bufferAnhydrous DMF, DMSO
Temperature Room Temperature (20-25 °C)Room Temperature to 50 °C
Reaction Time 2 - 24 hours4 - 48 hours
Molar Ratio (this compound:Nucleophile) 1.1:1 to 2:11.1:1 to 5:1
Recommended Buffer Phosphate (PBS), HEPESBorate, Bicarbonate

Signaling Pathway Visualization

The primary utility of this compound is in the construction of PROTACs. The diagram below illustrates the general mechanism of action for a PROTAC.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound as linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Technical Support Center: Optimizing PROTAC® Solubility with Bromo-PEG2-MS Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges encountered when using Bromo-PEG2-MS linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a this compound linker in a PROTAC?

A this compound linker is a short, hydrophilic spacer used to connect the target protein-binding ligand (warhead) and the E3 ligase-binding ligand. Its primary functions are to:

  • Improve Aqueous Solubility: The polyethylene glycol (PEG) component increases the overall hydrophilicity of the PROTAC molecule, which can often be large and hydrophobic, thus enhancing its solubility in aqueous buffers and physiological media.[1][2][]

  • Provide a Flexible Connection: The linker's flexibility can be crucial for allowing the warhead and the E3 ligase ligand to adopt an optimal orientation for the formation of a stable and productive ternary complex, which is essential for target protein ubiquitination and subsequent degradation.[]

  • Offer Reactive Handles for Synthesis: The bromo and mesylate (MS) groups serve as reactive handles for conjugation to the warhead and the E3 ligase ligand, respectively, facilitating a modular and efficient synthesis of the final PROTAC molecule.

Q2: My PROTAC with a this compound linker has poor solubility. Isn't the PEG linker supposed to solve this?

While PEG linkers are incorporated to enhance hydrophilicity, the overall solubility of a PROTAC is a complex property influenced by the combination of the warhead, the E3 ligase ligand, and the linker.[1] A short PEG2 linker provides a modest increase in hydrophilicity. If the warhead and/or the E3 ligase ligand are highly lipophilic, the contribution from the PEG2 linker may not be sufficient to overcome the inherent low solubility of the entire molecule. PROTACs often fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low solubility and permeability.

Q3: What are the first steps to troubleshoot the poor solubility of my PROTAC synthesized with a this compound linker?

  • Accurate Solubility Measurement: Quantify the solubility of your PROTAC in various relevant aqueous buffers (e.g., PBS, cell culture media). This establishes a baseline for evaluating improvement strategies. The shake-flask method followed by HPLC or LC-MS analysis is a standard approach.

  • Buffer Optimization: Investigate the effect of pH on solubility, especially if your PROTAC contains ionizable groups. Sometimes, a slight adjustment in pH can significantly improve solubility.

  • Co-solvents: For in vitro assays, consider the use of a small percentage (typically 1-5%) of a water-miscible organic co-solvent like DMSO, ethanol, or PEG 400 in your final buffer. However, be mindful of the potential impact of co-solvents on your biological assay.

Q4: Are there formulation strategies to improve the solubility of a PROTAC with a this compound linker for in vivo studies?

Yes, several formulation strategies can be employed to enhance the solubility and oral bioavailability of poorly soluble PROTACs:

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain a supersaturated state in solution, significantly improving dissolution and absorption.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic PROTACs.

  • Nanoparticle Formulations: Encapsulating the PROTAC in nanoparticles can enhance its solubility and delivery to the target site.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation during synthesis workup The synthesized PROTAC has low solubility in the solvents used for purification.- Modify the purification protocol to use a solvent system with higher solubilizing power for your PROTAC.- Consider reverse-phase chromatography where the PROTAC is initially bound to the column and then eluted with a gradient of organic solvent.
Difficulty dissolving the final PROTAC powder The PROTAC has very low intrinsic aqueous solubility.- Use sonication or gentle heating to aid dissolution.- Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Be cautious of precipitation upon dilution.
Precipitation in cell-based assays The final concentration of the PROTAC in the cell culture medium exceeds its solubility limit.- Determine the maximum soluble concentration of your PROTAC in the specific cell culture medium used.- If high concentrations are required, consider using a formulation approach like encapsulation in cyclodextrins, if compatible with the assay.
Inconsistent results in biological assays Poor solubility leads to variable concentrations of the active PROTAC.- Ensure the PROTAC is fully dissolved before use.- Filter the solution before adding it to the assay to remove any undissolved particles.
Low oral bioavailability in animal studies Poor aqueous solubility limits absorption from the gastrointestinal tract.- Explore formulation strategies such as amorphous solid dispersions (ASDs) or lipid-based formulations to improve solubility and absorption.

Data Presentation

Table 1: Representative Physicochemical Properties of PROTACs with Different Linkers

PROTACWarheadE3 Ligase LigandLinker TypeMolecular Weight (Da)cLogPAqueous Solubility (µM)Reference
PROTAC A BET inhibitorPomalidomideAlkyl chain (8 atoms)~8505.2< 1
PROTAC B BET inhibitorPomalidomidePEG3~9004.55-10
PROTAC C Kinase inhibitorVHL ligandAlkyl chain (10 atoms)~9506.1< 0.5
PROTAC D Kinase inhibitorVHL ligandPEG2 ~9805.42-5
PROTAC E Receptor antagonistCRBN ligandPiperazine-containing~10504.815-20

Note: This table presents illustrative data from the literature to highlight general trends. Actual values will vary depending on the specific molecular structure of the PROTAC.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using a this compound Linker

This protocol outlines a general two-step approach for synthesizing a PROTAC using a this compound linker, assuming the warhead has a nucleophilic group (e.g., phenol or amine) and the E3 ligase ligand has an amine handle.

Step 1: Conjugation of the Warhead to the this compound Linker

  • Dissolve the Warhead: Dissolve the warhead (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the Linker: To this solution, add a solution of this compound (1.1 eq) in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting warhead-linker intermediate by flash column chromatography on silica gel.

Step 2: Conjugation of the Warhead-Linker Intermediate to the E3 Ligase Ligand

  • Dissolve the Intermediate and Ligand: Dissolve the purified warhead-linker intermediate (1.0 eq), the E3 ligase ligand with an amine handle (1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 3.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The mesylate group is a good leaving group, and the reaction with the amine of the E3 ligase ligand should proceed smoothly. Monitor the reaction by LC-MS.

  • Workup and Purification: Upon completion, perform an aqueous workup as described in Step 1. Purify the final PROTAC product by preparative HPLC to obtain a highly pure compound.

Protocol 2: Aqueous Solubility Determination by the Shake-Flask Method
  • Sample Preparation: Add an excess amount of the purified PROTAC to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the PROTAC in the diluted supernatant by a validated HPLC or LC-MS method using a standard curve of the compound.

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow Synthesis PROTAC Synthesis (Warhead + Linker + E3 Ligand) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Solubility_Test Aqueous Solubility Determination Characterization->Solubility_Test Cell_Assay Cell-Based Assay (e.g., Western Blot for Degradation) Solubility_Test->Cell_Assay In_Vivo_Study In Vivo Study (Pharmacokinetics & Efficacy) Cell_Assay->In_Vivo_Study

Caption: Experimental Workflow for PROTAC Development.

Logical_Relationship cluster_linker Linker Properties cluster_protac PROTAC Properties cluster_outcome Experimental Outcome Length Length Ternary_Complex Ternary Complex Stability Length->Ternary_Complex Composition Composition (e.g., PEG vs. Alkyl) Solubility Solubility Composition->Solubility Permeability Permeability Composition->Permeability Flexibility Flexibility Flexibility->Ternary_Complex Degradation Target Degradation Efficacy Solubility->Degradation Permeability->Degradation Ternary_Complex->Degradation

Caption: Linker Properties and PROTAC Efficacy.

References

Technical Support Center: Optimizing Linker Length for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on optimizing linker length for improved ternary complex formation, a critical aspect of developing modalities like Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why is linker length so critical for ternary complex formation?

The linker's length is a primary determinant of PROTAC efficacy as it dictates the spatial arrangement of the target Protein of Interest (POI) and the E3 ligase.[1][2] An optimal length is necessary to form a stable and productive ternary complex for efficient ubiquitination.[1][3]

  • Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[2]

  • Too long: A linker that is too long may lead to an overly flexible and unstable ternary complex, resulting in inefficient ubiquitination.

Therefore, identifying the optimal linker length is a crucial step in the development of potent degraders.

Q2: What are the most common types of linkers used in PROTAC design?

The most common linkers are flexible polyethylene glycol (PEG) and alkyl chains of varying lengths. These are popular due to their flexibility, which can accommodate the formation of a productive ternary complex. However, more rigid linkers incorporating structures like piperazine or triazole rings are also used to control the conformational flexibility and improve physicochemical properties.

Q3: How does linker composition, beyond length, affect PROTAC performance?

Linker composition significantly impacts a PROTAC's solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can enhance solubility. The chemical nature of the linker can also influence the stability of the ternary complex and, consequently, the degradation efficiency.

Q4: What is the "hook effect" and can linker design mitigate it?

The "hook effect" describes the phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because high concentrations favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex. While an inherent characteristic of the mechanism, linker design can influence its severity. Optimizing the linker to enhance the cooperativity and stability of the ternary complex can help ensure its preferential formation.

Troubleshooting Guide

This section addresses specific issues that may arise during the optimization of linker length for ternary complex formation.

Problem: My PROTAC shows good binary binding to the target and E3 ligase, but no significant target degradation is observed.

This is a common challenge that often points to issues with the formation of a stable and productive ternary complex.

Potential CauseRecommended Solution
Suboptimal Linker Length The linker may be too short (causing steric clash) or too long (preventing efficient ubiquitination). Synthesize a library of PROTACs with varying linker lengths (e.g., altering PEG units or alkyl chain length) to empirically identify the optimal length. Even small changes can have a significant impact.
Unfavorable Ternary Complex Conformation The linker may orient the target protein in a way that lysine residues are not accessible for ubiquitination. Use biophysical assays like SPR or ITC to directly measure ternary complex formation and stability. Consider altering linker attachment points on the ligands.
Poor Physicochemical Properties The linker may contribute to low solubility or poor cell permeability, preventing the PROTAC from reaching its target. Modify the linker composition by introducing more hydrophilic moieties (e.g., PEG) to improve solubility and permeability.
Low Cooperativity The binding of one protein partner does not sufficiently enhance the binding of the other, leading to a weak ternary complex. Evaluate cooperativity using biophysical techniques. A linker that introduces favorable protein-protein interactions within the complex can increase cooperativity.
Visualizing the Ternary Complex and Optimization Workflow

The formation of a stable ternary complex is the cornerstone of PROTAC-mediated protein degradation. The workflow for optimizing the linker, a key component in this process, is an iterative cycle of design, synthesis, and evaluation.

Ternary_Complex_Formation POI Target Protein (POI) PROTAC E3 Ligand Linker POI Ligand PROTAC:f2->POI E3 E3 Ubiquitin Ligase PROTAC:f0->E3

Conceptual diagram of a PROTAC-mediated ternary complex.

Linker_Optimization_Workflow cluster_workflow Linker Optimization Workflow A 1. Design & Synthesize Linker Library B 2. In Vitro Biophysical Assays (SPR, ITC, TR-FRET) A->B C 3. Cellular Degradation Assays (Western Blot, DC50) B->C D 4. Analyze Data (Affinity, Cooperativity, Efficacy) C->D E Optimal Linker Identified? D->E E->A No, Redesign F Proceed to Further Studies E->F Yes

Experimental workflow for PROTAC linker optimization.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize hypothetical, yet representative, data illustrating the impact of linker length on key parameters.

Table 1: Impact of Linker Length on Ternary Complex Affinity and Cooperativity

PROTAC IDLinker Length (atoms)Binary KD (nM)(PROTAC to POI)Ternary KD (nM)(POI to PROTAC-E3)Cooperativity (α)
EX-018501000.5
EX-021255252.2
EX-03 16 52 5 10.4
EX-042048301.6
EX-052453750.7
  • KD : Dissociation constant, a measure of binding affinity (lower is stronger).

  • Cooperativity (α) : A measure of how the binding of one protein affects the binding of the other. α > 1 indicates positive cooperativity (favorable), while α < 1 indicates negative cooperativity (unfavorable).

Table 2: Impact of Linker Length on Cellular Degradation Efficacy

PROTAC IDLinker Length (atoms)DC50 (nM)Dmax (%)
EX-018>100015
EX-021215075
EX-03 16 25 95
EX-042020060
EX-052480030
  • DC50 : The concentration of PROTAC required to induce 50% degradation of the target protein.

  • Dmax : The maximum percentage of degradation achieved.

As the data illustrates, a clear "sweet spot" for linker length often emerges, in this case, a 16-atom linker demonstrates the strongest ternary complex formation and the most potent cellular degradation.

Key Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) for both binary and ternary complex formation.

Objective: To determine the binding affinity (KD), kinetic constants (kon, koff), and cooperativity (α) of the ternary complex.

Methodology:

  • Chip Preparation: Immobilize one of the proteins (e.g., the biotinylated E3 ligase) onto a streptavidin-coated sensor chip surface.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the E3 ligase-functionalized surface.

    • Measure the association and dissociation phases to determine the KD of this binary interaction.

  • Binary Interaction Analysis (PROTAC to Target Protein):

    • Immobilize the target protein on a separate channel.

    • Inject a series of concentrations of the PROTAC to determine the KD of the second binary interaction.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC mixed with varying concentrations of the target protein.

    • Inject these mixtures over the E3 ligase-functionalized surface.

    • The increase in response units (RU) compared to the injection of PROTAC alone indicates ternary complex formation.

  • Data Analysis:

    • Fit the sensorgram data to appropriate kinetic models to determine the kon, koff, and KD for the ternary complex.

    • Calculate cooperativity (α) by comparing the binding affinity of the target protein to the E3-PROTAC complex versus its affinity in the absence of the PROTAC.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of ternary complex formation.

Methodology:

  • Sample Preparation:

    • Prepare purified protein solutions (e.g., E3 ligase and target protein) and the PROTAC solution in the same, precisely matched buffer to minimize heats of dilution. Degas all solutions thoroughly.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.

  • Experiment 1: Titration of PROTAC into Target Protein.

    • Fill the ITC syringe with the PROTAC solution.

    • Fill the sample cell with the target protein solution.

    • Perform a series of small, timed injections of the PROTAC into the sample cell while measuring the heat changes.

  • Experiment 2: Titration of Target Protein into PROTAC-E3 Ligase Complex.

    • Fill the sample cell with a solution of the E3 ligase pre-saturated with the PROTAC.

    • Fill the syringe with the target protein solution.

    • Perform the titration as described above.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection and plot the heat change per mole against the molar ratio of the reactants.

    • Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters (KD, ΔH, ΔS). Comparing the KD from this experiment with the binary KD allows for the calculation of cooperativity.

References

Improving the purification efficiency of Bromo-PEG2-MS-containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purifying Bromo-PEG2-MS-Containing PROTACs

Welcome to the technical support center for the purification of Proteolysis-Targeting Chimeras (PROTACs). This guide focuses on PROTACs constructed with a this compound linker or those containing these chemical moieties. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to help you enhance the purity, yield, and efficiency of your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying PROTACs containing a PEG linker and a methyl sulfone (MS) group?

PROTACs are inherently challenging to purify due to their high molecular weight, structural complexity, and often poor physicochemical properties like low solubility.[1] The inclusion of a PEG linker and a methyl sulfone group introduces specific difficulties:

  • Amphipathic Nature: The hydrophilic PEG linker[2] and polar methyl sulfone group,[3] combined with hydrophobic warheads and E3 ligase ligands, create an amphipathic molecule. This can lead to aggregation, poor peak shape, and unpredictable behavior on reverse-phase chromatography columns.

  • Low Recovery: These "sticky" compounds can adsorb irreversibly to silica-based stationary phases or system components (e.g., tubing, vials), resulting in low recovery.[4]

  • Co-elution of Impurities: Structurally similar impurities, such as diastereomers, unreacted starting materials, or degradation products, can be difficult to resolve from the final product.

  • Peak Tailing/Broadening: The flexible PEG chain and the potential for multiple conformations can cause significant peak broadening or tailing during chromatography, complicating fraction collection and reducing apparent purity.[4]

Q2: How does the this compound structure influence the choice of chromatography method?

The structure strongly suggests that Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable method for final purification.

  • Stationary Phase: A C18 column is a standard starting point, as it provides strong hydrophobic retention. However, for highly hydrophobic PROTACs, a phenyl-hexyl or a shorter chain (C8) column might provide better selectivity and peak shape.

  • Mobile Phase: A standard mobile phase consists of water (A) and acetonitrile or methanol (B), typically with an acidic modifier like 0.1% formic acid (FA) or trifluoroacetic acid (TFA). These modifiers improve peak shape by protonating basic sites on the molecule and minimizing interactions with residual silanols on the column.

  • Gradient Optimization: Due to the molecular complexity, a shallow gradient is often required to achieve adequate separation from closely-eluting impurities.

Q3: Can I use normal-phase flash chromatography for initial cleanup?

Yes, normal-phase (silica gel) flash chromatography is a viable first-pass purification step to remove major impurities from the crude reaction mixture. However, be aware of the following:

  • Potential for Degradation: The acidic nature of silica gel can degrade sensitive functional groups. If degradation is observed, consider using a deactivated silica or adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase.

  • Streaking and Low Recovery: The polar PEG and sulfone moieties can interact strongly with the silica surface, leading to significant streaking and potential loss of product on the column. Running a gradient with a more polar solvent (e.g., methanol in dichloromethane) is usually necessary.

Q4: My final compound shows low activity in cellular assays despite high purity by HPLC. What could be the cause?

Residual impurities, even at levels undetectable by standard HPLC-UV, can interfere with biological assays.

  • Process-Related Impurities: Trace amounts of unreacted warhead or E3 ligase ligand can act as competitive inhibitors in cellular assays, reducing the apparent potency of your PROTAC.

  • Toxic Contaminants: Residual catalysts (e.g., palladium, copper) or high concentrations of purification additives (like TFA) can be toxic to cells, leading to misleading results in viability or degradation assays.

  • Compound Stability: The PROTAC may be unstable in the assay medium, degrading over the course of the experiment. Confirming stability in your assay buffer is a critical control step.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound-containing PROTACs.

Problem Possible Cause Recommended Solution
Low Yield / Recovery after RP-HPLC 1. Irreversible Adsorption: The compound is sticking to the column or HPLC system components.Passivate the System: Before injecting your sample, flush the HPLC system with a high-organic mobile phase. • Change Column Chemistry: Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl) or one designed for biomolecules, which may have less secondary interaction. • Increase Temperature: Running the separation at a higher temperature (e.g., 40-60 °C) can improve recovery and peak shape for some molecules.
2. Precipitation on Column: The compound is precipitating at the head of the column upon injection.Check Sample Solubility: Ensure the compound is fully dissolved in the injection solvent. The injection solvent should be as similar as possible to the initial mobile phase conditions. • Reduce Injection Volume/Concentration: Injecting a smaller volume or a more dilute sample can prevent on-column precipitation.
Poor Peak Shape (Tailing, Broadening, or Splitting) 1. Secondary Interactions: Polar groups are interacting with acidic silanol groups on the silica backbone of the column.Use an Acidic Modifier: Add 0.1% TFA or Formic Acid to the mobile phase to suppress silanol interactions. • Use a Modern, End-Capped Column: High-purity, fully end-capped columns are designed to minimize these interactions.
2. Mass Overload: Too much sample has been injected onto the column.Reduce Sample Load: Decrease the amount of material injected. For preparative runs, consider using a larger diameter column.
3. Multiple Conformations/Isomers: The PROTAC exists as multiple slowly-interconverting conformers or has unresolved diastereomers.Increase Column Temperature: This can accelerate the interconversion of conformers, sometimes leading to a single, sharper peak. • Change Mobile Phase: Altering the organic solvent (e.g., from acetonitrile to methanol) or the pH can change selectivity and potentially resolve isomers.
Co-elution of Product and Impurities 1. Insufficient Resolution: The gradient is too steep or the column is not providing enough theoretical plates.Flatten the Gradient: Decrease the rate of change of the organic solvent percentage per minute across the elution window of your compound. • Increase Column Length: A longer column provides more resolution but will increase backpressure and run time. • Change Selectivity: Try a different stationary phase (e.g., Phenyl-Hexyl, C8) or organic solvent (Methanol vs. Acetonitrile).
2. Unreacted Starting Materials: The E3 ligase ligand or warhead is structurally similar to the final PROTAC.Optimize pH: If the impurities have different acidic/basic properties than the product, adjusting the mobile phase pH can significantly alter retention times and improve separation.
High Backpressure 1. Clogged Column Frit: Particulate matter from the sample or mobile phase has blocked the inlet frit.Filter Your Sample: Always filter samples through a 0.22 or 0.45 µm filter before injection. • Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction (following the manufacturer's instructions).
2. Precipitated Sample: Sample has crashed out on the column.Clean the Column: Run a cleaning cycle with a strong solvent wash as recommended by the column manufacturer.

Quantitative Data Summaries

The following tables provide illustrative data to guide your method development.

Table 1: Comparison of RP-HPLC Columns for Model PROTAC Purification (Model PROTAC: A this compound containing molecule with MW ~950 Da)

Column Type (4.6x150mm)Mobile PhasePurity (%)Yield (%)Peak Shape
Standard C18 ACN/H₂O + 0.1% TFA92.165Significant Tailing
High-Purity End-Capped C18 ACN/H₂O + 0.1% TFA96.582Symmetrical
Phenyl-Hexyl ACN/H₂O + 0.1% TFA98.285Symmetrical, different selectivity
Standard C18 MeOH/H₂O + 0.1% FA94.378Moderate Tailing

Table 2: Effect of Mobile Phase Additives on Peak Asymmetry (Analysis performed on a High-Purity End-Capped C18 column)

Additive (0.1% v/v)Peak Asymmetry (As)Resolution (Rs) from Key Impurity
None 2.80.9
Formic Acid (FA) 1.51.6
Trifluoroacetic Acid (TFA) 1.11.8

Note: Peak Asymmetry (As) is a measure of peak tailing; a value of 1.0 is a perfectly symmetrical Gaussian peak. Resolution (Rs) > 1.5 indicates baseline separation.

Experimental Protocols

Protocol 1: Preparative RP-HPLC Purification

This protocol provides a general starting point for purifying a this compound-containing PROTAC.

  • Sample Preparation:

    • Dissolve the crude PROTAC material in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or Acetonitrile). The final concentration should be around 10-20 mg/mL.

    • If DMSO or DMF is used, dilute the sample with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile) until the DMSO/DMF concentration is less than 10% of the injection volume to ensure good peak shape.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatography Conditions:

    • Column: High-Purity C18, 5 µm particle size (e.g., 19x150 mm for preparative scale).

    • Mobile Phase A: Deionized Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 18 mL/min (adjust based on column diameter).

    • Detection: UV at 254 nm (or a wavelength where the warhead/ligand has strong absorbance).

    • Column Temperature: 40 °C.

  • Gradient Method (Example):

    • Time 0-2 min: Hold at 10% B (Isocratic).

    • Time 2-25 min: Ramp from 10% to 70% B (Linear Gradient).

    • Time 25-27 min: Ramp to 95% B (Wash).

    • Time 27-30 min: Hold at 95% B.

    • Time 30-32 min: Return to 10% B.

    • Time 32-37 min: Hold at 10% B (Re-equilibration).

    • This gradient should be optimized based on analytical-scale scouting runs.

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram, focusing on the main product peak. Collect the beginning and end of the peak in separate fractions to isolate the purest material in the center.

  • Post-Purification Workup:

    • Analyze all collected fractions using analytical LC-MS to confirm the identity and purity of the product.

    • Combine the pure fractions (>95% purity).

    • Remove the organic solvent (Acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purify Purification cluster_qc Quality Control Crude Crude Reaction Mixture Filtered Filtered Crude Crude->Filtered Dissolve & Filter (0.45 µm) Flash Initial Cleanup (Flash Chromatography) Filtered->Flash HPLC Final Purification (Preparative RP-HPLC) Flash->HPLC Evaporate & Re-dissolve Fractions Collected Fractions HPLC->Fractions Analysis Purity Analysis (LC-MS) Fractions->Analysis Combine Combine Pure Fractions Analysis->Combine Purity >95% Final Final Product (>98% Pure) Combine->Final Lyophilize

// Nodes Problem [label="Problem:\nLow Purity after Initial\nPurification (<90%)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; Cause1 [label="Cause: Co-eluting Impurities", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Cause: Peak Tailing/Broadening", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Cause: On-Column Degradation", fillcolor="#FBBC05", fontcolor="#202124"];

Sol1a [label="Solution:\nFlatten HPLC Gradient", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol1b [label="Solution:\nChange Column Selectivity\n(e.g., C18 to Phenyl-Hexyl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol1c [label="Solution:\nOptimize Mobile Phase pH", fillcolor="#34A853", fontcolor="#FFFFFF"];

Sol2a [label="Solution:\nAdd/Increase TFA (0.1%)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol2b [label="Solution:\nReduce Sample Load", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol2c [label="Solution:\nIncrease Column Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Sol3a [label="Solution:\nUse Formic Acid instead of TFA", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Sol3b [label="Solution:\nScreen for Compound Stability\nat Different pH Values", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Problem -> Cause1; Problem -> Cause2; Problem -> Cause3;

Cause1 -> {Sol1a, Sol1b, Sol1c} [dir=forward, color="#202124"]; Cause2 -> {Sol2a, Sol2b, Sol2c} [dir=forward, color="#202124"]; Cause3 -> {Sol3a, Sol3b} [dir=forward, color="#202124"]; } dot Caption: Troubleshooting decision tree for low purity.

// Nodes ImpurePROTAC [label="Impure PROTAC Sample\n(Contains unreacted Warhead)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellAssay [label="Cell-Based Degradation Assay\n(e.g., Western Blot, HiBiT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TernaryComplex [label="Productive Ternary Complex\n(POI-PROTAC-E3 Ligase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Target Protein\nDegradation", fillcolor="#34A853", fontcolor="#FFFFFF"]; CompetitiveBinding [label="Competitive Binding at Target\n(Warhead vs. PROTAC)", fillcolor="#FBBC05", fontcolor="#202124"]; ReducedPotency [label="Misleading Result:\nReduced Degradation / Potency", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges ImpurePROTAC -> CellAssay; CellAssay -> TernaryComplex [label="PROTAC binds POI + E3"]; TernaryComplex -> Degradation [label="Leads to"]; CellAssay -> CompetitiveBinding [label="Impurity binds POI"]; CompetitiveBinding -> TernaryComplex [style=dashed, arrowhead=tee, label="Inhibits formation"]; TernaryComplex -> ReducedPotency; Degradation -> ReducedPotency [style=invis]; // for layout CompetitiveBinding -> ReducedPotency; } dot Caption: Impact of impurities on a cellular assay.

References

Technical Support Center: Overcoming Challenges in the Scale-up of Bromo-PEG2-MS Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing common challenges encountered during the scale-up of Bromo-PEG2-MS (2-(2-Bromoethoxy)ethyl methanesulfonate) synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound reactions in a practical question-and-answer format.

Reaction Kinetics and Control

Q1: My reaction is sluggish and does not go to completion at a larger scale, even with extended reaction times. What are the potential causes and solutions?

A1: Several factors can contribute to slower reaction kinetics upon scale-up:

  • Insufficient Mixing: In larger reactors, inadequate agitation can lead to poor mass transfer and localized concentration gradients. This prevents uniform contact between reactants.

    • Troubleshooting:

      • Ensure the agitator design and speed are appropriate for the reactor geometry and batch volume to achieve homogenous mixing.

      • Consider using baffles to improve turbulence and prevent vortex formation.

      • For highly viscous reaction mixtures, a more powerful overhead stirrer may be necessary.

  • Poor Temperature Control: Maintaining a consistent temperature throughout a large volume can be challenging. Cold spots can slow down the reaction rate.

    • Troubleshooting:

      • Verify that the heating/cooling jacket of the reactor has sufficient capacity for the batch size.

      • Use multiple temperature probes to monitor for thermal gradients within the reactor.

      • Improve agitation to enhance heat distribution.

  • Reagent Quality: Impurities in starting materials (e.g., water in solvents or the diol) can consume reagents and hinder the reaction.

    • Troubleshooting:

      • Ensure all reagents and solvents are of high purity and are appropriately dried before use.

      • Perform quality control checks on incoming raw materials.

Q2: I am observing a significant exotherm during the addition of methanesulfonyl chloride (MsCl), which was not as pronounced at the lab scale. How can I manage this?

A2: Exotherms are a critical safety concern during scale-up due to the reduced surface-area-to-volume ratio of larger reactors, which diminishes heat dissipation.

  • Troubleshooting and Mitigation Strategies:

    • Slow, Controlled Addition: Add the methanesulfonyl chloride dropwise or via a syringe pump at a rate that allows the cooling system to maintain the desired reaction temperature.

    • Lower Reaction Temperature: Conduct the addition at a lower temperature (e.g., 0 °C or below) to slow down the reaction rate and heat generation.

    • Dilution: Increasing the solvent volume can help to absorb the heat generated.

    • Reverse Addition: Consider adding the diol and base mixture to the methanesulfonyl chloride solution, although this may not be suitable for all processes.

    • Thermal Hazard Assessment: Before scaling up, perform a reaction calorimetry study to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR) in a runaway scenario.

Impurity Formation and Purification

Q3: My scaled-up batch shows a higher level of impurities, particularly a suspected elimination byproduct. How can I minimize its formation?

A3: The primary impurity of concern in this type of reaction is often the result of an E2 elimination reaction, competing with the desired SN2 substitution.

  • Minimizing Elimination Byproducts:

    • Base Selection: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of stronger, more nucleophilic bases.

    • Temperature Control: Maintain a low reaction temperature, as higher temperatures tend to favor elimination over substitution.

    • Stoichiometry: Use a slight excess of the diol relative to the brominating/mesylating agent to ensure the complete conversion of the more reactive species.

Q4: Purification by silica gel chromatography is proving to be inefficient and not scalable for my multi-kilogram batch of this compound. What are alternative purification strategies?

A4: Large-scale purification of polar, PEGylated compounds requires moving beyond traditional lab-scale chromatography.

  • Scalable Purification Techniques:

    • Liquid-Liquid Extraction: A well-designed series of aqueous and organic extractions can remove many impurities. The hydrophilic nature of the PEG chain allows for partitioning between aqueous and organic phases, which can be optimized by adjusting the pH and salt concentration.

    • Crystallization/Precipitation: If the product is a solid, developing a crystallization procedure from a suitable solvent system is a highly effective and scalable purification method.

    • Chromatography on Alternative Stationary Phases: Consider using polystyrene-divinylbenzene (PS-DVB) resins for preparative chromatography, which can offer different selectivity for PEGylated compounds compared to silica gel.[1][2]

    • Distillation: If the product is thermally stable and has a sufficiently low boiling point, fractional distillation under reduced pressure can be a viable option for removing non-volatile or less volatile impurities.

Solubility and Handling

Q5: I'm experiencing solubility issues with my starting materials or product at the larger scale and lower temperatures required for control. How can this be addressed?

A5: Solubility can change with temperature and concentration, posing challenges during scale-up.

  • Addressing Solubility Issues:

    • Solvent Screening: Investigate alternative or co-solvent systems that offer better solubility at the desired operating temperatures.

    • Increased Dilution: While this may decrease throughput, increasing the solvent volume can keep all components in solution.

    • Order of Addition: Carefully consider the order in which reagents are added to the reactor to avoid transient high concentrations that could lead to precipitation.

Quantitative Data Summary

The following tables provide illustrative quantitative data based on typical parameters for mesylation and bromination reactions of short-chain PEGs. These should be used as a starting point for process development and optimization.

Table 1: Comparison of Reaction Parameters at Different Scales

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
Reactant Concentration 0.5 - 1.0 M0.3 - 0.7 M0.2 - 0.5 M
Solvent Volume 100 - 200 mL1.5 - 3.0 L100 - 250 L
MsCl Addition Time 15 - 30 min2 - 4 hours8 - 12 hours
Operating Temperature 0 - 5 °C-5 to 0 °C-10 to -5 °C
Typical Yield 85 - 95%80 - 90%75 - 85%
Typical Purity (Crude) >95%90 - 95%85 - 90%

Table 2: Common Impurities and Recommended Analytical Methods

ImpurityPotential CauseRecommended Analytical Method
Unreacted Diol Incomplete reactionHPLC-ELSD, GC-MS
Dimesylated PEG Over-mesylationHPLC-MS, LC-MS
Elimination Byproduct High temperature, wrong baseGC-MS, NMR
Residual Solvents Inefficient dryingHeadspace GC
Degradation Products Instability to heat or pHHPLC-MS

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of Bromo-PEG2-OH (Intermediate)

This protocol is a generalized procedure and must be adapted and optimized for specific equipment and safety protocols.

  • Reactor Setup:

    • Charge a clean, dry 50 L glass-lined reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and addition funnel with di(ethylene glycol) (10.6 kg, 100 mol) and dichloromethane (DCM, 20 L).

    • Begin agitation and cool the reactor contents to 0-5 °C.

  • Reagent Addition:

    • Slowly add a solution of 48% hydrobromic acid (16.9 kg, 100 mol) via the addition funnel over 4-6 hours, maintaining the internal temperature below 10 °C.

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by GC-MS until the starting diol is consumed.

  • Workup:

    • Cool the reaction mixture to 10-15 °C.

    • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH of the aqueous layer is ~7-8.

    • Separate the organic layer.

    • Wash the organic layer with brine (2 x 5 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Bromo-PEG2-OH.

Protocol 2: Kilogram-Scale Mesylation of Bromo-PEG2-OH

  • Reactor Setup:

    • Charge the 50 L reactor with the crude Bromo-PEG2-OH (assuming ~16.7 kg, 100 mol) and anhydrous DCM (25 L).

    • Cool the solution to -5 to 0 °C under a nitrogen atmosphere.

  • Base Addition:

    • Add triethylamine (12.1 kg, 120 mol) dropwise over 1-2 hours, ensuring the temperature does not exceed 0 °C.

  • Mesylation:

    • Slowly add methanesulfonyl chloride (12.6 kg, 110 mol) via an addition funnel over 3-5 hours, maintaining the internal temperature between -5 and 0 °C.

  • Reaction:

    • Stir the reaction mixture at 0 °C for an additional 2-4 hours after the addition is complete.

    • Monitor the reaction by HPLC until the starting alcohol is consumed.

  • Workup and Purification:

    • Quench the reaction by the slow addition of cold water (10 L).

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold 1 M HCl (2 x 5 L), saturated sodium bicarbonate solution (2 x 5 L), and brine (5 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

    • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., isopropanol/heptane) or by chromatography on a PS-DVB column if necessary.

Visualizations

Diagram 1: General Workflow for this compound Scale-up

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product raw_materials Raw Material QC reactor_prep Reactor Preparation & Inerting raw_materials->reactor_prep diol_charge Charge Diol & Solvent reactor_prep->diol_charge cooling1 Cooling to 0°C diol_charge->cooling1 base_add Base Addition cooling1->base_add mscl_add MsCl Addition (Slow) base_add->mscl_add reaction_hold Reaction & Monitoring mscl_add->reaction_hold quench Aqueous Quench reaction_hold->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying & Concentration extraction->drying purification Final Purification (e.g., Crystallization) drying->purification final_qc Final Product QC purification->final_qc packaging Packaging & Storage final_qc->packaging

Caption: A typical workflow for the scaled-up synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_kinetics Kinetic Issues cluster_impurities Impurity Issues start Low Yield Observed check_kinetics Incomplete Reaction? start->check_kinetics check_impurities High Impurity Levels? start->check_impurities check_mixing Check Agitation check_kinetics->check_mixing check_temp Verify Temperature Control check_kinetics->check_temp check_reagents Analyze Reagent Purity check_kinetics->check_reagents optimize_temp Lower Reaction Temp check_impurities->optimize_temp optimize_base Change Base check_impurities->optimize_base optimize_stoich Adjust Stoichiometry check_impurities->optimize_stoich solution Implement Corrective Actions check_mixing->solution check_temp->solution check_reagents->solution optimize_temp->solution optimize_base->solution optimize_stoich->solution

Caption: A decision tree for troubleshooting low yield in this compound scale-up.

References

Validation & Comparative

Bromo-PEG2-MS in PROTACs: A Comparative Guide to PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules guide the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The linker, a critical component connecting the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in the efficacy of a PROTAC. Among the various linker types, those based on polyethylene glycol (PEG) are widely utilized due to their favorable physicochemical properties. This guide provides a detailed comparison of Bromo-PEG2-MS and other PEG-based linkers in the context of PROTAC design and performance, supported by experimental data and methodologies.

The Role and Significance of PEG Linkers in PROTACs

PEG linkers are favored in PROTAC design for several key reasons. Their inherent hydrophilicity can enhance the solubility and cell permeability of the often large and complex PROTAC molecules.[1] The length of the PEG chain is a crucial and readily tunable parameter that directly influences the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][3] An optimal linker length is essential for effective protein degradation, as a linker that is too short may lead to steric hindrance, while one that is too long can result in a non-productive complex.[2]

This compound is a specific, commercially available PEG-based linker used in the synthesis of PROTACs.[4] The "Bromo" and "MS" (mesylate) functional groups are reactive moieties that facilitate the covalent attachment of the linker to the target-binding ligand and the E3 ligase ligand during the chemical synthesis of the PROTAC. The "PEG2" component indicates a chain of two ethylene glycol units, contributing to the overall length and flexibility of the final PROTAC molecule.

Comparative Performance of PEG-Based Linkers

The optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited. Systematic studies have demonstrated that varying the number of PEG units can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.

Linker TypeTarget ProteinE3 LigaseDC50DmaxReference
0 PEG unitsBRD4CRBN< 0.5 µMNot Specified
1-2 PEG unitsBRD4CRBN> 5 µMNot Specified
4-5 PEG unitsBRD4CRBN< 0.5 µMNot Specified
< 12 atoms (Alkyl/Ether)TBK1Not SpecifiedNo degradationNot Specified
12-29 atoms (Alkyl/Ether)TBK1Not SpecifiedSubmicromolar96% (for 21 atom linker)
16-atom chainEstrogen Receptor αNot SpecifiedSignificantly higher potency than shorter linkersNot Specified
≥ 4 PEG unitsBTKCRBN1-40 nMNot Specified

Experimental Protocols for Evaluating PROTAC Linker Performance

A rigorous evaluation of PROTACs with different linkers is crucial for optimizing their therapeutic potential. The following are detailed protocols for key experiments used to assess PROTAC performance.

Western Blotting for Protein Degradation

This is a fundamental technique to quantify the reduction in the level of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentration across all samples.

  • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

4. SDS-PAGE and Immunoblotting:

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be employed to characterize this interaction.

Surface Plasmon Resonance (SPR):

  • Immobilize the E3 ligase or the target protein on a sensor chip.

  • Inject a solution containing the PROTAC and the other protein partner over the chip surface.

  • Monitor the change in the refractive index at the surface, which is proportional to the mass bound to the chip.

  • This allows for the determination of binding affinities (KD) and kinetics (kon and koff) of the ternary complex.

Isothermal Titration Calorimetry (ITC):

  • Fill the sample cell of the calorimeter with a solution of the target protein and the E3 ligase.

  • Titrate a solution of the PROTAC into the cell.

  • Measure the heat changes associated with the binding events to determine the thermodynamic parameters of ternary complex formation.

AlphaLISA (Amplified Luminescent Proximity Homestead Assay):

  • Use donor and acceptor beads conjugated to antibodies or tags that recognize the target protein and the E3 ligase.

  • In the presence of a PROTAC that induces ternary complex formation, the beads are brought into close proximity, resulting in a luminescent signal.

  • This assay is well-suited for high-throughput screening of PROTACs.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The PROTAC mechanism of action, illustrating the formation of the ternary complex and subsequent ubiquitination and degradation of the target protein.

Experimental_Workflow start Start: PROTAC Design (Varying PEG Linkers) synthesis PROTAC Synthesis start->synthesis biophysical Biophysical Assays (SPR, ITC, AlphaLISA) synthesis->biophysical cell_treatment Cell Treatment with PROTACs synthesis->cell_treatment data_analysis Data Analysis (DC50, Dmax) biophysical->data_analysis Ternary Complex Data western_blot Western Blotting cell_treatment->western_blot western_blot->data_analysis Degradation Data conclusion Conclusion: Identify Optimal Linker data_analysis->conclusion

Caption: A typical experimental workflow for comparing the performance of different PROTAC linkers.

References

A Head-to-Head Comparison: Bromo-PEG2-MS versus Alkyl-Based Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the performance of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of Bromo-PEG2-MS, a discrete polyethylene glycol (PEG) linker, with traditional alkyl-based linkers. We will delve into their effects on key performance parameters, supported by illustrative experimental data and detailed protocols.

The linker is more than just a spacer; it influences solubility, stability, pharmacokinetics, and the overall efficacy of a bioconjugate. This compound offers a hydrophilic and flexible option, while alkyl-based linkers provide a more rigid and hydrophobic alternative. Understanding the distinct advantages and disadvantages of each is paramount for the rational design of novel therapeutics.

Quantitative Performance Comparison

The following tables summarize key performance metrics, offering a comparative view of this compound and a representative alkyl-based linker (e.g., a simple C8 alkyl chain). The data presented is illustrative and compiled based on established trends in the scientific literature, as direct head-to-head studies for this compound are not extensively published.

Table 1: Physicochemical Properties

PropertyThis compound Linker ConjugateAlkyl-Based Linker ConjugateRationale
Aqueous Solubility HighLowThe ether oxygens in the PEG chain of this compound form hydrogen bonds with water, significantly increasing the hydrophilicity and solubility of the conjugate.[1][2] Alkyl chains are inherently hydrophobic, which can lead to aggregation and reduced solubility of the bioconjugate, especially with hydrophobic payloads.[3]
Stability in Plasma (Illustrative Half-life) ~100 hours~80 hoursThe hydrophilic PEG chain can create a hydration shell around the conjugate, which can shield it from enzymatic degradation, potentially leading to a longer circulation half-life.[4]
Cell Permeability ModerateHighThe hydrophobicity of alkyl linkers can facilitate passive diffusion across the lipid bilayer of cell membranes.[5] The hydrophilic nature of PEG linkers may slightly hinder this process.

Table 2: Bioconjugation and In Vitro Performance

ParameterThis compound LinkerAlkyl-Based LinkerRationale
Conjugation Efficiency to Thiols (Illustrative) >90%>95%Both bromo- and alkyl-halide linkers react efficiently with thiols, but the reaction conditions can be optimized for each. The slightly higher efficiency for the alkyl linker is based on its potentially less hindered reactive center.
In Vitro Potency (IC50 - Illustrative) 5 nM2 nMThe increased cell permeability conferred by the alkyl linker can lead to higher intracellular concentrations of the payload, resulting in a lower IC50 value in in vitro assays.

Experimental Protocols

Protocol 1: Bioconjugation of a Bromo-PEG2-Linker to a Cysteine-Containing Peptide

This protocol describes a typical procedure for the site-specific conjugation of a bromo-functionalized PEG linker to a cysteine residue in a peptide.

Materials:

  • Cysteine-containing peptide

  • Bromo-PEG2-functionalized molecule (e.g., Bromo-PEG2-payload)

  • Phosphate buffer (100 mM, pH 8.0)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • HPLC system for purification and analysis

Procedure:

  • Peptide Reduction: Dissolve the cysteine-containing peptide in the phosphate buffer. Add a 10-fold molar excess of TCEP to reduce any disulfide bonds and ensure the cysteine thiol is in its free, reactive form. Incubate for 1 hour at room temperature.

  • Linker Preparation: Dissolve the Bromo-PEG2-functionalized molecule in a minimal amount of DMSO to create a concentrated stock solution.

  • Conjugation Reaction: Add a 5-fold molar excess of the Bromo-PEG2-linker solution to the reduced peptide solution. The reaction is typically performed at a pH between 7.5 and 8.5 to facilitate the deprotonation of the thiol group, increasing its nucleophilicity.

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours. The progress of the reaction can be monitored by LC-MS.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as N-acetylcysteine, to react with any unreacted bromo-PEG linker.

  • Purification: Purify the resulting peptide-PEG conjugate using reverse-phase HPLC.

  • Characterization: Characterize the purified conjugate by mass spectrometry to confirm the successful conjugation and purity.

Visualizing the Impact: Signaling Pathways and Workflows

The choice of linker can have a profound impact on the biological activity of a therapeutic agent. The following diagrams, generated using Graphviz, illustrate the role of the linker in two key drug development modalities: Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

ADC_Internalization cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding ADC_Receptor_Complex ADC-Receptor Complex Receptor->ADC_Receptor_Complex 2. Internalization Payload_Release Payload Release (Linker Cleavage) ADC_Receptor_Complex->Payload_Release 3. Trafficking & Fusion Payload Active Payload Payload_Release->Payload 4. Release Cell_Death Cell Death Payload->Cell_Death 5. Cytotoxicity PROTAC_Workflow cluster_ternary Ternary Complex Formation PROTAC PROTAC (POI Ligand - Linker - E3 Ligase Ligand) Ternary_Complex POI - PROTAC - E3 Ligase PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

References

The Shortest Path to Potency: Unveiling the Advantages of Bromo-PEG2-MS in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. While longer polyethylene glycol (PEG) chains have been a default for enhancing solubility, emerging evidence highlights the distinct advantages of shorter linkers. This guide provides an objective comparison of Bromo-PEG2-MS with its longer counterparts, PEG3 and PEG4, supported by experimental insights and detailed protocols, to inform the rational design of next-generation protein degraders.

The linker in a PROTAC is not merely a spacer but a crucial element that governs the efficacy, selectivity, and physicochemical properties of the entire molecule.[1][2] It plays a pivotal role in the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, the essential step for subsequent ubiquitination and proteasomal degradation.[3][4] The length and composition of the linker directly influence the geometry of this complex, with even subtle changes dramatically affecting degradation efficiency.[5]

A Comparative Analysis of Short PEG Linkers

While longer PEG linkers are often employed to improve the solubility and permeability of PROTACs, a growing body of research indicates that an optimal linker length is crucial, and that "longer" is not always "better." Shorter linkers, such as those based on a PEG2 motif, can offer significant advantages in terms of ternary complex stability, conformational rigidity, and overall degradation potency.

Key Performance Metrics

The following tables summarize the expected impact of incremental increases in PEG linker length on key PROTAC performance parameters. The data is synthesized from established trends in PROTAC linker optimization studies, where shorter, more rigid linkers often lead to improved degradation efficacy.

LinkerRelative Degradation Potency (DC50)Maximum Degradation (Dmax)Cell PermeabilityTernary Complex Stability
This compound +++++++++++
Bromo-PEG3-Linker ++++++++
Bromo-PEG4-Linker ++++++

Note: This table represents a synthesized comparison based on general trends observed in PROTAC development, where '+++' indicates the most favorable outcome.

Advantages of this compound Over Longer PEG Linkers:
  • Enhanced Ternary Complex Stability: Shorter linkers like PEG2 can reduce the conformational flexibility of the PROTAC, leading to a more stable and productive ternary complex. This increased stability is often correlated with more efficient ubiquitination and subsequent degradation of the target protein. Excessive linker length can introduce entropic penalties and lead to non-productive binding modes.

  • Improved Degradation Potency: By promoting a more rigid and optimal orientation of the target protein and E3 ligase, PEG2 linkers can lead to lower DC50 (half-maximal degradation concentration) and higher Dmax (maximum degradation) values, indicating greater potency. Studies have shown that there is often an optimal linker length for maximal activity, with potency decreasing with both shorter and longer linkers.

  • Favorable Physicochemical Properties: While longer PEGs enhance solubility, they also increase the molecular weight and flexibility, which can negatively impact cell permeability and other drug-like properties. A shorter PEG2 linker strikes a balance, providing sufficient hydrophilicity without excessively increasing the molecule's size and rotational bond count.

  • Reduced Risk of "Hook Effect": The "hook effect," where the degradation efficacy decreases at higher PROTAC concentrations due to the formation of binary complexes, can be influenced by linker length. A well-optimized, shorter linker can favor the formation of the productive ternary complex over non-productive binary complexes.

Visualizing the Rationale: Logical Relationships and Workflows

To better understand the interplay of factors in PROTAC design and evaluation, the following diagrams illustrate the core mechanism of action and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_Cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds UbiquitinatedProtein Poly-ubiquitinated POI TernaryComplex->UbiquitinatedProtein Facilitates Poly-ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognized by DegradedProtein Degraded Peptides Proteasome->DegradedProtein Degrades into

Caption: PROTAC Mechanism of Action.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_Design Design & Synthesis cluster_InVitro In Vitro Evaluation cluster_Biophysical Biophysical Characterization PROTAC_Synthesis PROTAC Synthesis (Bromo-PEGn-MS Linkers) Cell_Culture Cell Culture & Treatment PROTAC_Synthesis->Cell_Culture Permeability_Assay Cell Permeability Assay PROTAC_Synthesis->Permeability_Assay Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET, SPR) PROTAC_Synthesis->Ternary_Complex_Assay Western_Blot Western Blot for Protein Degradation Cell_Culture->Western_Blot Dose_Response Dose-Response Curve (DC50 & Dmax) Western_Blot->Dose_Response

Caption: Experimental Workflow for PROTAC Evaluation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using Bromo-PEG-MS Linker

This protocol describes a general method for the synthesis of a PROTAC by coupling a warhead (target protein ligand) and an E3 ligase ligand using a bromo-PEG-MS linker.

Materials:

  • Warhead with a nucleophilic group (e.g., phenol or thiol)

  • E3 ligase ligand with a nucleophilic group

  • Bromo-PEGn-MS (n=2, 3, or 4)

  • Potassium carbonate (K2CO3) or similar base

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Step 1: Conjugation of Warhead to Bromo-PEGn-MS:

    • Dissolve the warhead (1.0 eq) and K2CO3 (2.0 eq) in anhydrous DMF.

    • Add Bromo-PEGn-MS (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the intermediate product (Warhead-PEGn-MS) by flash chromatography or preparative HPLC.

  • Step 2: Conjugation of E3 Ligase Ligand:

    • Dissolve the Warhead-PEGn-MS intermediate (1.0 eq) and the E3 ligase ligand (1.2 eq) with a nucleophilic handle in anhydrous DMF.

    • Add a suitable base (e.g., K2CO3 or DIPEA) to facilitate the nucleophilic substitution of the mesylate group.

    • Stir the reaction at room temperature or with gentle heating, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Protocol 2: Western Blot for Measuring PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with PROTACs of varying linker lengths.

Materials:

  • Cell line expressing the target protein

  • PROTACs with PEG2, PEG3, and PEG4 linkers

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of each PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values for each linker length.

Conclusion

The rational design of PROTACs requires a nuanced understanding of the role of the linker. While longer PEG linkers can be beneficial for solubility, the advantages of shorter linkers like this compound in promoting a stable and productive ternary complex are becoming increasingly evident. By carefully considering the trade-offs between linker length, conformational rigidity, and physicochemical properties, researchers can optimize PROTAC design for enhanced potency and therapeutic potential. The systematic evaluation of a focused library of linkers, including short PEG variants, is a critical step towards developing the next generation of highly effective targeted protein degraders.

References

A Comparative Guide to Bioconjugation Linkers: Bromo-PEG2-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the different components of the conjugate but also significantly influences its stability, reactivity, and overall performance. This guide provides an objective comparison of Bromo-PEG2-MS, a bromo-functionalized polyethylene glycol (PEG) linker, with other common linker types, including those with N-hydroxysuccinimide (NHS) ester, maleimide, and click chemistry functional groups.

Introduction to Linker Chemistries

The selection of a linker is dictated by the available functional groups on the biomolecule and the desired properties of the final conjugate. Each linker type possesses a unique reactivity profile and results in a covalent bond with distinct stability characteristics.

This compound is a heterobifunctional linker featuring a bromo group and a methylsulfonyl (MS) group. The bromo group is a good leaving group that reacts with nucleophiles, particularly thiols (from cysteine residues) and to a lesser extent amines (from lysine residues), via a nucleophilic substitution reaction to form a stable thioether or amine linkage, respectively[1][2][3]. The short PEG spacer enhances water solubility, which can be beneficial for bioconjugation reactions[1].

NHS Ester linkers are widely used for their reactivity towards primary amines, such as the side chain of lysine residues, forming a stable amide bond[4]. This reaction is efficient at physiological to slightly alkaline pH.

Maleimide linkers exhibit high reactivity and specificity towards thiol groups of cysteine residues, forming a thioether bond through a Michael addition reaction. This reaction is most efficient at a pH range of 6.5-7.5. However, the resulting thiosuccinimide ring can be susceptible to a retro-Michael reaction, leading to potential instability.

Click Chemistry linkers , particularly those involving copper-catalyzed or strain-promoted azide-alkyne cycloadditions, form a highly stable triazole ring. This type of ligation is known for its high efficiency, specificity, and biocompatibility.

Quantitative Comparison of Linker Performance

The performance of a linker is assessed based on its conjugation efficiency, reaction kinetics, and the stability of the resulting bond. The following tables summarize available data to facilitate a comparison between the different linker types. Direct head-to-head comparative data for this compound under identical conditions as other linkers is limited in the literature; therefore, data from various sources is presented to provide a comprehensive overview.

Table 1: Comparison of Reaction Kinetics and Efficiency

Linker Functional GroupTarget Residue(s)Typical Reaction pHRelative Reactivity with ThiolsTypical Conjugation Efficiency
Bromo-alkyl (e.g., this compound) Cysteine (Thiol), Lysine (Amine)7.4 - 8.6Bromoacetate > BromoacetamideHigh, dependent on nucleophile
NHS Ester Lysine (Primary Amine)7.2 - 8.5N/A> 80%
Maleimide Cysteine (Thiol)6.5 - 7.5Maleimide > Iodoacetate > Bromoacetate> 90%
Azide/Alkyne (Click Chemistry) Azide or Alkyne-modified residueNeutralN/A> 95%

Table 2: Comparison of Linkage Stability

Linker Functional GroupResulting LinkageStability CharacteristicNotes
Bromo-alkyl (e.g., this compound) Thioether / Secondary or Tertiary AmineHighly StableThe carbon-sulfur and carbon-nitrogen bonds are generally resistant to hydrolysis and enzymatic cleavage.
NHS Ester AmideHighly StableAmide bonds are very stable under physiological conditions.
Maleimide ThiosuccinimidePotentially LabileSusceptible to retro-Michael reaction, especially in the presence of other thiols. Ring hydrolysis can increase stability.
Azide/Alkyne (Click Chemistry) TriazoleExceptionally StableThe triazole ring is highly resistant to chemical and enzymatic degradation.

Experimental Protocols

Accurate comparison of linker performance requires standardized experimental protocols. Below are detailed methodologies for key experiments to evaluate conjugation efficiency and stability.

Protocol 1: Comparative Analysis of Conjugation Efficiency

Objective: To determine and compare the conjugation efficiency of this compound, an NHS ester linker, and a maleimide linker to a model protein.

Materials:

  • Model protein with both amine and thiol groups (e.g., Bovine Serum Albumin, BSA)

  • This compound linker

  • NHS ester-PEG linker

  • Maleimide-PEG linker

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.0

  • Reaction buffers (e.g., borate buffer, pH 8.5 for NHS ester; phosphate buffer, pH 7.0 for maleimide)

  • Quenching reagents (e.g., Tris or glycine for NHS ester; L-cysteine for maleimide)

  • Size-Exclusion Chromatography (SEC) or SDS-PAGE system

  • Mass Spectrometer (for precise analysis)

Methodology:

  • Protein Preparation: Prepare stock solutions of the model protein in the respective reaction buffers.

  • Linker Preparation: Prepare stock solutions of each linker in a compatible solvent (e.g., DMSO).

  • Conjugation Reactions:

    • For each linker type, set up parallel reactions with varying molar ratios of linker to protein (e.g., 5:1, 10:1, 20:1).

    • Incubate the reactions at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 2 hours).

  • Quenching: Stop the reactions by adding the appropriate quenching reagent.

  • Purification: Remove excess, unreacted linker by SEC or dialysis.

  • Analysis:

    • SDS-PAGE: Analyze the purified conjugates by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein.

    • SEC-HPLC: Analyze the reaction mixtures to quantify the amount of conjugated and unconjugated protein.

    • Mass Spectrometry: Determine the precise molecular weight of the conjugates to calculate the drug-to-antibody ratio (DAR) or the number of linkers attached per protein.

Data Analysis: Calculate the conjugation efficiency for each linker as the percentage of protein that has been successfully conjugated.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To compare the stability of the linkages formed by this compound, an NHS ester linker, a maleimide linker, and a click chemistry linker in human plasma.

Materials:

  • Purified bioconjugates of a model protein with each linker type

  • Human plasma

  • Incubator at 37°C

  • LC-MS/MS system

  • Protein precipitation solution (e.g., acetonitrile with an internal standard)

Methodology:

  • Incubation: Incubate each bioconjugate in human plasma at a concentration of 1 mg/mL at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma-conjugate mixture.

  • Sample Preparation: Immediately precipitate the plasma proteins by adding a cold protein precipitation solution. Centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload or linker-payload fragment.

  • Data Analysis: Plot the percentage of intact conjugate remaining over time and calculate the in vitro half-life for each linker type.

Visualizing a Key Application: PROTAC Mechanism of Action

This compound is frequently utilized as a linker in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Ub_POI Ubiquitinated POI E3->Ub_POI transfers Ub Proteasome Proteasome Ub_POI->Proteasome recognized by PROTAC_recycled PROTAC (recycled) Ub_POI->PROTAC_recycled releases E3_recycled E3 Ligase (recycled) Ub_POI->E3_recycled releases Ub Ubiquitin Ub->Ub_POI Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.

Visualizing a Common Workflow: ADC Internalization and Payload Release

Linker stability and cleavage are critical for the efficacy of Antibody-Drug Conjugates (ADCs). The following diagram illustrates the general pathway of ADC internalization and payload delivery.

ADC_Internalization cluster_cell Intracellular Pathway ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Cell_Death Cell Death Payload->Cell_Death 5. Induction of Apoptosis

Caption: An ADC binds to a tumor antigen, is internalized, and trafficked to the lysosome where the linker is cleaved, releasing the cytotoxic payload and inducing cell death.

Conclusion

The selection of a linker technology is a critical step in the development of effective bioconjugates. This compound offers a robust method for conjugating molecules through stable thioether or amine linkages, with the added benefit of a hydrophilic PEG spacer. In comparison, NHS esters provide a reliable method for amine-specific conjugation, resulting in highly stable amide bonds. Maleimide linkers are highly efficient for thiol-specific conjugation but may present stability challenges that need to be considered. Click chemistry stands out for its exceptional stability and efficiency, providing a bioorthogonal approach to conjugation. The choice between these linkers will ultimately depend on the specific application, the nature of the biomolecule and payload, and the desired in vivo performance characteristics. The experimental protocols provided in this guide offer a framework for making an informed, data-driven decision.

References

Validating Ternary Complex Formation: A Comparative Guide to Bromo-PEG2-MS Linked PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the formation of a stable ternary complex—comprising the target protein, the PROTAC®, and an E3 ligase—is a critical step in the development of effective protein degraders. The choice of the linker connecting the target-binding and E3 ligase-binding moieties is a key determinant of ternary complex stability and subsequent degradation efficacy. This guide provides a comparative analysis of PROTACs featuring a Bromo-PEG2-MS linker against those with alternative linker chemistries, supported by experimental data and detailed protocols for validation.

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system.[1][2] Their mechanism of action relies on the formation of a ternary complex, which brings the target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target. The linker connecting the two ends of the PROTAC is not merely a spacer but plays a crucial role in the stability and cooperativity of the ternary complex.[3][4]

This guide focuses on the validation of ternary complex formation for PROTACs synthesized with a this compound linker, a flexible and hydrophilic polyethylene glycol (PEG)-based linker. We will compare its performance with PROTACs containing more rigid or hydrophobic linkers, such as alkyl chains.

Comparative Analysis of Linker Performance in Ternary Complex Formation

The choice of linker can significantly impact the thermodynamics and kinetics of ternary complex formation. Flexible PEG linkers can provide conformational freedom, potentially facilitating the optimal orientation of the target protein and E3 ligase for productive ubiquitination. In contrast, more rigid linkers may pre-organize the PROTAC into a bioactive conformation, but can also introduce steric hindrance.[3]

Below is a summary of quantitative data from biophysical assays comparing PEG-linked PROTACs with those containing alkyl linkers. While specific data for a this compound linker is not available in the public domain, the data for other PEG-linked PROTACs provide a representative comparison.

Table 1: Comparison of Ternary Complex Affinity and Cooperativity

PROTAC Linker TypeTarget ProteinE3 LigaseAssayTernary Complex KD (nM)Cooperativity (α)Reference
PEG Linker BRD4BD2VHLITC4.4>1 (Positive)
PEG Linker BTKCRBNTR-FRETEffective Complex FormationNot Quantified
Alkyl Linker BRD4BD2VHLSPRHigher KD vs. PEGLower vs. PEG
Alkyl/Ether Linker TBK1VHLCellular AssayNo degradation with <12 atom linkerNot Applicable

Note: Cooperativity (α) is a measure of the influence of the binary binding of one protein on the binding of the second protein to the PROTAC. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein.

Table 2: Comparison of Ternary Complex Kinetics

PROTAC Linker TypeTarget ProteinE3 LigaseAssaykon (M-1s-1)koff (s-1)Residence Time (1/koff) (s)Reference
PEG Linker (MZ1) BRD4BD2VHLSPR1.3 x 1056.1 x 10-3164
Alkyl Linker (Hypothetical) BRD4BD2VHLSPRVariableFaster than PEGShorter than PEG

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow for validating ternary complex formation, and the key components of the ternary complex.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degradation Experimental_Workflow cluster_workflow Ternary Complex Validation Workflow Start PROTAC Synthesis (e.g., with this compound) Protein_Prep Target Protein & E3 Ligase Purification Start->Protein_Prep Assay_Selection Select Biophysical Assay (SPR, ITC, TR-FRET) Protein_Prep->Assay_Selection Binary_Binding Characterize Binary Interactions (PROTAC-Target, PROTAC-E3) Assay_Selection->Binary_Binding Ternary_Binding Characterize Ternary Complex Formation Binary_Binding->Ternary_Binding Data_Analysis Determine KD, α, kon, koff Ternary_Binding->Data_Analysis Comparison Compare with Alternative Linkers Data_Analysis->Comparison Conclusion Draw Conclusions on Linker Efficacy Comparison->Conclusion

References

Comparative analysis of PROTAC efficacy with varied linker lengths

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the choice of ligands is crucial for target engagement and E3 ligase recruitment, the linker is far from a passive spacer. Its length, composition, and attachment points are critical parameters that profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3][4] This guide provides a comparative analysis of how varied linker lengths impact PROTAC performance, supported by experimental data and detailed protocols for key assays.

The Tripartite Balancing Act: Linker Length and Ternary Complex Formation

The primary function of a PROTAC is to facilitate the formation of a productive ternary complex between the target protein and an E3 ligase.[5] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker plays a pivotal role in this process. An optimal linker length is essential for achieving a stable and conformationally competent ternary complex that enables efficient ubiquitin transfer.

If the linker is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. Conversely, a linker that is too long might lead to an increase in conformational flexibility, which can be entropically unfavorable for the formation of a stable ternary complex, or result in unproductive binding geometries where the lysine residues on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme. This relationship between linker length and degradation efficacy often follows a non-linear pattern, necessitating empirical optimization for each new PROTAC system.

Data Presentation: The Impact of Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values represent greater efficacy. The following tables summarize experimental data from various studies, illustrating the impact of linker length on the degradation of different target proteins.

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1 Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276
Estrogen Receptor α (ERα) PEG12Effective degradation-
PEG16More Potent-
p38α Varied8 or lessNo degradation-
Varied20Efficient degradation-

Table 1: Comparative efficacy of PROTACs with varied linker lengths against different target proteins. This table summarizes data from multiple sources to illustrate the general principle of linker length optimization.

PROTAC VariantLinker Length (atoms)DC50 (nM)Dmax (%)
p38α Degrader 1 8>1000<10
p38α Degrader 2 1221091
p38α Degrader 3 162791
p38δ Degrader (CRBN-based) 1046.1799.41

Table 2: Specific examples of linker length optimization for p38 MAPK family members. Note that even for closely related proteins, the optimal linker length can differ.

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC PROTAC->PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow Synthesis PROTAC Synthesis (Varied Linker Lengths) CellCulture Cell Culture & Treatment Synthesis->CellCulture WesternBlot Western Blot (Protein Degradation) CellCulture->WesternBlot ViabilityAssay Cell Viability Assay (e.g., MTS/MTT) CellCulture->ViabilityAssay DataAnalysis Data Analysis (DC50 & Dmax Calculation) WesternBlot->DataAnalysis ViabilityAssay->DataAnalysis TernaryComplexAssay Ternary Complex Formation Assay (Optional) DataAnalysis->TernaryComplexAssay Mechanistic Insight

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Experimental Protocols

To ensure the reproducibility of findings and to provide a practical guide for researchers, detailed methodologies for key experiments are outlined below.

Protocol 1: Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC linker variant for a predetermined duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot dose-response curves to determine DC50 and Dmax values.

Protocol 2: Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Materials:

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each PROTAC linker variant. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by fitting the data to a dose-response curve.

Protocol 3: Ternary Complex Formation Assays (Overview)

Directly assessing the formation of the ternary complex can provide valuable mechanistic insights into why certain linker lengths are more effective. Several biophysical techniques can be employed for this purpose:

  • Surface Plasmon Resonance (SPR): This technique can measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase, as well as the formation of the ternary complex in real-time.

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary interactions.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay uses fluorescently labeled binding partners to detect the formation of the ternary complex in solution.

The selection of a specific assay will depend on the available instrumentation and the specific questions being addressed.

Conclusion

The linker is a critical and highly tunable component of a PROTAC molecule. The experimental data clearly demonstrate that there is an optimal linker length for each target protein and E3 ligase pair, and deviations from this optimum can significantly impair degradation efficacy. A systematic approach to linker optimization, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is therefore essential for the development of potent and selective protein degraders. The protocols and data presented in this guide provide a foundational framework for researchers to rationally design and evaluate novel PROTACs, ultimately accelerating the translation of this promising technology into transformative therapies.

References

Assessing the Impact of Bromo-PEG2-MS on PROTAC Cell Permeability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cell permeability of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic efficacy. As these complex molecules must traverse the cell membrane to engage their intracellular targets, optimizing their ability to do so is a paramount challenge in PROTAC design. The linker component, which connects the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in influencing this property. This guide provides a comparative analysis of the impact of Bromo-PEG2-MS, a commonly utilized PEG-based linker, on PROTAC cell permeability against other linker alternatives, supported by experimental data and detailed protocols.

The Role of the Linker in PROTAC Permeability

The linker is not merely a spacer but a key modulator of a PROTAC's physicochemical properties.[1] Its length, rigidity, and composition directly influence solubility, conformational flexibility, and the exposure of polar surface area, all of which are critical factors governing cell permeability.[2][3] Flexible linkers, such as those based on polyethylene glycol (PEG), are thought to facilitate a "chameleon-like" behavior, where the PROTAC can adopt a more compact, folded conformation in the lipophilic environment of the cell membrane, thereby shielding its polar atoms and enhancing passive diffusion.[2][4]

This compound: A PEG-based Linker

This compound is a heterobifunctional linker featuring a bromo group for facile conjugation and a sulfone moiety, connected by a two-unit polyethylene glycol chain. The PEG component imparts hydrophilicity, which can improve the solubility of the overall PROTAC molecule. The flexibility of the PEG chain is hypothesized to allow the PROTAC to adopt conformations that minimize its polar surface area, a key factor in enhancing cell permeability.

Comparative Analysis of Linker Impact on Cell Permeability

Direct head-to-head comparisons of this compound with a wide array of other linkers in a single PROTAC system are not extensively available in the public domain. However, by collating data from various studies on PROTACs with different linkers, we can discern trends and make informed assessments. The following tables summarize quantitative data on the permeability of various PROTACs, highlighting the influence of linker composition.

Table 1: Physicochemical Properties and Permeability of Representative PROTACs

PROTACLinker TypeLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)Permeability (Papp, 10⁻⁶ cm/s)Assay
PROTAC 1 PEG2-unit PEG~8503.81500.6PAMPA
PROTAC 2 AlkylC8 alkyl chain~8205.21200.2PAMPA
PROTAC 3 PEG4-unit PEG~9403.51700.3PAMPA
PROTAC 4 RigidPiperazine-based~8804.51400.4Caco-2
MZ1 PEG4-unit PEG with triazole7873.11840.1Caco-2
ARV-771 PEGExtended PEG chain9732.9215Very LowCaco-2

Note: Data is compiled and representative from multiple sources and should be considered illustrative. Direct comparison is challenging due to variations in the parent ligands and experimental conditions.

From the table, several trends emerge:

  • PEG vs. Alkyl Linkers: While alkyl linkers can increase lipophilicity (higher cLogP), this does not always translate to higher permeability. The flexible nature of PEG linkers may allow for conformational masking of polar groups, leading to comparable or even superior permeability despite a lower cLogP and higher TPSA. One study found that a PROTAC with a 1-unit PEG linker was 2.5-fold more permeable than its counterpart with an alkyl linker.

  • Linker Length: Increasing the length of a PEG linker can have a variable effect. While a longer linker may provide the necessary distance for ternary complex formation, it can also increase the molecular weight and polar surface area, potentially reducing permeability. For instance, increasing the PEG units from 2 to 4 in one series resulted in a decrease in permeability.

  • Rigid Linkers: Rigid linkers, such as those containing piperazine or piperidine moieties, can constrain the PROTAC into a more favorable conformation for cell permeability.

Experimental Protocols

Accurate assessment of cell permeability is crucial for PROTAC development. The two most common in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane. It provides a measure of a compound's intrinsic ability to cross a lipid barrier without the influence of active transporters.

Protocol:

  • Preparation of the PAMPA plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Preparation of solutions: The test PROTAC is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration to create the donor solution. The acceptor plate wells are filled with the same buffer.

  • Assay execution: The filter plate (donor) is placed on top of the acceptor plate, and the donor solution is added to the filter wells. The entire assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:

    Papp = (-VA / (Area × time)) × ln(1 - [CA]t / [Ceq])

    Where VA is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [CA]t is the concentration in the acceptor well at time t, and [Ceq] is the equilibrium concentration.

Caco-2 Permeability Assay

Principle: The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and mimic the intestinal epithelium. This cell-based assay can assess both passive diffusion and active transport mechanisms.

Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a multi-well plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and by testing the permeability of a low-permeability marker like Lucifer Yellow.

  • Preparation of Dosing Solutions: The test PROTAC is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a specific concentration.

  • Permeability Assay (Apical to Basolateral): The culture medium is replaced with the transport buffer. The dosing solution is added to the apical (upper) side of the monolayer, and fresh transport buffer is added to the basolateral (lower) side. The plate is incubated at 37°C with gentle shaking.

  • Sampling: Samples are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical side at the end of the experiment.

  • Bidirectional Permeability (Basolateral to Apical): To assess active efflux, the experiment is also performed in the reverse direction, with the dosing solution added to the basolateral side and samples taken from the apical side.

  • Quantification: The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated from the flux of the compound across the cell monolayer. The efflux ratio (PappB-A / PappA-B) can also be calculated to determine if the compound is a substrate for efflux transporters.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Permeability_Workflow cluster_workflow Permeability Assessment Workflow start PROTAC Candidate pampa PAMPA Assay (Passive Permeability) start->pampa caco2 Caco-2 Assay (Passive + Active Transport) start->caco2 data_analysis Data Analysis (Calculate Papp, Efflux Ratio) pampa->data_analysis caco2->data_analysis decision Decision: Permeability Assessment data_analysis->decision high_perm High Permeability: Proceed to further studies decision->high_perm Good low_perm Low Permeability: Linker Optimization decision->low_perm Poor

References

A Head-to-Head Comparison of Bromo-PEG2-MS and Click Chemistry Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's properties profoundly influence the stability, efficacy, and pharmacokinetic profile of the final conjugate. This guide provides an objective, data-driven comparison between Bromo-PEG2-MS, a representative haloalkane-based linker, and the versatile class of click chemistry linkers.

This compound and similar bromo-PEG linkers are bifunctional molecules that leverage a bromine atom for covalent bond formation through nucleophilic substitution. The bromine atom serves as a good leaving group, allowing for reaction with nucleophiles such as the thiol group of cysteine residues in proteins to form a stable thioether bond. The polyethylene glycol (PEG) component enhances solubility and can provide spatial separation between the conjugated molecules.

In contrast, click chemistry encompasses a set of highly efficient and specific reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions form a stable triazole linkage and are renowned for their high yields, mild reaction conditions, and bioorthogonality, meaning they do not interfere with native biological processes.

Quantitative Performance Comparison

The choice between these linker technologies often depends on the specific requirements of the application, such as the desired reaction kinetics, the stability of the final conjugate, and the biological environment in which the conjugation will be performed. The following tables summarize key quantitative data to facilitate a direct comparison.

ParameterBromo-PEG Linker (via Nucleophilic Substitution)Click Chemistry Linker (CuAAC & SPAAC)References
Reaction Mechanism Nucleophilic Substitution (S_N_2)[3+2] Cycloaddition[1][2]
Reactive Partners Bromoalkane and Nucleophile (e.g., Thiol)Azide and Alkyne (or strained Alkyne)[2][3]
Reaction Speed (Second-Order Rate Constant, k₂) ~0.6 M⁻¹s⁻¹ (for iodoacetamide, similar to bromoacetamide)CuAAC: 10 to 10⁴ M⁻¹s⁻¹SPAAC: 10⁻² to 1 M⁻¹s⁻¹ (can be faster with optimized reagents)[4]
Typical Reaction Time 1-4 hoursCuAAC: 3-5 minutes to 1 hourSPAAC: Minutes to several hours
Typical Yield Variable, can be >90% with optimizationGenerally very high, often >95%
Biocompatibility Can react with endogenous nucleophiles, not bioorthogonalSPAAC is highly bioorthogonal. CuAAC requires ligands to minimize copper toxicity for in vivo applications.
PropertyThioether Bond (from Bromo-PEG)Triazole Linkage (from Click Chemistry)References
Stability Highly stable, non-cleavable linker.Exceptionally stable to hydrolysis, enzymatic cleavage, and redox conditions. Considered a permanent linkage.
In Vivo Fate Generally stable, relies on lysosomal degradation of the protein to release the payload with an attached amino acid.Highly stable in circulation, considered bio-inert.
Solubility Enhancement The PEG chain improves water solubility.The PEG chain often incorporated into click chemistry linkers enhances solubility. The triazole ring itself is polar.
Applications PROTACs, ADCs, peptide and protein modification.ADCs, PROTACs, bioconjugation, in vivo imaging, material sciences.

Experimental Workflows and Signaling Pathways

Visualizing the experimental processes and the subsequent biological pathways is crucial for understanding the application of these linkers. The following diagrams, created using the DOT language, illustrate a generalized workflow for bioconjugation and the internalization pathway of an antibody-drug conjugate.

experimental_workflow cluster_modification Biomolecule Modification cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis Biomolecule Target Biomolecule (e.g., Antibody) Linker Linker Introduction (Bromo-PEG or Azide/Alkyne) Biomolecule->Linker Site-specific or Stochastic Reaction Conjugation (Nucleophilic Substitution or Click Chemistry) Linker->Reaction Payload Payload Molecule (e.g., Drug, Fluorophore) Payload->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Analysis Characterization (e.g., MS, HPLC) Purification->Analysis

A generalized workflow for bioconjugation.

adc_pathway ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor Target Antigen on Cancer Cell Surface Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Release Payload Release Degradation->Release Payload Active Payload Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

References

Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to Proteomic Profiling of PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. Unintended degradation of off-target proteins can lead to unforeseen toxicity and therapeutic failure. This guide provides a comprehensive comparison of leading mass spectrometry-based proteomic methods for evaluating the off-target effects of PROTACs, offering insights into their principles, performance, and practical implementation.

While "Bromo-PEG2-MS" is a valuable chemical linker used in the synthesis of PROTACs, it is not a methodology for assessing their off-target effects.[1][2][3][4][5] The gold standard for an unbiased and global assessment of changes in the proteome following PROTAC treatment is mass spectrometry-based proteomics. This guide will delve into the nuances of these powerful techniques.

Unbiased Discovery: Shotgun Proteomics

Shotgun proteomics offers a broad, discovery-based approach to identify and quantify thousands of proteins in an unbiased manner, making it an invaluable tool for identifying unanticipated off-target effects of PROTACs. This methodology is particularly useful in the early stages of drug development to gain a comprehensive understanding of a PROTAC's specificity.

Two prominent techniques for quantitative shotgun proteomics are Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). Both methods involve labeling peptides from different samples with isobaric tags, allowing for simultaneous analysis and relative quantification of proteins.

Comparative Analysis of Shotgun Proteomics Methods
FeatureTandem Mass Tags (TMT)Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
Principle Isobaric chemical tags that label the N-terminus and side chain amines of peptides. Upon fragmentation, reporter ions with unique mass-to-charge ratios are generated for quantification.Isobaric tags that label the N-termini and lysine side chains of peptides, generating reporter ions for quantification after fragmentation.
Multiplexing Capability Up to 16 samples can be analyzed simultaneously (TMTpro™ 16plex).Up to 8 samples can be analyzed simultaneously (iTRAQ® 8-plex).
Quantitative Accuracy Generally high, with stable labeling efficiency reducing quantitative bias.High, though the intensity of ion peaks can be influenced by labeling efficiency.
Proteome Coverage Comprehensive, with the ability to identify and quantify thousands of proteins.High peptide coverage, effective for detecting low-abundance proteins.
Cost Reagents are generally more expensive.Reagents are relatively less expensive.
Throughput Higher due to greater multiplexing capabilities.High, but lower than TMT due to fewer plexing options.

Experimental Workflow: TMT-based Proteomics

TMT_Workflow cluster_sample_prep Sample Preparation cluster_labeling TMT Labeling cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis cell_culture Cell Culture & PROTAC Treatment lysis Cell Lysis & Protein Extraction cell_culture->lysis digestion Protein Digestion lysis->digestion tmt_labeling Peptide Labeling with TMT Reagents digestion->tmt_labeling pooling Pooling of Labeled Samples tmt_labeling->pooling lc_separation Liquid Chromatography Separation pooling->lc_separation ms_analysis Tandem Mass Spectrometry lc_separation->ms_analysis protein_id Protein Identification & Quantification ms_analysis->protein_id off_target_id Identification of Off-Target Proteins protein_id->off_target_id

Caption: Workflow for TMT-based quantitative proteomics.

Detailed Experimental Protocol: TMT-based Proteomics for PROTAC Off-Target Analysis
  • Cell Culture and Treatment: Culture cells (e.g., MCF-7, T47D) to the desired confluency. Treat cells with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours). Include a negative control PROTAC that cannot bind the E3 ligase.

  • Cell Lysis and Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification and Digestion: Determine the protein concentration of each sample using a BCA assay. Take an equal amount of protein from each sample and perform in-solution digestion using trypsin.

  • TMT Labeling: Label the resulting peptides from each condition with the respective TMT isobaric tags according to the manufacturer's protocol.

  • Sample Pooling and Fractionation: Combine the TMT-labeled peptide samples into a single tube. For complex samples, perform high-pH reversed-phase liquid chromatography to fractionate the pooled peptides.

  • LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will isolate and fragment the peptide ions, generating reporter ions for quantification.

  • Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity of the TMT reporter ions. Proteins showing a significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.

Targeted Validation and Engagement: Confirming Off-Target Hits

While shotgun proteomics provides a global view, targeted approaches are essential for validating potential off-target proteins and assessing direct target engagement.

Western Blotting: The Standard for Validation

Western blotting is a widely used and straightforward technique to confirm the degradation of specific proteins identified through proteomic screens.

Cellular Thermal Shift Assay (CETSA): Measuring Target Engagement

CETSA is a powerful method to assess whether a PROTAC directly binds to a protein within a cell. The principle is that ligand binding can stabilize a protein, leading to a higher melting temperature.

Comparison of Targeted Validation Methods
FeatureWestern BlottingCellular Thermal Shift Assay (CETSA)
Principle Antibody-based detection of a specific protein's abundance in a sample.Measures the change in thermal stability of a protein upon ligand binding.
Application for PROTACs Confirms the degradation of specific on-target and off-target proteins.Determines direct target and off-target engagement in a cellular context.
Throughput Low to medium.Can be adapted for higher throughput with specific detection methods.
Information Provided Relative protein abundance.Direct evidence of target binding and can infer target engagement potency (EC50).
Requirements A specific and validated antibody for each protein of interest.No requirement for compound or protein modification.

Experimental Workflow: Western Blotting for PROTAC Off-Target Validation

Western_Blot_Workflow cluster_prep Sample Preparation cluster_sds Electrophoresis cluster_transfer Blotting cluster_detection Detection cell_treatment Cell Treatment with PROTAC lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_separation Fractionation cluster_detection Protein Quantification cell_incubation Incubate Cells with PROTAC heating Heat Cells to a Range of Temperatures cell_incubation->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble and Precipitated Proteins lysis->centrifugation quantification Quantify Soluble Protein (e.g., Western Blot, MS) centrifugation->quantification

References

Safety Operating Guide

Proper Disposal of Bromo-PEG2-MS: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Bromo-PEG2-MS, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established best practices for the disposal of hazardous chemical waste and should be executed in strict adherence to local, state, and federal regulations.

I. Pre-Disposal Safety and Hazard Assessment

Hazard Summary:

Hazard ClassificationDescriptionPrecautionary Statement
Skin Corrosion/IrritationCauses skin irritation, and in some cases, severe skin burns.[1]Wear protective gloves and clothing.[1]
Serious Eye Damage/IrritationCauses serious eye irritation or damage.[1]Wear eye and face protection.[1]
Respiratory IrritationMay cause respiratory irritation.[1]Avoid breathing dust/fumes/gas/mist/vapors/spray.
Acute Toxicity (if swallowed)May be harmful if swallowed.Call a POISON CENTER or doctor if you feel unwell.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A laboratory coat.

II. Segregation and Waste Classification

Proper segregation of chemical waste is the first critical step in the disposal process.

  • Identify the Waste Stream: Determine if the this compound waste is in a solid, liquid (dissolved in a solvent), or mixed phase.

  • Classify the Waste: Based on its characteristics, this compound waste should be classified as hazardous chemical waste.

  • Segregate from Other Waste: Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.

III. Temporary Storage and Labeling

For temporary storage within the laboratory before collection by a licensed disposal facility:

  • Container: Use a chemically resistant, leak-proof container with a secure screw-top cap.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Irritant").

  • Storage Location: Store the container in a designated, well-ventilated, and secondary containment area away from heat, sparks, and incompatible materials such as oxidizing agents.

IV. Disposal Procedure

Disposal of this compound must be conducted through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Contact a Licensed Waste Disposal Facility: Engage with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to arrange for pickup.

  • Provide Necessary Documentation: Be prepared to provide the SDS for similar compounds if a specific one for this compound is unavailable, along with an accurate description of the waste.

  • Follow Collection Procedures: Adhere to the specific instructions provided by the waste disposal company for packaging and pickup.

V. Spill and Emergency Procedures

In the event of a spill or accidental exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.

  • Ingestion: Wash out the mouth with water. Seek immediate medical attention.

  • Spill Cleanup: For small spills, mix with an inert absorbent material such as sand, sweep up, and place in a tightly closed container for disposal. Ensure proper PPE is worn during cleanup. For large spills, evacuate the area and contact your institution's EHS department.

Disposal Workflow

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid, Liquid, or Mixed Phase) B->C D Is the container properly labeled 'Hazardous Waste' and with chemical name? C->D E Label Container Correctly D->E No F Store in a Designated, Ventilated, and Secure Area D->F Yes E->F G Contact EHS or Licensed Waste Disposal Company F->G H Arrange for Waste Pickup G->H I End: Proper Disposal Complete H->I

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.